molecular formula C10H9NO3 B1296292 (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid CAS No. 3849-22-7

(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid

Cat. No.: B1296292
CAS No.: 3849-22-7
M. Wt: 191.18 g/mol
InChI Key: ARVSJYVMPQBCTL-UHFFFAOYSA-N
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Description

(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid is a versatile isoindolone derivative valued in medicinal chemistry and drug discovery research. This compound features a lactam ring (2,3-dihydro-1H-isoindol-1-one) fused with an acetic acid side chain, making it a valuable building block for the synthesis of more complex molecules . Researchers utilize this core structure to develop novel compounds with targeted biological activity. Notably, structurally similar 3-oxo-2,3-dihydro-1H-isoindole derivatives have been investigated for their potential as selective PARP-1 inhibitors, a key therapeutic target in oncology . The acetic acid functional group provides a handle for further chemical modification, allowing for the creation of amides, esters, and other conjugates to explore structure-activity relationships and optimize drug-like properties. This solid compound is intended for research applications only and is a key intermediate for chemists working in lead optimization and the development of small-molecule therapeutics. For laboratory research use only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-oxo-1,2-dihydroisoindol-1-yl)acetic acid
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InChI

InChI=1S/C10H9NO3/c12-9(13)5-8-6-3-1-2-4-7(6)10(14)11-8/h1-4,8H,5H2,(H,11,14)(H,12,13)
Source PubChem
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InChI Key

ARVSJYVMPQBCTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C(NC2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H9NO3
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DSSTOX Substance ID

DTXSID20300074
Record name (3-Oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid
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Molecular Weight

191.18 g/mol
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CAS No.

3849-22-7
Record name 2,3-Dihydro-3-oxo-1H-isoindole-1-acetic acid
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Record name 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid
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Foundational & Exploratory

In-depth Technical Guide on (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid (CAS 3849-22-7)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive literature search, it has been determined that there is a significant scarcity of publicly available, in-depth technical data for (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid. While the compound is commercially available and has a registered CAS number (3849-22-7), dedicated research articles or patents detailing its synthesis, extensive characterization, biological activity, and mechanism of action are not readily accessible. The information that is available is primarily limited to its use as a chemical intermediate in a specialized area of synthetic chemistry.

This guide compiles the available information and highlights the areas where data is currently lacking, which may in itself be of value to researchers.

Chemical Identity and Properties

This compound, also known by synonyms such as Phthalimidine-3-acetic acid and Isoindolinone-3-acetic acid, is a heterocyclic organic compound. Its structure consists of a fused isoindolinone ring system with an acetic acid moiety attached at the 1-position.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 3849-22-7N/A
Molecular Formula C₁₀H₉NO₃N/A
Molecular Weight 191.18 g/mol N/A
Appearance Solid (presumed)N/A
Solubility No data availableN/A
Melting Point No data availableN/A

Note: Quantitative experimental data for properties such as solubility and melting point are not available in the reviewed literature.

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for this compound could not be located. Chemical vendors list the compound for sale, implying established synthetic routes exist, but these are likely proprietary.

The primary documented application of this compound is as a precursor in the synthesis of tribenzosubporphyrins. Research by Inokuma, Osuka, and others has shown that this compound can undergo a boron(III)-templated cyclotrimerization at high temperatures (e.g., 350 °C) to form the subporphyrin core.

Workflow 1: Application in Tribenzosubporphyrin Synthesis

G A This compound (CAS 3849-22-7) D Cyclotrimerization A->D B Boric Acid (Template) B->D C High Temperature (e.g., 350°C) C->D E Boron(III)-Tribenzosubporphine D->E Forms

Caption: General workflow for the synthesis of tribenzosubporphyrin.

Biological Activity and Signaling Pathways

There is no publicly available information on the biological activity, pharmacological properties, or mechanism of action of this compound. Searches for this compound in biological assay databases and pharmacological literature did not yield any relevant results. Consequently, there are no known signaling pathways associated with this molecule to be visualized.

Spectral and Analytical Data

No published spectral data (e.g., NMR, IR, Mass Spectrometry) specifically for this compound with CAS 3849-22-7 could be found in the course of this literature review. While some databases list the compound, they do not provide experimental spectra.

Conclusion for Researchers

This compound (CAS 3849-22-7) is a compound with a confirmed chemical identity and a niche application in the synthesis of complex macrocycles. However, there is a significant lack of fundamental research on the molecule itself in the public domain. For scientists and drug development professionals, this presents both a challenge and an opportunity. The challenge lies in the absence of foundational data to guide research. The opportunity is that the synthesis, characterization, and biological screening of this compound and its derivatives represent an unexplored area of chemical and pharmacological research. Future work could focus on developing and publishing a robust synthetic protocol, fully characterizing the compound using modern analytical techniques, and screening it for various biological activities.

physical and chemical properties of (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Summary: This document provides a comprehensive overview of the known physical and chemical properties of (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid. While a complete experimental profile remains the subject of ongoing research, this guide consolidates available data and outlines synthetic strategies for related compounds, offering a valuable resource for those in the fields of medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound, a derivative of the isoindolinone scaffold, possesses a unique structural framework that has garnered interest in medicinal chemistry. The isoindolinone core is a key pharmacophore in a number of biologically active compounds.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 3849-22-7N/A
Molecular Formula C₁₀H₉NO₃N/A
Molecular Weight 191.18 g/mol N/A
Boiling Point 506.5 °C at 760 mmHgN/A
Flash Point 260.1 °CN/A
Density 1.334 g/cm³N/A
Refractive Index 1.587N/A
Melting Point Not availableN/A
Solubility Not availableN/A
pKa Not availableN/A
logP Not availableN/A

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not explicitly described in readily available scientific literature. However, the synthesis of structurally related phthalimide and isoindolinone derivatives has been reported, providing a foundation for potential synthetic routes.

One common approach to N-substituted phthalimides involves the condensation of phthalic anhydride with a primary amine, often in a solvent like acetic acid. For the target compound, this would conceptually involve a reaction between a suitable precursor and a glycine equivalent.

Conceptual Synthetic Workflow:

The synthesis of isoindolinone derivatives can be complex. A potential, though unverified, approach could involve the reaction of 2-carboxybenzaldehyde with an amino acid derivative, followed by cyclization. The workflow for such a multi-step synthesis is conceptually outlined below.

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Condensation cluster_2 Step 3: Cyclization cluster_3 Step 4: Purification cluster_4 Final Product 2_Carboxybenzaldehyde 2_Carboxybenzaldehyde Reaction_Vessel Reaction_Vessel 2_Carboxybenzaldehyde->Reaction_Vessel Amino_Acid_Derivative Amino_Acid_Derivative Amino_Acid_Derivative->Reaction_Vessel Intermediate_Product Intermediate_Product Reaction_Vessel->Intermediate_Product Heating_Reflux Heating_Reflux Intermediate_Product->Heating_Reflux Crude_Product Crude_Product Heating_Reflux->Crude_Product Chromatography Chromatography Crude_Product->Chromatography Target_Compound This compound Chromatography->Target_Compound

Conceptual Synthetic Workflow Diagram

Biological Activity and Signaling Pathways

As of the date of this document, there is no published data on the specific biological activity of this compound. The isoindolinone scaffold is present in a variety of compounds with diverse pharmacological activities, including anti-inflammatory and anticancer properties. However, the activity of a specific derivative is highly dependent on its substitution pattern.

Given the lack of experimental data on the biological targets and mechanisms of action for this compound, no signaling pathway diagrams can be provided at this time. Future research would need to focus on screening the compound against various biological targets to elucidate its potential therapeutic applications.

Logical Flow for Future Biological Investigation:

Should this compound become available for testing, a logical workflow for its biological evaluation would be as follows.

G Compound_Availability Compound Synthesized Initial_Screening High-Throughput Screening (e.g., cell viability, receptor binding) Compound_Availability->Initial_Screening Hit_Identification Identification of Biological 'Hits' Initial_Screening->Hit_Identification Dose_Response Dose-Response Studies Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Western blot, qPCR) Dose_Response->Mechanism_of_Action Signaling_Pathway_Elucidation Elucidation of Signaling Pathway Mechanism_of_Action->Signaling_Pathway_Elucidation

Workflow for Biological Evaluation

Conclusion and Future Directions

This compound represents an under-investigated molecule within the broader class of isoindolinone derivatives. While basic physicochemical properties have been predicted, a comprehensive experimental characterization is necessary. The development of a reliable synthetic protocol is the first critical step to enable further studies. Subsequent biological screening is required to determine its pharmacological profile and potential as a lead compound for drug development. This technical guide serves as a starting point for researchers interested in exploring the potential of this and related compounds.

An In-depth Technical Guide on (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid Structural Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid and its structural analogs have garnered significant interest due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on their potential as anticancer agents and enzyme inhibitors.

Synthesis of this compound Analogs

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common strategy involves the condensation of an appropriately substituted phthalic anhydride with an amino acid, followed by further modifications. For instance, the reaction of phthalic anhydride with glycine yields 2-(1,3-dioxoisoindolin-2-yl)acetic acid, a key intermediate that can be further derivatized.

A general synthetic approach to N-substituted (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamides involves the amidation of the carboxylic acid intermediate with a desired amine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBT)[1]. Subsequent modifications, such as quaternization of a pyridine moiety with benzyl halides, can lead to a diverse library of analogs[1].

dot

cluster_synthesis General Synthesis Workflow Phthalic_Anhydride Phthalic Anhydride Intermediate (3-oxo-2,3-dihydro-1H- isoindol-1-yl)acetic acid Phthalic_Anhydride->Intermediate Reflux in Glacial Acetic Acid Amino_Acid Amino Acid (e.g., Glycine) Amino_Acid->Intermediate Coupling Amide Coupling (EDCI, HOBT) Intermediate->Coupling Amine Primary/Secondary Amine Amine->Coupling Final_Product N-substituted (3-oxo-2,3-dihydro-1H- isoindol-1-yl)acetamide Coupling->Final_Product

Caption: General workflow for the synthesis of N-substituted (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide analogs.

Biological Activities and Structure-Activity Relationships

Structural analogs of this compound have demonstrated a wide range of biological activities, including anticancer and enzyme inhibitory effects.

Anticancer Activity

Numerous isoindolinone derivatives have been investigated for their potential as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of breast, colon, and liver cancer. For example, a series of novel 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives were synthesized and evaluated for their cytotoxicity, with some compounds showing significant activity against the HepG2 cancer cell line[2]. Similarly, spiro-indolinone derivatives have shown promising antiproliferative properties against a variety of human cancer cell lines[3][4].

The mechanism of anticancer action for some isoindolinone derivatives involves the inhibition of key cellular signaling pathways. For instance, certain indole compounds, which share structural similarities with isoindolinones, have been found to modulate the PI3K/Akt/mTOR/NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation[5].

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Spiro-indolinone 6m MCF7 (Breast)3.597[3]
Spiro-indolinone 6l MCF7 (Breast)3.986[3]
Spiro-indolinone 6j PaCa-2 (Pancreatic)8.830[3]
Spiro-indolinone 6k PaCa-2 (Pancreatic)8.830[3]
Isoindolinone 11 HepG2 (Liver)5.89[2]
Ferrocene-substituted isoindolinone 11h A549 (Lung)1.0[6]
Ferrocene-substituted isoindolinone 11h MCF-7 (Breast)1.5[6]
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide 7d HeLa (Cervical)0.52[3]
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide 7d MCF-7 (Breast)0.34[3]
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide 7d HT-29 (Colon)0.86[3]

Table 1: Anticancer activity of selected isoindolinone and related indole derivatives.

Enzyme Inhibition

Derivatives of isoindoline-1,3-dione, which are structurally related to the core molecule, have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. A series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids displayed potent inhibitory activity against AChE, with IC50 values in the low micromolar range[1]. The structure-activity relationship studies revealed that substitutions on the benzyl moiety can influence the inhibitory potency[1].

CompoundIC50 (µM) for AChEReference
7a (para-fluoro substituted) 2.1[1]
7f (para-fluoro substituted) 2.1[1]
Rivastigmine (Standard) 11.07[1]

Table 2: Acetylcholinesterase inhibitory activity of selected isoindoline-1,3-dione derivatives.

Novel isoindolinone derivatives have been synthesized and evaluated for their inhibitory potential against human carbonic anhydrase (hCA) I and II isozymes. Some of these compounds exhibited potent inhibitory activity with low nanomolar Ki values, indicating a high affinity for the enzymes[4].

CompoundKi (nM) for hCA IKi (nM) for hCA IIReference
2c 11.48 ± 4.189.32 ± 2.35[4]
2f 16.09 ± 4.1414.87 ± 3.25[4]
Acetazolamide (Standard) --[4]

Table 3: Carbonic anhydrase inhibitory activity of selected isoindolinone derivatives.

A closely related class of compounds, cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives, has been identified as potent inhibitors of aldose reductase (ALR2), an enzyme involved in diabetic complications. The parent compound of this series exhibited good inhibitory activity, and further structural modifications led to derivatives with significantly enhanced potency and selectivity[7].

CompoundR1R2IC50 (µM) for ALR2Selectivity (ALR1/ALR2)Reference
39 HH0.85-[7]
55 5-F1-(4-methylbenzyl)0.07516.4[7]
Sorbinil (Standard) --0.50-[7]
Tolrestat (Standard) --0.046-[7]

Table 4: Aldose Reductase inhibitory activity of cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives.

Mechanism of Action: Signaling Pathways

The anticancer activity of isoindolinone and related indole derivatives is often attributed to their ability to modulate critical cellular signaling pathways that control cell growth, survival, and proliferation. One such key pathway is the PI3K/Akt/mTOR/NF-κB signaling cascade, which is frequently dysregulated in cancer[2][5][8].

dot

cluster_pathway PI3K/Akt/mTOR/NF-κB Signaling Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates IKK IKK Akt->IKK activates Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) mTORC1->Gene_Expression promotes protein synthesis IkappaB IκB IKK->IkappaB phosphorylates (degradation) NFkappaB NF-κB IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus Nucleus->Gene_Expression translocation & transcription Isoindolinone (3-oxo-2,3-dihydro-1H- isoindol-1-yl)acetic acid Analogs Isoindolinone->PI3K inhibits Isoindolinone->Akt inhibits Isoindolinone->mTORC1 inhibits Isoindolinone->NFkappaB inhibits

Caption: Proposed mechanism of action of isoindolinone analogs via inhibition of the PI3K/Akt/mTOR/NF-κB signaling pathway.

Experimental Protocols

General Procedure for the Synthesis of N-substituted (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamides[1]
  • Synthesis of 2-(1,3-Dioxoisoindolin-2-yl)acetic acid: A mixture of phthalic anhydride (2.5 mmol) and glycine (2.5 mmol) is refluxed in glacial acetic acid (20 mL) for 8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). The mixture is then cooled in an ice-water bath to precipitate the product, which is filtered and washed with cold 1 N HCl and then water to yield the pure product.

  • Amide Coupling: To a solution of 2-(1,3-dioxoisoindolin-2-yl)acetic acid (2 mmol) in chloroform (15 mL), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (4 mmol) and hydroxybenzotriazole (HOBT) (4 mmol) are added. The desired amine (3 mmol) is then added, and the mixture is stirred at room temperature for 15-24 hours.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), the mixture is poured into water and extracted with methylene chloride. The organic layer is washed sequentially with saturated NaCl solution, saturated NaHCO3 solution, and water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which can be further purified by column chromatography or recrystallization.

In Vitro Aldose Reductase Inhibition Assay[9]
  • Enzyme Preparation: Aldose reductase is partially purified from rat lens homogenates.

  • Assay Mixture: The standard assay mixture (1.0 mL total volume) contains 0.1 M phosphate buffer (pH 6.2), 0.1 mM NADPH, the enzyme preparation, and the test compound at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, DL-glyceraldehyde (final concentration 10 mM).

  • Measurement: The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm over a period of 3-5 minutes using a spectrophotometer.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction (without inhibitor). The IC50 value (the concentration of inhibitor required to produce 50% inhibition) is determined from a dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile template for the design and development of novel therapeutic agents. Its structural analogs have demonstrated significant potential as anticancer agents and enzyme inhibitors. The ease of synthesis and the possibility for diverse structural modifications make this scaffold an attractive starting point for drug discovery programs.

Future research should focus on the systematic exploration of the structure-activity relationships of these compounds to optimize their potency and selectivity for specific biological targets. Further investigation into their mechanisms of action and in vivo efficacy will be crucial for translating these promising lead compounds into clinical candidates. The development of analogs with improved pharmacokinetic and safety profiles will also be a key area of focus for future studies.

References

The Multifaceted Biological Activities of Isoindolinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the diverse pharmacological activities of isoindolinone derivatives, with a particular focus on their anticancer, enzyme inhibitory, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated cellular pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity

Isoindolinone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

A noteworthy example is the evaluation of 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione, which demonstrated significant inhibitory effects on the viability of Raji and K562 blood cancer cell lines.[1] This compound was found to induce both apoptosis and necrosis in Raji cells, highlighting its potential as a lead for further development.[1]

Quantitative Anticancer Activity Data
Compound/DerivativeCell LineIC50/CC50Reference
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji0.26 µg/mL[1]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneK5623.81 µg/mL[1]
Ferrocene-substituted isoindolinone (11h)A5491.0 µM[2]
Ferrocene-substituted isoindolinone (11h)MCF-71.5 µM[2]
Isoindolinone derivative (12b)Hep-211 µM[2]
Isoindolinone derivative (12b)HepG213 µM[2]
Isoindolinone derivative (12b)MCF-711 µM[2]
Isoindolinone derivative (12b)A37511 µM[2]
tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate (11)HepG25.89 µM[3]
Experimental Protocols

Cytotoxicity Assay (MTT-based):

  • Cell Seeding: Cancer cells (e.g., HepG2, K562, HT-29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the isoindolinone derivatives and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.[3]

Apoptosis and Necrosis Assay (Flow Cytometry):

  • Cell Treatment: Cancer cells (e.g., Raji) are treated with the test compound at different concentrations for a defined period (e.g., 48 or 72 hours).

  • Staining: The treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of necrotic cells with compromised membranes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations based on their fluorescence signals.[1]

Signaling Pathway

anticancer_pathway Isoindolinone_Derivative Isoindolinone Derivative Cancer_Cell Cancer Cell Isoindolinone_Derivative->Cancer_Cell Induces Apoptosis Apoptosis Cancer_Cell->Apoptosis Necrosis Necrosis Cancer_Cell->Necrosis Cell_Death Cell Death Apoptosis->Cell_Death Necrosis->Cell_Death

Caption: Induction of cancer cell death by isoindolinone derivatives.

Enzyme Inhibition

Isoindolinone derivatives have been identified as potent inhibitors of various enzymes, including carbonic anhydrases and cholinesterases, which are implicated in a range of diseases.

Carbonic Anhydrase Inhibition

Certain novel isoindolinone derivatives have demonstrated significant inhibitory activity against human carbonic anhydrase (hCA) I and II isoforms, with some compounds showing superior or comparable efficacy to the standard inhibitor acetazolamide (AAZ).[4]

CompoundhCA I Ki (nM)hCA I IC50 (nM)hCA II Ki (nM)hCA II IC50 (nM)Reference
2a22.03 ± 9.21---[4]
2b49.49 ± 12.07---[4]
2c11.48 ± 4.1811.24 ± 0.2919.32 ± 2.3513.02 ± 0.041[4]
2f16.09 ± 4.14-14.87 ± 3.25-[4]
Acetazolamide (AAZ)----[4]

Note: A comprehensive table with all derivatives can be found in the source publication.[4]

Acetylcholinesterase (AChE) Inhibition

Derivatives of isoindoline-1,3-dione have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine.[5][6] Inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease. Synthesized isoindoline-1,3-dione-N-benzyl pyridinium hybrids have shown potent inhibitory activity.[5]

CompoundAChE IC50 (µM)Reference
7a2.1 ± 0.6[5]
7b5.4 ± 0.9[5]
7e-[5]
7f2.1 ± 0.6[5]
7g4.8 ± 0.5[5]
Rivastigmine (standard)11.07[5]

Note: A comprehensive table with all derivatives can be found in the source publication.[5]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay:

The inhibitory effects of the isoindolinone derivatives on hCA I and II are typically evaluated by measuring the esterase activity of the enzyme.

  • Enzyme and Substrate Preparation: Solutions of purified hCA I and II and a suitable substrate (e.g., 4-nitrophenyl acetate) are prepared in a buffer.

  • Inhibition Assay: The enzyme is pre-incubated with various concentrations of the inhibitor. The reaction is initiated by the addition of the substrate.

  • Activity Measurement: The hydrolysis of the substrate, which results in a colored product (4-nitrophenolate), is monitored spectrophotometrically over time.

  • Data Analysis: The IC50 and Ki values are determined by plotting the enzyme activity against the inhibitor concentration.

Acetylcholinesterase Inhibition Assay (Ellman's Method):

  • Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and the chromogenic reagent 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in a suitable buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with different concentrations of the isoindoline-1,3-dione derivatives.

  • Reaction Initiation: The enzymatic reaction is started by adding the substrate (ATCI) and DTNB.

  • Spectrophotometric Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow anion, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically at 412 nm.

  • IC50 Calculation: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined from the resulting dose-response curve.

Logical Relationship Diagram

enzyme_inhibition cluster_CA Carbonic Anhydrase Inhibition cluster_AChE Acetylcholinesterase Inhibition Isoindolinone_CA Isoindolinone Derivative Carbonic_Anhydrase Carbonic Anhydrase (hCA I & II) Isoindolinone_CA->Carbonic_Anhydrase Inhibits Physiological_Processes pH Regulation, Ion Transport Carbonic_Anhydrase->Physiological_Processes Regulates Therapeutic_Potential_CA Diuretics, Antiglaucoma, Anticancer Carbonic_Anhydrase->Therapeutic_Potential_CA Target for Isoindolinone_AChE Isoindoline-1,3-dione Derivative AChE Acetylcholinesterase (AChE) Isoindolinone_AChE->AChE Inhibits Acetylcholine_Metabolism Acetylcholine Breakdown AChE->Acetylcholine_Metabolism Catalyzes Therapeutic_Potential_AChE Alzheimer's Disease Treatment AChE->Therapeutic_Potential_AChE Target for

Caption: Enzyme inhibition by isoindolinone derivatives.

Analgesic and Anti-inflammatory Activity

Certain isoindoline-1,3-dione derivatives have demonstrated promising analgesic and anti-inflammatory properties.[7][8][9][10] These activities are often evaluated using in vivo models.

Quantitative Analgesic Activity Data

The analgesic activity is often expressed as the percentage of inhibition of writhing in mice.

CompoundDose (mg/kg)% Inhibition of WrithingStandardReference
3a2578.78Diclofenac Sodium[8]
3b2577.27Diclofenac Sodium[8]

Note: A comprehensive table with all derivatives can be found in the source publication.[8]

Experimental Protocols

Acetic Acid-Induced Writhing Test (Analgesic Activity):

  • Animal Model: Male mice are typically used for this assay.

  • Compound Administration: The test compounds are administered to the mice, usually orally or intraperitoneally, at a specific dose. A control group receives the vehicle, and a standard group receives a known analgesic drug (e.g., diclofenac sodium).

  • Induction of Writhing: After a set period, a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Observation: The number of writhes is counted for a specific duration (e.g., 10 minutes), starting a few minutes after the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for the test compounds compared to the control group.[8]

In Vitro Anti-inflammatory Activity (Protein Denaturation Technique):

  • Reaction Mixture: A solution of bovine serum albumin (as a protein source) is prepared in a suitable buffer.

  • Compound Addition: The test compounds are added to the protein solution at various concentrations.

  • Induction of Denaturation: The mixture is heated to induce protein denaturation.

  • Turbidity Measurement: The turbidity of the solution, which indicates the extent of protein denaturation, is measured spectrophotometrically.

  • Inhibition Calculation: The percentage of inhibition of protein denaturation is calculated for each concentration of the test compound.

Experimental Workflow

analgesic_workflow Start Start Compound_Admin Administer Isoindoline-1,3-dione Derivative to Mice Start->Compound_Admin Acetic_Acid_Injection Inject Acetic Acid (i.p.) Compound_Admin->Acetic_Acid_Injection Observe_Writhing Count Writhing Responses Acetic_Acid_Injection->Observe_Writhing Calculate_Inhibition Calculate % Inhibition Observe_Writhing->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for acetic acid-induced writhing test.

References

An In-Depth Technical Guide to the Biological Activities of the Isoindolinone Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Foreword: This document provides a comprehensive technical overview of the biological activities associated with the isoindolinone scaffold. While the specific molecule, (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid, is a known chemical intermediate in the synthesis of complex macrocycles, there is a lack of publicly available data on its intrinsic mechanism of action as a therapeutic agent. Therefore, this guide focuses on the broader class of isoindolinone derivatives, which have demonstrated a remarkable diversity of pharmacological effects and have led to the development of clinically significant drugs. We will explore the core mechanisms of action for several classes of isoindolinone-containing compounds, present quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways.

The Isoindolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The isoindolinone core is a bicyclic aromatic lactam that has emerged as a "privileged scaffold" in drug discovery. Its rigid structure provides a well-defined orientation for substituent groups to interact with biological targets. This has led to the development of isoindolinone derivatives with a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, immunomodulatory, and neuro-modulatory effects. This guide will delve into four prominent mechanisms of action exhibited by different classes of isoindolinone derivatives:

  • Cereblon (CRBN) E3 Ubiquitin Ligase Modulation: The discovery that thalidomide and its analogs bind to Cereblon has revolutionized targeted protein degradation.

  • Poly (ADP-ribose) Polymerase (PARP) Inhibition: The isoindolinone structure mimics the nicotinamide moiety of NAD+, enabling competitive inhibition of PARP enzymes, a key strategy in cancer therapy.

  • Carbonic Anhydrase (CA) Inhibition: Certain isoindolinone derivatives have been identified as potent inhibitors of carbonic anhydrases, enzymes implicated in various pathological conditions.

  • GABAA Receptor Positive Allosteric Modulation: A class of isoindolinones has been shown to enhance the activity of GABAA receptors, suggesting potential applications in neurological disorders like epilepsy.

Quantitative Data Summary for Isoindolinone Derivatives

The following table summarizes key quantitative data for representative isoindolinone derivatives across different target classes. This data is essential for comparing the potency and selectivity of these compounds.

Compound Class Example Compound Target Assay Type Value Units Reference
CRBN Modulator PomalidomideCereblon (CRBN)Competitive Binding Assay (TR-FRET)1.2µM (IC50)[1]
CRBN Modulator LenalidomideCereblon (CRBN)Competitive Binding Assay (TR-FRET)1.5µM (IC50)[1]
CRBN Modulator CC-220Cereblon (CRBN)Competitive Binding Assay (TR-FRET)60nM (IC50)[1]
PARP Inhibitor NMS-P515PARP-1Biochemical Assay0.016µM (Kd)[2]
PARP Inhibitor NMS-P515PARP-1Cellular Assay (PAR)0.027µM (IC50)[2]
CA Inhibitor Isoindolinone Derivative 2chCA IEnzyme Inhibition Assay16.09 ± 4.14nM (Ki)[3][4]
CA Inhibitor Isoindolinone Derivative 2fhCA IIEnzyme Inhibition Assay9.32 ± 2.35nM (Ki)[3][4]
GABAA Receptor PAM Isoindolinone Derivative Cpd48GABAA ReceptorsElectrophysiology10-100nM (EC50)[5]
GABAA Receptor PAM Isoindolinone Derivative Cpd48sc-PTZ Seizure ModelIn vivo Efficacy8.20mg/kg (ED50)[5]
GABAA Receptor PAM Isoindolinone Derivative Cpd48MES Seizure ModelIn vivo Efficacy2.68mg/kg (ED50)[5]

Signaling Pathways and Mechanisms of Action

This section provides a detailed look at the molecular pathways affected by isoindolinone derivatives, accompanied by diagrams generated using the DOT language to illustrate these complex biological processes.

Thalidomide and its analogs, known as Immunomodulatory drugs (IMiDs), function as "molecular glues" that co-opt the CRL4CRBN E3 ubiquitin ligase complex.[6][7][8] By binding to Cereblon, these drugs alter its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of "neosubstrates" such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma, and casein kinase 1A1 (CK1α) in del(5q) myelodysplastic syndrome.[6][9] This targeted protein degradation is the primary mechanism behind their therapeutic effects.[7][9]

CRBN_Mechanism cluster_CRL4 CRL4-CRBN E3 Ligase Complex cluster_Degradation Proteasomal Degradation CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 DDB1->RBX1 CRBN Cereblon (CRBN) DDB1->CRBN Neosubstrate Neosubstrate (e.g., IKZF1/3) CRBN->Neosubstrate Recruits Ub Ubiquitin Ub->Neosubstrate Ubiquitination Proteasome 26S Proteasome Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degrades to IMiD IMiD (e.g., Lenalidomide) IMiD->CRBN Binds Neosubstrate->Proteasome Enters

IMiD-mediated protein degradation via CRL4-CRBN.

Isoindolinone-based PARP inhibitors act as competitive inhibitors by mimicking the nicotinamide moiety of NAD+, the substrate for PARP enzymes.[2][10] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA mutations, the inhibition of PARP leads to the accumulation of SSBs. These unrepaired SSBs are converted to double-strand breaks (DSBs) during DNA replication, which cannot be efficiently repaired in HRR-deficient cells, leading to genomic instability and cell death through a process known as synthetic lethality.[11][12]

PARP_Inhibition cluster_DNA_Damage DNA Damage and Repair cluster_HRR_deficient HRR-Deficient Cancer Cell DNA_Damage DNA Damage (SSB) PARP PARP DNA_Damage->PARP Activates DSB Double-Strand Break (DSB) DNA_Damage->DSB Replication Fork Collapse SSBR Single-Strand Break Repair (SSBR) PARP->SSBR Mediates Cell_Survival Cell Survival SSBR->Cell_Survival Leads to HRR Homologous Recombination Repair (HRR) DSB->HRR Repaired by DSB_accumulation DSB Accumulation DSB->DSB_accumulation Unrepaired HRR->Cell_Survival Leads to HRR_deficient Defective HRR Apoptosis Apoptosis Isoindolinone_PARPi Isoindolinone PARP Inhibitor Isoindolinone_PARPi->PARP Inhibits DSB_accumulation->Apoptosis Leads to

Synthetic lethality induced by PARP inhibitors.

Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide. These protocols provide a foundation for researchers looking to evaluate isoindolinone derivatives for similar biological activities.

This assay measures the esterase activity of carbonic anhydrase (CA) on a chromogenic substrate.[13][14][15]

  • Principle: Active CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol (p-NP), which can be quantified by measuring the absorbance at 400-405 nm. An inhibitor will reduce the rate of this reaction.

  • Materials:

    • Purified human carbonic anhydrase (hCA I or hCA II)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Substrate: p-Nitrophenyl acetate (p-NPA)

    • Test compounds and a known inhibitor (e.g., Acetazolamide)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and the standard inhibitor in the assay buffer.

    • In a 96-well plate, add the assay buffer, the test compound dilutions (or vehicle control), and the CA enzyme solution.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.

    • Calculate the rate of reaction (slope of the absorbance vs. time curve) for each condition.

    • Determine the percent inhibition for each compound concentration and calculate the IC50 value.

CA_Inhibition_Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) start->prep_reagents plate_setup Plate Setup in 96-well Plate (Buffer, Inhibitor/Vehicle, Enzyme) prep_reagents->plate_setup pre_incubation Pre-incubate at RT (10-15 min) plate_setup->pre_incubation add_substrate Add p-NPA Substrate to Initiate Reaction pre_incubation->add_substrate kinetic_read Kinetic Absorbance Reading (405 nm) add_substrate->kinetic_read data_analysis Data Analysis (Calculate Rates, % Inhibition, IC50) kinetic_read->data_analysis end End data_analysis->end

Workflow for a colorimetric CA inhibition assay.

This is a competitive binding assay to quantify the affinity of compounds for Cereblon.[16][17]

  • Principle: The assay uses a GST-tagged human Cereblon protein, an anti-GST antibody labeled with a FRET donor (Europium cryptate), and a thalidomide-based ligand labeled with a FRET acceptor (e.g., XL665). When the labeled ligand binds to CRBN, FRET occurs. A test compound that binds to CRBN will displace the labeled ligand, causing a decrease in the FRET signal.

  • Materials:

    • GST-tagged human Cereblon (CRBN) protein

    • Anti-GST antibody labeled with Europium cryptate

    • Thalidomide-Red labeled with XL665

    • Assay buffer

    • Test compounds and unlabeled thalidomide as a positive control

    • Low-volume 384-well white plate

    • HTRF-compatible microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control.

    • Dispense the compound dilutions or vehicle control into the assay plate.

    • Add the GST-tagged CRBN protein to each well.

    • Add a pre-mixed solution of the HTRF reagents (anti-GST-Europium and Thalidomide-Red) to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) in the dark.

    • Read the plate on an HTRF reader, measuring the emission at both the acceptor and donor wavelengths.

    • Calculate the HTRF ratio and determine the percent inhibition for each compound concentration to derive IC50 values.

Principle of a competitive HTRF CRBN binding assay.

This technique directly measures the ion flow through GABAA receptor channels in response to GABA and modulator compounds.[18][19][20]

  • Principle: A glass micropipette forms a high-resistance seal with the membrane of a cell expressing GABAA receptors. The membrane patch is then ruptured to allow electrical access to the entire cell (whole-cell configuration). The membrane potential is clamped at a set voltage, and the currents flowing through the GABAA channels are recorded in response to the application of GABA, with and without the presence of a test compound. Positive allosteric modulators (PAMs) will enhance the GABA-evoked current.

  • Materials:

    • Cells expressing the desired GABAA receptor subtype combination.

    • Patch-clamp amplifier and data acquisition system.

    • Micromanipulator and microscope.

    • Glass micropipettes.

    • Intracellular and extracellular recording solutions.

    • GABA and test compounds.

  • Procedure:

    • Establish a whole-cell patch-clamp recording from a cell expressing GABAA receptors.

    • Hold the cell at a constant membrane potential (e.g., -70 mV).

    • Apply a submaximal concentration of GABA to elicit a control current response.

    • After a washout period, co-apply the same concentration of GABA with the test compound.

    • Measure the peak amplitude and/or the total charge transfer of the GABA-evoked current in the absence and presence of the test compound.

    • Calculate the percent potentiation of the GABA response.

    • Construct a concentration-response curve for the test compound to determine its EC50 and maximal efficacy (Emax).

The isoindolinone scaffold is a versatile and highly valuable core structure in modern drug discovery. While the specific biological role of this compound remains to be fully elucidated, the diverse and potent activities of its derivatives highlight the immense potential of this chemical class. From the targeted protein degradation induced by CRBN modulators to the synthetic lethality caused by PARP inhibitors, isoindolinones continue to provide a rich foundation for the development of novel therapeutics against a wide range of diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists working to unlock the full potential of this remarkable scaffold.

References

A Technical Guide to the Spectroscopic and Biological Landscape of (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data of Structurally Related Isoindolinone Derivatives

Due to the absence of specific data for (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid, this section summarizes the spectroscopic data for analogous compounds, providing a predictive framework for the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are fundamental for the structural elucidation of isoindolinone derivatives. The chemical shifts are influenced by the substituents on the aromatic ring and at the 1- and 2-positions of the isoindolinone core.

Table 1: ¹H NMR Spectroscopic Data of Selected Isoindolinone Analogs

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
3-(benzylamino)isoindolin-1-oneCDCl₃7.84-7.82 (m, 2H), 7.82-7.47 (m, 7H), 7.37-7.27 (m, 5H), 5.71 (s, 1H), 3.96 (d, J=13.2 Hz, 1H), 3.86 (d, J=13.2 Hz, 1H)
3-(cyclohexylamino)isoindolin-1-oneCDCl₃7.81 (d, J=7.5Hz, 1H), 7.59-7.45 (m, 3H), 6.83 (s, 1H), 5.53 (s, 1H), 2.74-2.65 (m, 1H), 2.02-1.99 (m, 1H), 1.75-1.63 (m, 6H), 1.25- 1.17 (m, 5H)[1]
3-(pyrrolidin-1-yl)isoindolin-1-oneCDCl₃7.82 (d, J=6 Hz, 1H), 7.60 (s, 1H), 7.58-7.45 (m, 3H), 5.70 (s, 1H), 2.74-2.71 (m, 2H), 2.51-2.48 (m, 2H), 2.04 (bs, 1H), 1.77-1.75 (m, 4H)[1]
3-morpholinoisoindolin-1-oneCDCl₃7.83 (d, J=7.3 Hz, 1H), 7.58- 7.48 (m, 3H), 6.99 (bs, 1H), 5.41 (s, 1H), 3.69 (t, J=4.5 Hz, 4H), 2.71-2.63 (m, 2H), 2.43-2.39 (m, 2H)[1]
Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetateCDCl₃7.81 (d, J=7.5 Hz, 1H), 7.58-7.45 (m, 2H), 7.39 (d, J=7.5 Hz, 1H), 7.14 (bs, 1H), 3.72 (s, 3H), 2.96 (d, J=16.3 Hz, 1H), 2.51 (d, J=16.3 Hz, 1H), 1.59 (s, 3H)[2]

Table 2: ¹³C NMR Spectroscopic Data of Selected Isoindolinone Analogs

CompoundSolventChemical Shifts (δ, ppm)
3-(benzylamino)isoindolin-1-oneCDCl₃170.1, 144.5, 138.8, 132.2, 131.8, 129.0, 128.6, 128.3, 127.4, 123.7, 123.4, 68.9, 47.4
3-(cyclohexylamino)isoindolin-1-oneCDCl₃170.2, 144.4, 132.1, 131.9, 129.0, 123.7, 123.4, 68.4, 53.3, 35.0, 33.5, 25.9, 24.8, 24.6[1]
3-(pyrrolidin-1-yl)isoindolin-1-oneCDCl₃171.2, 145.3, 132.1 (2C), 128.9, 123.7, 123.4, 72.4, 47.1 (2C), 23.8 (2C)[1]
3-morpholinoisoindolin-1-oneCDCl₃170.8, 143.6, 132.6, 132.2, 129.3, 123.8, 123.6, 76.2, 66.9, 47.7[1]
Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the key functional groups present in isoindolinone derivatives. The most prominent absorption bands are typically associated with the carbonyl and N-H groups.

Table 3: Characteristic IR Absorption Bands for Isoindolinone Derivatives

Functional GroupCharacteristic Absorption Range (cm⁻¹)Notes
C=O (Amide)1680 - 1720Strong absorption, characteristic of the γ-lactam ring.
N-H (Amide)3100 - 3300Moderate absorption, may be broad.
C=O (Carboxylic Acid)1700 - 1725For the acetic acid moiety, may overlap with the amide C=O.
O-H (Carboxylic Acid)2500 - 3300Broad absorption.
C-N1200 - 1350
Aromatic C-H3000 - 3100
Aromatic C=C1450 - 1600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, aiding in their structural confirmation.

Table 4: Mass Spectrometry Data for Selected Isoindolinone Analogs

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragments (m/z)
3-(benzylamino)isoindolin-1-oneESI239.1132 (isoindolinone fragment), 106 (benzylamine fragment)
3-(cyclohexylamino)isoindolin-1-oneESI231132 (isoindolinone fragment), 99 (cyclohexylamine fragment)[1]
3-(pyrrolidin-1-yl)isoindolin-1-oneESI203132 (isoindolinone fragment), 71 (pyrrolidine fragment)[1]
3-morpholinoisoindolin-1-oneESI219132 (isoindolinone fragment), 87 (morpholine fragment)[1]
Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetateHRMS (ESI)219.08917Not reported[2]

Experimental Protocols

General Synthesis of 1-Substituted-3-oxoisoindolinones

A common and versatile method for the synthesis of 3-substituted isoindolinones involves the condensation of 2-carboxybenzaldehyde with a primary amine. For the synthesis of this compound, a plausible route would involve the reaction of 2-carboxybenzaldehyde with an amino acid ester, followed by hydrolysis.

A plausible synthetic route is outlined below:

Step 1: Synthesis of Methyl (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetate

  • To a solution of 2-carboxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol, add glycine methyl ester hydrochloride (1 equivalent) and a base like triethylamine (1.1 equivalents).

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification is achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Step 2: Hydrolysis to this compound

  • The methyl ester from Step 1 is dissolved in a mixture of a suitable solvent (e.g., methanol, THF) and an aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide).

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction mixture is then acidified with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the final product.

Potential Biological Activities and Signaling Pathways

Isoindolinone derivatives have been reported to exhibit a wide range of biological activities. While the specific activity of this compound is not documented, its structural similarity to other bioactive isoindolinones suggests potential for similar pharmacological properties.

Known biological activities of the isoindolinone scaffold include:

  • Anti-inflammatory and Analgesic Effects: Many isoindolinone derivatives have shown potent anti-inflammatory and analgesic properties.[3][4]

  • Anticancer Activity: The isoindolinone core is present in several anticancer agents, including thalidomide and its analogs, which are known to modulate the immune system and inhibit angiogenesis.[5][6] Some derivatives have shown inhibitory effects against various cancer cell lines.[6][7]

  • Enzyme Inhibition: Isoindolinone-based compounds have been identified as inhibitors of various enzymes, including carbonic anhydrases and acetylcholinesterase, suggesting their potential in treating conditions like glaucoma and Alzheimer's disease.[7][8]

  • PPARδ Agonism: Certain isoindoline derivatives have been identified as potent and selective agonists of the peroxisome proliferator-activated receptor δ (PPARδ), which is involved in fatty acid oxidation.[9]

Visualizations

General Synthetic Workflow

G General Synthetic Workflow for this compound cluster_0 Step 1: Ester Formation cluster_1 Step 2: Hydrolysis 2-Carboxybenzaldehyde 2-Carboxybenzaldehyde Methyl (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetate Methyl (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetate 2-Carboxybenzaldehyde->Methyl (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetate Condensation Glycine Methyl Ester Glycine Methyl Ester Glycine Methyl Ester->Methyl (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetate Target Compound This compound Methyl (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetate->Target Compound Base Hydrolysis

Caption: Plausible two-step synthesis of the target compound.

Potential Signaling Pathway Inhibition

Given the known anticancer activity of related compounds, a potential mechanism of action could involve the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the NF-κB pathway.

G Hypothetical Inhibition of NF-κB Signaling Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammation, Proliferation, Survival Inflammation, Proliferation, Survival Gene Transcription->Inflammation, Proliferation, Survival Isoindolinone Derivative (3-oxo-2,3-dihydro-1H- isoindol-1-yl)acetic acid (Hypothesized) Isoindolinone Derivative->IKK Complex Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

Disclaimer: The information provided in this guide is based on data available for structurally related compounds and should be used for research and informational purposes only. Experimental verification is necessary to confirm the properties of this compound.

References

The Isoindolinone Core: A Journey from Infamy to Indispensable Therapeutic Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Isoindolinone Compounds

The story of isoindolinone compounds is a compelling narrative of chemical synthesis, unforeseen biological consequences, and remarkable scientific redemption. Initially relegated to the annals of medicinal chemistry disasters, the isoindolinone scaffold has re-emerged as a privileged structure in modern drug discovery, forming the cornerstone of immunomodulatory drugs and targeted protein degradation technologies. This technical guide provides a comprehensive overview of the discovery, history, and evolving applications of isoindolinone-based compounds for researchers, scientists, and drug development professionals.

Early Synthesis and the Thalidomide Catastrophe

The isoindolinone nucleus, a bicyclic structure featuring a fusion of a γ-lactam ring with a benzene ring, has been an accessible synthetic target for organic chemists for many years.[1] Various synthetic strategies, including transition-metal catalyzed C-H activation, cross-coupling reactions, and multi-component reactions, have been developed to construct this heterocyclic system.[2][3]

The most infamous member of this class, thalidomide, was first synthesized in 1954 by the Swiss pharmaceutical company Ciba and later marketed by the German company Chemie Grünenthal in 1957 as a sedative and antiemetic.[4][5] It was considered a "wonder drug" for treating morning sickness in pregnant women.[5][6] However, this widespread use led to a devastating medical tragedy, as thalidomide was found to be a potent teratogen, causing severe birth defects in thousands of children worldwide.[6][7] The disaster prompted a fundamental shift in drug regulation and testing.[4]

Thalidomide exists as a racemic mixture of two enantiomers, (R)- and (S)-thalidomide. While the (R)-enantiomer possesses the desired sedative effects, the (S)-enantiomer is responsible for the teratogenic activity.[5] However, the enantiomers can interconvert in vivo, meaning that administration of the pure (R)-enantiomer does not eliminate the risk of teratogenicity.[5]

A Second Act: The Rise of Immunomodulatory Drugs (IMiDs®)

For decades, thalidomide was synonymous with medical failure. However, in the 1990s, its potent anti-inflammatory and anti-angiogenic properties were rediscovered, leading to its investigation as a treatment for various conditions, including erythema nodosum leprosum and multiple myeloma.[4][8][9] This revival of interest spurred the development of thalidomide analogs with improved efficacy and safety profiles.

Lenalidomide (Revlimid®) and pomalidomide (Pomalyst®) emerged as second and third-generation immunomodulatory drugs (IMiDs), respectively.[9] These compounds retain the core isoindolinone structure but have modifications that enhance their therapeutic effects and, in some aspects, reduce certain side effects compared to thalidomide.[10] Lenalidomide was approved by the FDA in 2005 for the treatment of myelodysplastic syndromes and later for multiple myeloma.[10] Pomalidomide received FDA approval in 2013, also for multiple myeloma.[10]

Unraveling the Mechanism of Action: The Discovery of Cereblon

A pivotal breakthrough in understanding the biological activity of IMiDs came with the identification of Cereblon (CRBN) as their primary molecular target.[9][11] CRBN is a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[11]

The binding of IMiDs to CRBN alters the substrate specificity of the E3 ligase complex. This "molecular glue" mechanism does not inhibit the enzyme but rather hijacks it to recognize and polyubiquitinate specific proteins, targeting them for degradation by the proteasome.[11] Key "neosubstrates" of the CRL4^CRBN^ complex in the presence of IMiDs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[11] The degradation of these transcription factors is crucial for the anti-proliferative and immunomodulatory effects of IMiDs in multiple myeloma.[11][12]

dot

Caption: Cereblon-mediated protein degradation pathway.

The Dawn of Targeted Protein Degradation: PROTACs

The discovery of the "molecular glue" mechanism of isoindolinone-based IMiDs paved the way for a new therapeutic modality: Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker.[13][14] One ligand binds to a target protein of interest (POI), while the other ligand recruits an E3 ubiquitin ligase, such as Cereblon or VHL.[13][15]

This induced proximity between the POI and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein.[13] The isoindolinone core, particularly derivatives of thalidomide and pomalidomide, is a widely used E3 ligase ligand in the design of PROTACs.[16][17] This technology has the potential to target proteins that have been traditionally considered "undruggable" by conventional small molecule inhibitors.[13]

Quantitative Data Summary

The following tables summarize key quantitative data for representative isoindolinone compounds.

CompoundCell LineIC50 (µM)Reference
ThalidomideKMM1>100[18]
KMS11>100[18]
KMS34>100[18]
LenalidomideMUM24>25[13]
KMS-21~3[13]
RPMI8226 (48h)~25[19]
U266 (48h)~10[19]
PomalidomideU266IC50 for CRBN binding ~2 µM[20]
CompoundTargetBinding Affinity (Kd or IC50)Reference
ThalidomideCRBNKd ~250 nM[21]
LenalidomideCRBNKd ~178 nM[21]
CRBN (in U266 extracts)IC50 ~2 µM[20]
PomalidomideCRBNKd ~157 nM[21]
CRBN (in U266 extracts)IC50 ~2 µM[20]

Experimental Protocols

Detailed methodologies for key experiments in the study of isoindolinone compounds are provided below.

General Procedure for Rhodium-Catalyzed Synthesis of Isoindolinones

This protocol describes a common method for the synthesis of 3-substituted isoindolinones via rhodium-catalyzed C-H activation and annulation of N-benzoylsulfonamides with olefins.[11]

Materials:

  • N-benzoylsulfonamide

  • Olefin

  • [{RhCl2Cp*}2] (rhodium catalyst)

  • Cu(OAc)2 (oxidant)

  • Solvent (e.g., DCE or t-AmylOH)

Procedure:

  • To a sealed tube, add N-benzoylsulfonamide (1.0 equiv), olefin (2.0-3.0 equiv), [{RhCl2Cp*}2] (2.5 mol %), and Cu(OAc)2 (2.0 equiv).

  • Add the solvent (0.2 M) and seal the tube.

  • Heat the reaction mixture at 100-120 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired isoindolinone.

dot

experimental_workflow start Start synthesis Synthesis of Isoindolinone (e.g., Rh-catalyzed C-H activation) start->synthesis purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification bio_assay Biological Evaluation purification->bio_assay cell_viability Cell Viability Assay (e.g., MTT) Determine IC50 values bio_assay->cell_viability western_blot Western Blot Analysis (e.g., Ikaros/Aiolos degradation) bio_assay->western_blot binding_assay Binding Assay (e.g., HTRF) Determine Kd or IC50 for CRBN bio_assay->binding_assay data_analysis Data Analysis and Structure-Activity Relationship (SAR) cell_viability->data_analysis western_blot->data_analysis binding_assay->data_analysis end End data_analysis->end

Caption: A representative experimental workflow.

Western Blot Protocol for Ikaros and Aiolos Degradation

This protocol outlines the steps to assess the degradation of Ikaros and Aiolos in multiple myeloma cells following treatment with an isoindolinone-based compound.[9][22][23]

Materials:

  • Multiple myeloma cell line (e.g., MM.1S)

  • Isoindolinone compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-Ikaros, anti-Aiolos, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed MM.1S cells in a 6-well plate and treat with the desired concentrations of the isoindolinone compound or DMSO (vehicle control) for a specified time (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of isoindolinone compounds on cancer cell lines and to calculate the IC50 value.[14][24]

Materials:

  • Cancer cell line (e.g., RPMI-8226, U266)

  • Isoindolinone compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the isoindolinone compound for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Conclusion

The isoindolinone scaffold has undergone a remarkable journey from a symbol of iatrogenic disaster to a cornerstone of modern targeted therapies. The elucidation of its mechanism of action through the discovery of Cereblon has not only provided a rational basis for the use of IMiDs in cancer and inflammatory diseases but has also catalyzed the development of the broader field of targeted protein degradation. As our understanding of the diverse biological activities of isoindolinone derivatives continues to expand, this versatile chemical entity is poised to remain a critical component in the armamentarium of medicinal chemists and drug discovery scientists for the foreseeable future.

References

Potential Therapeutic Targets of (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document explores the potential therapeutic targets of (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid based on its structural similarity to the phthalimide and isoindolinone classes of compounds. As of the date of this publication, no specific biological data for this compound has been found in the public domain. The information presented herein is a synthesis of publicly available research on structurally related molecules and should be considered hypothetical until validated by direct experimental evidence for the compound .

Introduction

This compound belongs to the family of isoindolinones, which are structurally related to phthalimides. This core scaffold is present in a number of biologically active molecules, including the well-known immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide. The diverse pharmacological activities of these related compounds suggest that this compound may interact with a range of therapeutic targets. This technical guide provides an in-depth analysis of these potential targets, summarizing quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows.

Potential Therapeutic Targets

Based on the activities of structurally analogous phthalimide and isoindolinone derivatives, several key therapeutic targets can be postulated for this compound.

Cereblon is a crucial component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. It functions as a substrate receptor, and its binding by phthalimide-containing molecules, such as thalidomide and its analogs, allosterically modifies the enzyme's substrate specificity.[1][2][3] This leads to the ubiquitination and subsequent proteasomal degradation of specific "neo-substrate" proteins that are not the natural targets of the E3 ligase. This mechanism is central to the anti-proliferative and immunomodulatory effects of these drugs.[4] Given the presence of the phthalimide-like isoindolinone core, Cereblon represents a primary hypothetical target for this compound.

A significant body of research has demonstrated the ability of phthalimide derivatives to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in the inflammatory cascade.[5][6] The anti-inflammatory properties of thalidomide and related compounds are, in part, attributed to this inhibitory action.[7] Therefore, modulation of TNF-α production is a plausible therapeutic mechanism for this compound.

Several isoindolinone and phthalimide derivatives have been reported to possess anti-angiogenic properties.[8][9] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis by these compounds may occur through the modulation of various signaling pathways, including those mediated by Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs).

  • Carbonic Anhydrases (CAs): Recent studies have identified novel isoindolinone derivatives as potent inhibitors of human carbonic anhydrase isozymes I and II.[10]

  • Cytochrome P450 (CYP) Enzymes: Some phthalimide derivatives have been shown to inhibit hepatic cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19, which could have implications for drug-drug interactions.[11]

Quantitative Data for Structurally Related Compounds

The following table summarizes the inhibitory activities of various phthalimide and isoindolinone derivatives against the potential targets discussed. This data provides a reference for the potential potency of this compound.

Compound ClassCompound ExampleTargetAssay TypeIC50/KiReference
Phthalimide ThalidomideTNF-α Production (LPS-stimulated PBMCs)ELISA~194 µM[6]
Phthalimide PomalidomideCereblon BindingTR-FRET1.2 µM[12]
Phthalimide LenalidomideCereblon BindingTR-FRET1.5 µM[12]
Phthalimide LASSBio-1425TNF-α ProductionELISANot specified[6]
Phthalimide Derivative 52TNF-α ProductionELISAIC50 200x better than thalidomide[6]
Phthalimide Derivative 75TNF-α ProductionELISAIC50 = 28.9 µM[6]
Isoindolinone BIBF 1120 (Nintedanib)VEGFR2Kinase Assay21 nM[8]
Isoindolinone BIBF 1120 (Nintedanib)FGFR1Kinase Assay69 nM[8]
Isoindolinone BIBF 1120 (Nintedanib)PDGFRαKinase Assay59 nM[8]
Isoindolinone Derivative 2ahCA IEnzyme InhibitionKi = 87.08 ± 35.21 nM[10]
Isoindolinone Derivative 2ahCA IIEnzyme InhibitionKi = 160.34 ± 46.59 nM[10]
Isoindolinone Derivative 2fhCA IEnzyme InhibitionKi = 11.48 ± 4.18 nM[10]
Isoindolinone Derivative 2fhCA IIEnzyme InhibitionKi = 9.32 ± 2.35 nM[10]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the proposed mechanism of action for a phthalimide-containing molecule that targets Cereblon.

Cereblon_Pathway cluster_CRL4 CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_Degradation Proteasomal Degradation CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 DDB1->RBX1 CRBN Cereblon (CRBN) DDB1->CRBN Neo_substrate Neo-substrate Protein (e.g., IKZF1/3) CRBN->Neo_substrate Recruitment Proteasome 26S Proteasome Degraded_Protein Degraded Neo-substrate Proteasome->Degraded_Protein Molecule This compound (Hypothetical Ligand) Molecule->CRBN Binding Poly_Ub_Protein Polyubiquitinated Neo-substrate Neo_substrate->Poly_Ub_Protein Polyubiquitination Ub Ubiquitin Ub->Neo_substrate Ubiquitination Poly_Ub_Protein->Proteasome Recognition & Degradation TNF_alpha_Workflow cluster_Cell_Culture Cell Culture and Stimulation cluster_ELISA TNF-α Quantification (ELISA) cluster_Analysis Data Analysis A1 Seed Immune Cells (e.g., PBMCs or THP-1) A2 Pre-treat with Test Compound A1->A2 A3 Stimulate with LPS A2->A3 A4 Incubate A3->A4 B1 Collect Supernatant A4->B1 B2 Add to Anti-TNF-α Coated Plate B1->B2 B3 Add Detection Antibody B2->B3 B4 Add Substrate B3->B4 B5 Measure Absorbance B4->B5 C2 Calculate TNF-α Concentration B5->C2 C1 Generate Standard Curve C1->C2 C3 Determine IC50 C2->C3 Angiogenesis_Workflow cluster_Preparation Assay Preparation cluster_Cell_Seeding Cell Seeding and Treatment cluster_Analysis Analysis P1 Coat Plate with Extracellular Matrix (ECM) Gel P2 Incubate to Solidify Gel P1->P2 S3 Seed Cells onto ECM Gel P2->S3 S1 Harvest Endothelial Cells (e.g., HUVECs) S2 Resuspend Cells in Media with Test Compound S1->S2 S2->S3 S4 Incubate S3->S4 A1 Image Tube Formation S4->A1 A2 Quantify Tube Length, Branch Points, and Loops A1->A2 A3 Compare Treated vs. Control A2->A3

References

An In-depth Technical Guide to the Solubility of (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid is a molecule of interest within medicinal chemistry and drug development due to its structural motifs, which are present in a variety of biologically active compounds. A thorough understanding of its physicochemical properties, particularly its solubility in different solvent systems, is fundamental for its preclinical and pharmaceutical development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines standard experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction

The isoindolinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, and neuroprotective effects. The solubility of a drug candidate is a critical determinant of its bioavailability and therapeutic efficacy. Poor aqueous solubility can pose significant challenges in formulation development and may lead to variable absorption and suboptimal drug exposure. This guide focuses on this compound, providing insights into its expected solubility profile and the methodologies to quantify it.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental solubility data for this compound is not extensively available in public literature, an analysis of its chemical structure allows for a qualitative prediction of its solubility behavior.

The molecule possesses both a carboxylic acid group and a lactam (a cyclic amide). The carboxylic acid moiety is ionizable, suggesting that the compound's solubility will be highly dependent on the pH of the aqueous medium. In alkaline conditions (pH > pKa), the carboxylic acid will be deprotonated to form a carboxylate salt, which is expected to be significantly more soluble in water than the neutral form. Conversely, in acidic conditions (pH < pKa), the compound will exist predominantly in its less soluble, protonated form.

The presence of the polar lactam group may contribute to its solubility in polar organic solvents. It is anticipated that the compound will exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility in lower alcohols, such as methanol and ethanol, is likely to be moderate, while it is expected to be poorly soluble in non-polar solvents like hexane and toluene.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various solvents is not publicly available. The following table provides a framework for presenting such data once it is determined experimentally. The anticipated solubility is qualitatively described based on the structural analysis.

SolventTemperature (°C)pH (for aqueous solutions)Expected Solubility
Water252.0Low
Water257.4Moderate
Water259.0High
Ethanol25N/AModerate
Methanol25N/AModerate
Dimethyl Sulfoxide (DMSO)25N/AHigh
Acetone25N/ALow to Moderate
Acetonitrile25N/ALow to Moderate
Dichloromethane25N/ALow
Hexane25N/AVery Low

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for drug development. The following are detailed methodologies for key experiments.

Equilibrium Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Analytical balance

  • pH meter

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • To separate the undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the dissolved compound in the diluted sample using a validated HPLC method.

  • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Calculate the solubility of the compound in the solvent by back-calculating from the dilution factor.

Potentiometric Titration

This method is particularly useful for ionizable compounds like this compound to determine the intrinsic solubility (S₀) and pKa.

Objective: To determine the pKa and intrinsic solubility of the compound.

Materials:

  • This compound

  • Standardized solutions of hydrochloric acid (HCl) and potassium hydroxide (KOH)

  • Potentiometer with a pH electrode

  • Automated titrator

  • Thermostated beaker

Procedure:

  • Prepare a suspension of the compound in water or a suitable co-solvent system.

  • Titrate the suspension with a standardized acid (e.g., HCl) to a low pH (e.g., pH 2) to ensure the compound is fully protonated.

  • Then, titrate the acidified suspension with a standardized base (e.g., KOH) while continuously monitoring the pH.

  • The pKa can be determined from the inflection point of the titration curve.

  • The intrinsic solubility (S₀) of the free acid form can be calculated from the pH-solubility profile generated from the titration data.

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of a compound using the shake-flask method followed by HPLC analysis.

Solubility_Workflow start Start: Compound and Solvent Selection preparation Preparation of Supersaturated Slurry (Excess solid in solvent) start->preparation equilibration Equilibration (Shaking at constant temperature, 24-48h) preparation->equilibration phase_separation Phase Separation equilibration->phase_separation centrifugation Centrifugation phase_separation->centrifugation Primary Method filtration Filtration (0.22 µm filter) centrifugation->filtration sampling Sampling and Dilution of Supernatant filtration->sampling analysis Quantitative Analysis (e.g., HPLC) sampling->analysis data_processing Data Processing and Calculation analysis->data_processing end End: Report Solubility Value data_processing->end

Stability of (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic Acid Under Physiological Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated stability of (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid under physiological conditions. Due to the limited availability of direct stability data for this specific molecule, this document leverages established chemical principles and data from structurally related isoindolinone compounds to predict its stability profile. Detailed experimental protocols for assessing chemical and metabolic stability in simulated physiological environments are provided to guide researchers in generating empirical data. This guide is intended to be a valuable resource for scientists and professionals involved in the research and development of pharmaceuticals containing the isoindolinone scaffold.

Introduction

The isoindolinone scaffold is a key structural motif found in a variety of biologically active compounds and approved pharmaceutical agents.[1][2] Molecules incorporating this heterocyclic system have demonstrated a broad range of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. The stability of such compounds under physiological conditions is a critical determinant of their pharmacokinetic profile, bioavailability, and ultimately, their therapeutic efficacy and safety.

This compound is a molecule of interest due to its structural similarity to other bioactive compounds. Understanding its stability in the gastrointestinal tract and systemic circulation is paramount for its potential development as a therapeutic agent. This guide will explore the expected chemical stability of the isoindolinone ring, a cyclic amide (lactam), and the acetic acid side chain under various physiological pH levels and in the presence of metabolic enzymes.

Predicted Chemical Stability

The chemical stability of this compound is primarily dictated by the reactivity of its lactam ring. Lactams can undergo hydrolysis, a process that is influenced by pH.

  • Acidic Conditions (Simulated Gastric Fluid, pH 1.2-2.5): In the highly acidic environment of the stomach, the lactam ring of the isoindolinone core is expected to be relatively stable against hydrolysis. While acid-catalyzed hydrolysis is a known reaction for amides, the cyclic nature of the lactam in a fused ring system generally imparts a degree of stability.

  • Neutral to Alkaline Conditions (Simulated Intestinal Fluid and Blood Plasma, pH 6.8-7.4): Under neutral to slightly alkaline conditions, the rate of hydrolysis of the lactam ring may increase. This base-catalyzed hydrolysis would lead to the opening of the five-membered ring to form an amino acid derivative.

The primary degradation pathway is anticipated to be the hydrolysis of the amide bond within the isoindolinone ring, leading to the formation of 2-(2-carboxybenzyl)aminoacetic acid.

A summary of the expected stability in various simulated physiological fluids is presented in Table 1.

Parameter Simulated Gastric Fluid (SGF) Simulated Intestinal Fluid (SIF) Human Plasma
pH 1.2 - 2.56.8~7.4
Key Enzymes PepsinPancreatin, Trypsin, ChymotrypsinEsterases, Amidases, Proteases
Predicted Half-life (t½) > 2 hours1 - 2 hours< 1 hour
Primary Degradation Pathway Minimal HydrolysispH-mediated and Enzymatic HydrolysisEnzymatic Hydrolysis
Major Degradant -2-(2-carboxybenzyl)aminoacetic acid2-(2-carboxybenzyl)aminoacetic acid

Table 1: Predicted Stability of this compound in Simulated Physiological Fluids. Note: The half-life values are predictive and require experimental verification.

Predicted Metabolic Stability

The metabolic stability of this compound is expected to be influenced by various enzymes present in the liver, intestines, and blood plasma.

  • Phase I Metabolism: The primary Phase I metabolic pathway is likely the enzymatic hydrolysis of the lactam ring by amidases or proteases, which are present in plasma and various tissues.[3] This would result in the same ring-opened product as chemical hydrolysis. Additionally, cytochrome P450 (CYP) enzymes in the liver could potentially hydroxylate the aromatic ring.[4][5]

  • Phase II Metabolism: The carboxylic acid moiety of the parent compound or its metabolites could undergo glucuronidation, a common Phase II conjugation reaction that facilitates excretion.[3]

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, the following experimental protocols are recommended.

Chemical Stability in Simulated Gastric and Intestinal Fluids

This protocol assesses the chemical degradation of the compound in environments mimicking the stomach and small intestine.

4.1.1. Materials

  • This compound

  • Simulated Gastric Fluid (SGF), USP: Dissolve 2.0 g of sodium chloride and 3.2 g of purified pepsin in 7.0 mL of hydrochloric acid and sufficient water to make 1000 mL. The pH should be approximately 1.2.[6][7]

  • Simulated Intestinal Fluid (SIF), USP: Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water. Add 77 mL of 0.2 N sodium hydroxide and 500 mL of water. Add 10 g of pancreatin, mix, and adjust the pH to 6.8 with 0.2 N sodium hydroxide or 0.2 N hydrochloric acid. Dilute to 1000 mL with water.[6][7]

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, HPLC grade

  • Incubator shaker (37 °C)

  • HPLC-UV or LC-MS/MS system

4.1.2. Procedure

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • Add the stock solution to pre-warmed SGF and SIF to a final concentration of 10 µg/mL.

  • Incubate the samples at 37 °C with gentle shaking.

  • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes for SGF; 0, 1, 2, 4, 6, and 24 hours for SIF), withdraw an aliquot of the sample.

  • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Vortex and centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by HPLC-UV or LC-MS/MS to quantify the remaining parent compound.

4.1.3. Data Analysis

Plot the percentage of the remaining parent compound against time. Calculate the half-life (t½) from the slope of the natural logarithm of the concentration versus time plot.

Plasma Stability Assay

This protocol evaluates the stability of the compound in the presence of plasma enzymes.

4.2.1. Materials

  • This compound

  • Pooled human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Internal standard

  • Water bath or incubator (37 °C)

  • LC-MS/MS system

4.2.2. Procedure

  • Prepare a stock solution of the test compound in DMSO (1 mM).

  • Pre-warm the plasma to 37 °C.

  • Initiate the reaction by adding the stock solution to the plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%.

  • Incubate the samples at 37 °C.

  • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.

  • Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Vortex and centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

4.2.3. Data Analysis

Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample. Determine the half-life (t½) by plotting the natural logarithm of the percentage remaining versus time.

Visualizing Potential Degradation and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the hypothetical degradation pathway and a general experimental workflow for stability testing.

G cluster_degradation Hypothetical Degradation Pathway Parent This compound Intermediate Ring-Opened Intermediate Parent->Intermediate Hydrolysis (pH or enzyme-mediated) Degradant 2-(2-carboxybenzyl)aminoacetic acid Intermediate->Degradant

Caption: Hypothetical degradation of this compound.

G cluster_workflow General Stability Testing Workflow Start Prepare Stock Solution of Compound Incubate Incubate with Simulated Fluid (SGF, SIF, or Plasma) at 37°C Start->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Quench Reaction with Acetonitrile Sample->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Data Calculate Half-life and % Remaining Analyze->Data

Caption: Workflow for in vitro stability assessment.

Potential Signaling Pathways and Biological Interactions

Given the structural similarities of the isoindolinone core to known bioactive molecules, this compound could potentially interact with various biological targets. For instance, certain isoindolinone derivatives have been shown to modulate the activity of enzymes such as carbonic anhydrases and protein kinases. The specific biological activities, if any, of this compound would need to be determined through dedicated pharmacological screening.

Conclusion

While direct stability data for this compound is not currently available, this technical guide provides a robust framework for predicting and experimentally determining its stability under physiological conditions. The isoindolinone ring is the primary site of potential degradation through hydrolysis, a process that is likely to be more pronounced in the neutral to alkaline environments of the small intestine and blood plasma, and may be accelerated by metabolic enzymes. The provided experimental protocols offer a clear path for researchers to generate the necessary empirical data to fully characterize the stability profile of this compound. Such data is essential for advancing its potential as a therapeutic candidate.

References

Methodological & Application

Synthesis of (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the synthesis of (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid, a molecule of interest for researchers in medicinal chemistry and drug development. The outlined synthetic route is a two-step process commencing with the synthesis of the precursor, phthalimidine (also known as isoindolin-1-one), followed by its N-alkylation and subsequent hydrolysis.

Data Presentation

The following table summarizes the key reagents and expected outcome for the synthesis. Please note that yields are representative and can vary based on experimental conditions.

StepReactantsProductSolvent(s)Catalyst/BaseTypical Yield (%)
12-Carboxybenzaldehyde, Amine Source (e.g., NH₄OAc)Phthalimidine (Isoindolin-1-one)Acetic Acid-70-85
2aPhthalimidine, Ethyl bromoacetateEthyl (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetateDMFSodium Hydride (NaH)60-75
2bEthyl (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetateThis compoundTHF/WaterLithium Hydroxide (LiOH)>90

Experimental Protocols

Step 1: Synthesis of Phthalimidine (Isoindolin-1-one)

This procedure outlines the synthesis of the starting material, phthalimidine, from 2-carboxybenzaldehyde via reductive amination.

Materials:

  • 2-Carboxybenzaldehyde

  • Ammonium acetate (NH₄OAc)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-carboxybenzaldehyde (1 equivalent) in glacial acetic acid.

  • To this solution, add ammonium acetate (1.5 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing ice-water with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any residual acetic acid and ammonium salts.

  • Dry the product under vacuum to obtain crude phthalimidine.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

This two-part procedure details the N-alkylation of phthalimidine with ethyl bromoacetate, followed by the hydrolysis of the resulting ester to the final carboxylic acid product.

Part A: Synthesis of Ethyl (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetate

Materials:

  • Phthalimidine (from Step 1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl bromoacetate

  • Two-neck round-bottom flask

  • Dropping funnel

  • Nitrogen or Argon gas supply

  • Magnetic stirrer

  • Ice bath

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • To a dry two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add phthalimidine (1 equivalent).

  • Add anhydrous DMF to dissolve the phthalimidine.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • In a dropping funnel, prepare a solution of ethyl bromoacetate (1.2 equivalents) in a small amount of anhydrous DMF.

  • Add the ethyl bromoacetate solution dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude ester can be purified by column chromatography on silica gel.

Part B: Hydrolysis to this compound

Materials:

  • Ethyl (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetate (from Part A)

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

  • pH paper or pH meter

Procedure:

  • Dissolve the ethyl ester (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v) in a round-bottom flask.

  • Add lithium hydroxide (2-3 equivalents) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • A white precipitate of the carboxylic acid should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Visualizations

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow cluster_step1 Step 1: Phthalimidine Synthesis cluster_step2a Step 2a: N-Alkylation cluster_step2b Step 2b: Hydrolysis start1 2-Carboxybenzaldehyde product1 Phthalimidine start1->product1 Reflux reagent1 NH₄OAc, Acetic Acid reagent1->product1 start2 Phthalimidine product2 Ethyl (3-oxo-2,3-dihydro- 1H-isoindol-1-yl)acetate start2->product2 0°C to RT reagent2 1. NaH, DMF 2. Ethyl bromoacetate reagent2->product2 start3 Ethyl Ester Intermediate final_product (3-oxo-2,3-dihydro-1H- isoindol-1-yl)acetic acid start3->final_product RT reagent3 1. LiOH, THF/H₂O 2. HCl (aq) reagent3->final_product

Caption: Synthetic scheme for this compound.

Enantioselective Synthesis of Chiral Isoindolinone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral isoindolinones are a pivotal class of heterocyclic compounds frequently found in the core structure of numerous biologically active molecules and pharmaceuticals. Their therapeutic applications span a wide range, including anxiolytic agents, potent dopamine D4 ligands, and antitumor agents. The stereochemistry at the C-3 position of the isoindolinone ring is often crucial for their pharmacological activity, making the development of efficient and highly selective asymmetric syntheses a significant focus in organic chemistry and drug discovery.

This document provides detailed application notes and experimental protocols for three prominent catalytic strategies for the enantioselective synthesis of chiral isoindolinone derivatives: organocatalysis, transition-metal catalysis, and biocatalysis.

Organocatalytic Approach: Bifunctional Thiourea-Cinchona Catalysis

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free and often milder alternative to traditional methods. Bifunctional catalysts, which possess both a Brønsted acid/base and a hydrogen-bond donor moiety, are particularly effective in controlling the stereochemical outcome of reactions. Cinchona alkaloid-derived thiourea catalysts have been successfully employed in the enantioselective synthesis of 3-substituted isoindolinones.[1][2]

Reaction Principle

The reaction proceeds via an aldol-cyclization-rearrangement tandem reaction between a 2-cyanobenzaldehyde and a malonate derivative. The bifunctional thiourea-cinchona catalyst activates both nucleophile and electrophile through hydrogen bonding and Brønsted base catalysis, respectively, thereby inducing a highly stereocontrolled aldol addition. This is followed by an intramolecular cyclization and subsequent rearrangement to afford the chiral isoindolinone.

Experimental Protocol: Synthesis of Dimethyl 2-(3-oxoisoindolin-1-yl)malonate

Materials:

  • 2-Cyanobenzaldehyde

  • Dimethyl malonate

  • Bifunctional thiourea-cinchona catalyst (e.g., quinine-derived thiourea)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-cyanobenzaldehyde (0.1 mmol) in anhydrous DCM (1.0 mL) at room temperature, add the bifunctional thiourea-cinchona catalyst (10 mol%).

  • Add dimethyl malonate (0.12 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 8 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired chiral isoindolinone.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation
EntryCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
110DCMrt89841
210DCM0129535
35Toluenert109245

Data is representative and may vary based on specific substrates and catalyst structures.

Reaction Workflow

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product & Analysis 2_Cyanobenzaldehyde 2_Cyanobenzaldehyde Mixing Mixing 2_Cyanobenzaldehyde->Mixing Dimethyl_Malonate Dimethyl_Malonate Dimethyl_Malonate->Mixing Catalyst Bifunctional Thiourea-Cinchona Catalyst Catalyst->Mixing Solvent DCM Solvent->Mixing Temperature Room Temp Stirring Stirring (8h) Temperature->Stirring Mixing->Stirring Workup Concentration Stirring->Workup Purification Column Chromatography Workup->Purification Product Chiral Isoindolinone Purification->Product Analysis Chiral HPLC Product->Analysis

Caption: Workflow for organocatalytic synthesis of chiral isoindolinones.

Transition-Metal Catalysis: Palladium-Catalyzed Asymmetric Allylic C-H Amination

Transition-metal catalysis provides a powerful platform for the construction of complex molecular architectures. Palladium-catalyzed reactions, in particular, have been extensively developed for C-N bond formation. A recent advancement in this area is the asymmetric intramolecular allylic C-H amination to synthesize enantioenriched isoindolines, which can be subsequently oxidized to isoindolinones.[3][4]

Reaction Principle

This method involves the palladium-catalyzed intramolecular cyclization of an o-allylbenzylamine derivative. A chiral phosphoramidite ligand is employed to induce enantioselectivity in the C-H activation and subsequent amination step. The reaction proceeds under mild conditions and demonstrates high efficiency and excellent enantioselectivity for a range of substrates.[4]

Experimental Protocol: Synthesis of a Chiral Isoindoline Precursor

Materials:

  • o-Allylbenzylamine substrate

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Chiral phosphoramidite ligand (e.g., (S)-L*)

  • Oxidant (e.g., 2,5-Di-tert-butyl-1,4-benzoquinone, 2,5-DTBQ)

  • Solvent (e.g., Toluene), anhydrous

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (10 mol%) and the chiral phosphoramidite ligand (12 mol%) to a reaction vessel.

  • Add the anhydrous solvent and stir for a few minutes to allow for complex formation.

  • Add the o-allylbenzylamine substrate (0.1 mmol) and the oxidant (1.0 equiv).

  • Seal the vessel and heat the reaction mixture at 70 °C for 24 hours.

  • After cooling to room temperature, concentrate the mixture.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC.

Data Presentation
Substrate (R1)Yield (%)ee (%)
H9594
Me9293
Ph7893
4-F-Ph8595
4-Cl-Ph8296

Data is representative for the synthesis of chiral isoindolines, precursors to isoindolinones.[4]

Proposed Catalytic Cycle

G Pd(II) Pd(II) Substrate_Coordination Substrate Coordination Pd(II)->Substrate_Coordination C-H_Activation Allylic C-H Activation Substrate_Coordination->C-H_Activation Reductive_Elimination Reductive Elimination (C-N bond formation) C-H_Activation->Reductive_Elimination Product_Release Product Release Reductive_Elimination->Product_Release Pd(0) Pd(0) Product_Release->Pd(0) Product Chiral Isoindoline Product_Release->Product Oxidation Oxidation (Pd(0) to Pd(II)) Pd(0)->Oxidation Oxidation->Pd(II)

Caption: Proposed catalytic cycle for Pd-catalyzed C-H amination.

Biocatalytic Approach: Engineered Cytochrome P450-Catalyzed C-H Amination

Biocatalysis offers a green and highly selective approach to chemical synthesis.[5] Engineered enzymes, such as variants of cytochrome P450, can be evolved to catalyze abiological transformations with high efficiency and stereocontrol. The intramolecular C-H amination of organic azides to form chiral N-heterocycles is a prime example of this powerful strategy.[6]

Reaction Principle

An engineered cytochrome P411 variant catalyzes the intramolecular insertion of an alkyl nitrene, generated from an organic azide, into a C(sp³)-H bond. This enzymatic reaction can be used to construct chiral indolines, which are closely related to isoindolinones and can serve as valuable synthetic intermediates. The reaction occurs in an aqueous buffer system under mild conditions.

Experimental Protocol: Enzymatic Synthesis of a Chiral Indoline

Materials:

  • Aryl azide substrate

  • Engineered cytochrome P411 variant (e.g., P411-INS-5151) expressed in E. coli cells

  • Glucose

  • NADP⁺

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • Potassium phosphate buffer (pH 8.0)

  • Bovine serum albumin (BSA)

  • Sodium dithionite (for creating anaerobic conditions)

  • Centrifuge and cell lysis equipment

  • Incubator shaker

Procedure:

  • Enzyme Preparation: Culture E. coli cells expressing the P411 variant. Harvest the cells by centrifugation and prepare a cell lysate.

  • Reaction Setup: In a reaction vessel, combine the potassium phosphate buffer, BSA, NADP⁺, glucose, and GDH.

  • Add the cell lysate containing the engineered P411 enzyme.

  • Add the aryl azide substrate (typically dissolved in a co-solvent like DMSO).

  • Deoxygenate the mixture by bubbling with argon and add sodium dithionite to ensure anaerobic conditions.

  • Incubate the reaction at a controlled temperature (e.g., 25 °C) with shaking for 24 hours.

  • Workup and Analysis: Quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).

  • Analyze the yield and enantiomeric excess of the chiral indoline product by GC or HPLC.

Data Presentation
SubstrateProductYield (%)ee (%)
1-Azido-2-ethylbenzene2-Methylindoline9298
1-Azido-2-propylbenzene2-Ethylindoline8597
1-Azido-2-isobutylbenzene2-Isopropylindoline4096

Data is representative for the biocatalytic synthesis of chiral indolines.[6]

Biocatalytic Pathway Diagram

G Aryl_Azide Aryl Azide Substrate P411_Enzyme Engineered Cytochrome P411 Aryl_Azide->P411_Enzyme Nitrene_Formation Nitrene Intermediate Formation P411_Enzyme->Nitrene_Formation Cofactor_Regeneration Cofactor Regeneration (NADP+/NADPH) P411_Enzyme->Cofactor_Regeneration C-H_Insertion Intramolecular C-H Insertion Nitrene_Formation->C-H_Insertion Chiral_Indoline Chiral Indoline Product C-H_Insertion->Chiral_Indoline

Caption: Biocatalytic pathway for chiral indoline synthesis.

Conclusion

The enantioselective synthesis of chiral isoindolinone derivatives can be achieved through a variety of powerful catalytic methods. Organocatalysis offers a metal-free and operationally simple approach. Transition-metal catalysis, particularly with palladium, enables novel C-H functionalization strategies with high efficiency. Biocatalysis, leveraging engineered enzymes, provides an environmentally friendly and highly selective route under mild aqueous conditions. The choice of method will depend on the specific target molecule, desired scale, and available resources. The protocols and data presented herein serve as a valuable guide for researchers in the design and execution of synthetic routes to these important chiral heterocycles.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Substituted Isoindolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindolinone scaffold is a privileged structural motif found in numerous biologically active compounds and natural products, demonstrating a wide range of pharmacological activities including anti-inflammatory, anti-angiogenic, and anxiolytic properties. Consequently, the development of efficient and versatile synthetic methodologies for accessing 3-substituted isoindolinones is of significant interest in medicinal chemistry and drug discovery. Palladium-catalyzed reactions have emerged as a powerful tool for the construction of this heterocyclic core, offering diverse pathways with high functional group tolerance and catalytic efficiency.

This document provides detailed application notes and experimental protocols for several key palladium-catalyzed methods for the synthesis of 3-substituted isoindolinones, including carbonylative cyclization, C-H activation, and reductive Heck reactions.

Key Synthetic Strategies

Several palladium-catalyzed strategies have been successfully employed for the synthesis of 3-substituted isoindolinones. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

  • Carbonylative Cyclization: This approach introduces a carbonyl group from a carbon monoxide source (gas or surrogate) to facilitate the cyclization. It is a versatile method for accessing a wide range of N-substituted isoindolinones.

  • Intramolecular C-H Activation/Amidation: This strategy involves the direct functionalization of a C-H bond, offering an atom-economical and efficient route to the isoindolinone core. Recent advances have enabled this transformation without the need for stoichiometric oxidants.[1][2]

  • Reductive Heck Reaction: This intramolecular variant of the Heck reaction provides access to 3,3-disubstituted isoindolinones through the cyclization of enamides.[3]

  • Decarboxylative Allylic Alkylation: This method allows for the synthesis of 3,3-disubstituted allyl isoindolinones from readily available starting materials.[4]

Data Presentation: Comparison of Key Methodologies

The following tables summarize quantitative data for selected palladium-catalyzed syntheses of 3-substituted isoindolinones, allowing for easy comparison of reaction conditions and yields.

Table 1: Palladium-Catalyzed Carbonylative Cyclization of o-Halobenzoates [5]

Entryo-HalobenzoateAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Methyl 2-iodobenzoateBenzylaminePd(OAc)₂ (5)PPh₃ (10)Cs₂CO₃ (2)Toluene952475
2Methyl 2-iodobenzoateBenzylaminePd(OAc)₂ (5)dppp (10)Cs₂CO₃ (2)Toluene952492
3Methyl 2-bromobenzoateBenzylaminePd(OAc)₂ (5)dppp (10)Cs₂CO₃ (2)Toluene952465
4Methyl 2-iodobenzoateAnilinePd(OAc)₂ (5)dppp (10)Cs₂CO₃ (2)Toluene952485

Table 2: Palladium-Catalyzed Dehydrogenative C–H Cyclization [1]

EntrySubstratePd Catalyst (mol%)Base (mol%)SolventTemp (°C)Time (h)Yield (%)
1N-Tosyl-2-methylbenzamidePd/C (10)KOAc (20)Toluene1202442
2N-Mesyl-2-methylbenzamidePd/C (10)KOAc (20)Toluene1202485
3N-Mesyl-2-methyl-4-methoxybenzamidePd/C (10)KOAc (20)Toluene1202478
4N-Mesyl-2-methyl-4-chlorobenzamidePd/C (10)KOAc (20)Toluene1202491

Table 3: Gas-Free Palladium-Catalyzed Carbonylative Synthesis using TFBen [6]

EntryBenzylamine SubstratePd Catalyst (mol%)Oxidant (equiv)CO Source (equiv)SolventTemp (°C)Time (h)Yield (%)
1N-MethylbenzylaminePdCl₂ (5)Cu(OAc)₂ (2)TFBen (0.5)Toluene/DMSO1102482
2N-EthylbenzylaminePdCl₂ (5)Cu(OAc)₂ (2)TFBen (0.5)Toluene/DMSO1102475
34-Methoxy-N-methylbenzylaminePdCl₂ (5)Cu(OAc)₂ (2)TFBen (0.5)Toluene/DMSO1102495
44-Chloro-N-methylbenzylaminePdCl₂ (5)Cu(OAc)₂ (2)TFBen (0.5)Toluene/DMSO1102468

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Carbonylative Cyclization of o-Halobenzoates[5]

This protocol describes a one-step synthesis of 2-substituted isoindole-1,3-diones (a class of isoindolinones) via aminocarbonylation.

Materials:

  • o-Halobenzoate (e.g., Methyl 2-iodobenzoate)

  • Primary amine (e.g., Benzylamine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Carbon monoxide (CO) gas

  • Ethyl acetate (EtOAc)

  • Celite

Procedure:

  • To a reaction flask, add the o-halobenzoate (0.5 mmol), toluene (6 mL), the primary amine (1.2 equiv), Pd(OAc)₂ (5 mol %), dppp (10 mol %), and Cs₂CO₃ (2.0 equiv).

  • Seal the flask and flush with carbon monoxide gas.

  • Place a balloon filled with CO on top of the flask.

  • Stir the reaction mixture at 95 °C for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the resulting solution with EtOAc (10 mL) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted isoindole-1,3-dione.

Protocol 2: General Procedure for Palladium-Catalyzed Dehydrogenative C–H Cyclization[1]

This protocol outlines the synthesis of isoindolinones via an intramolecular C(sp³)–H amidation, notable for not requiring a stoichiometric oxidant.

Materials:

  • 2-Benzyl-N-mesylbenzamide derivative

  • Palladium on carbon (Pd/C, 10 wt%)

  • Potassium acetate (KOAc)

  • Toluene (anhydrous)

Procedure:

  • To a screw-capped vial, add the 2-benzyl-N-mesylbenzamide substrate (0.2 mmol), Pd/C (10 mol %), and KOAc (20 mol %).

  • Add anhydrous toluene (1.0 mL) to the vial.

  • Seal the vial and stir the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane.

  • Filter the mixture through a pad of Celite and wash the pad with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the corresponding isoindolinone.

Protocol 3: General Procedure for Gas-Free Palladium-Catalyzed Carbonylative Synthesis from Benzylamines[6]

This protocol provides a safer alternative to using CO gas by employing benzene-1,3,5-triyl triformate (TFBen) as a CO surrogate.

Materials:

  • Benzylamine derivative

  • Palladium(II) chloride (PdCl₂)

  • Copper(II) acetate (Cu(OAc)₂)

  • Benzene-1,3,5-triyl triformate (TFBen)

  • Toluene (anhydrous)

  • Dimethyl sulfoxide (DMSO, anhydrous)

Procedure:

  • In an oven-dried Schlenk tube, combine the benzylamine substrate (0.5 mmol), PdCl₂ (5 mol %), Cu(OAc)₂ (2.0 equiv), and TFBen (0.5 equiv).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add a mixed solvent of anhydrous toluene (1.5 mL) and anhydrous DMSO (0.5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 24 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a short pad of silica gel.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Visualizations

General Catalytic Cycle for Carbonylative Cyclization

G Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) CO Insertion CO Insertion Ar-Pd(II)-X(L_n)->CO Insertion CO Ar-CO-Pd(II)-X(L_n) Ar-CO-Pd(II)-X(L_n) CO Insertion->Ar-CO-Pd(II)-X(L_n) Amine\nCoordination Amine Coordination Ar-CO-Pd(II)-X(L_n)->Amine\nCoordination RNH2 Ar-CO-Pd(II)-X(L_n)(RNH2) Ar-CO-Pd(II)-X(L_n)(RNH2) Amine\nCoordination->Ar-CO-Pd(II)-X(L_n)(RNH2) Reductive\nElimination Reductive Elimination Ar-CO-Pd(II)-X(L_n)(RNH2)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Product Product Reductive\nElimination->Product G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Add Substrate Add Substrate Add Pd/C Add Pd/C Add Substrate->Add Pd/C Add Base Add Base Add Pd/C->Add Base Add Solvent Add Solvent Add Base->Add Solvent Seal Vial Seal Vial Add Solvent->Seal Vial Heat & Stir Heat & Stir Seal Vial->Heat & Stir Cool Cool Heat & Stir->Cool Dilute Dilute Cool->Dilute Filter Filter Dilute->Filter Concentrate Concentrate Filter->Concentrate Purify Purify Concentrate->Purify G cluster_effects Factors Influencing Yield Substrate Substrate Electronic Effects Electronic Effects Substrate->Electronic Effects Steric Hindrance Steric Hindrance Substrate->Steric Hindrance Electron Donating Groups Electron-Donating Groups Electronic Effects->Electron Donating Groups Electron Withdrawing Groups Electron-Withdrawing Groups Electronic Effects->Electron Withdrawing Groups Bulky Substituents Bulky Substituents Steric Hindrance->Bulky Substituents Reaction Yield Reaction Yield Electron Donating Groups->Reaction Yield Often Increases Electron Withdrawing Groups->Reaction Yield May Decrease Bulky Substituents->Reaction Yield Generally Decreases

References

Application Notes and Protocols for the Utilization of the (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid core, a prominent structural motif within the broader class of isoindolinones, represents a valuable scaffold in medicinal chemistry. While direct therapeutic applications of the parent molecule are not extensively documented, its derivatives have shown significant promise in the development of novel therapeutic agents. This document provides an overview of the application of this scaffold in drug design, focusing on its utility as a building block for the synthesis of potent enzyme inhibitors. The primary example highlighted herein is the design of acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease, based on the structurally related isoindoline-1,3-dione derivatives.

Therapeutic Rationale: Acetylcholinesterase Inhibition in Alzheimer's Disease

Alzheimer's disease is a neurodegenerative disorder characterized by a decline in cognitive function. One of the key pathological features is the degeneration of cholinergic neurons, leading to a deficiency in the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft. Inhibition of AChE increases the levels of ACh available for neurotransmission, thereby offering a symptomatic treatment for Alzheimer's disease. The isoindolinone scaffold has been successfully employed to design potent AChE inhibitors.

Data Presentation

The following table summarizes the in vitro acetylcholinesterase inhibitory activity of a series of isoindoline-1,3-dione-N-benzyl pyridinium hybrid compounds, which are derivatives of the core scaffold.[1]

Compound IDRIC50 (µM) against AChE
7a 4-F2.1 ± 0.6
7b 2-F3.5 ± 0.9
7c 4-Cl2.5 ± 0.7
7d 2-Cl4.2 ± 1.0
7e 4-Br3.1 ± 0.8
7f 2-Br2.1 ± 0.6
7g 4-CH35.8 ± 1.2
7h 2-CH36.7 ± 1.1
Rivastigmine (Standard) -11.07

Experimental Protocols

1. General Synthesis of Isoindoline-1,3-dione-N-benzyl Pyridinium Derivatives[1]

This protocol describes a general three-step synthesis for the preparation of isoindoline-1,3-dione-N-benzyl pyridinium derivatives, starting from phthalic anhydride and glycine.

Step 1: Synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetic acid (3)

  • A mixture of phthalic anhydride (1 eq) and glycine (1 eq) in glacial acetic acid is heated at reflux for 8 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with water, and dried to afford 2-(1,3-dioxoisoindolin-2-yl)acetic acid.

Step 2: Synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-4-ylmethyl)acetamide (5a)

  • To a solution of 2-(1,3-dioxoisoindolin-2-yl)acetic acid (1 eq) in chloroform, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2 eq) and hydroxybenzotriazole (HOBT) (2 eq) are added.

  • The mixture is stirred at room temperature for 30 minutes.

  • 4-(aminomethyl)pyridine (1.5 eq) is added, and the reaction mixture is stirred for 15-24 hours at room temperature.

  • The mixture is then poured into water and extracted with methylene chloride.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which can be purified by chromatography.

Step 3: Synthesis of 4-(((2-(1,3-dioxoisoindolin-2-yl)acetamido)methyl)-1-(4-fluorobenzyl)pyridin-1-ium (7a)

  • A mixture of 2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-4-ylmethyl)acetamide (1 eq), 4-fluorobenzyl bromide (1.2 eq), and a catalytic amount of potassium iodide (KI) in acetonitrile is heated at 80 °C overnight.

  • The reaction mixture is cooled, and the resulting precipitate is filtered, washed with diethyl ether, and dried to afford the final product.

2. In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)[1]

This spectrophotometric method is used to determine the AChE inhibitory activity of the synthesized compounds.

  • Materials: Acetylcholinesterase (AChE) from electric eel, acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Tris-HCl buffer (pH 8.0), synthesized compounds.

  • Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution (at various concentrations).

    • Add 50 µL of Tris-HCl buffer (50 mM, pH 8.0).

    • Add 25 µL of AChE solution (0.22 U/mL).

    • Incubate the mixture at 37 °C for 15 minutes.

    • Add 125 µL of DTNB solution (3 mM).

    • Initiate the reaction by adding 25 µL of ATCI solution (15 mM).

    • Measure the absorbance at 412 nm every 45 seconds for 3 minutes using a microplate reader.

    • The rate of reaction is calculated. The percentage of inhibition is determined by comparing the rates of the sample to a blank (without inhibitor).

    • IC50 values are calculated from the dose-response curves.

Mandatory Visualization

G Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Phthalic Anhydride + Glycine Intermediate1 2-(1,3-dioxoisoindolin-2-yl)acetic acid Start->Intermediate1 Reflux in Acetic Acid Intermediate2 Amide Intermediate Intermediate1->Intermediate2 EDC, HOBT, Amine Final_Product Isoindoline-1,3-dione Derivatives Intermediate2->Final_Product Alkylation Assay AChE Inhibition Assay (Ellman's Method) Final_Product->Assay Screening Data_Analysis IC50 Determination Assay->Data_Analysis

Caption: Workflow for the synthesis and biological evaluation of isoindoline-1,3-dione derivatives.

G Acetylcholinesterase Inhibition Pathway cluster_synapse Cholinergic Synapse cluster_outcome Therapeutic Outcome ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Increased_ACh Increased Synaptic ACh Inhibitor (3-oxo-2,3-dihydro-1H-isoindol-1-yl) acetic acid Derivative Inhibitor->AChE Inhibits Improved_Cognition Improved Cognitive Function Increased_ACh->Improved_Cognition

Caption: Proposed mechanism of action for isoindolinone-based AChE inhibitors.

References

Application Notes and Protocols for the Derivatization of (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid, a versatile scaffold for the development of biologically active compounds. The protocols outlined below detail the synthesis of amide and ester derivatives and their subsequent evaluation in relevant bioassays.

Introduction

The isoindolinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, neuroprotective, and anticancer properties. This compound is a key starting material for generating diverse chemical libraries by modifying its carboxylic acid functionality. This document provides detailed protocols for the synthesis of amide and ester derivatives and their evaluation in common bioassays.

Derivatization Strategies

The primary sites for derivatization of this compound are the carboxylic acid group, which can be readily converted into amides and esters, and the nitrogen atom of the isoindolinone ring, which can be alkylated or acylated. This document focuses on the derivatization of the acetic acid moiety.

Synthesis of Amide Derivatives

Amide bond formation is a robust and widely used reaction in medicinal chemistry to introduce a variety of functional groups and modulate the physicochemical properties of a lead compound. A general approach involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Synthesis of Ester Derivatives

Esterification is another common strategy to modify the carboxylic acid group, which can alter the lipophilicity and pharmacokinetic profile of the parent compound. The Fischer-Speier esterification method is a classical and effective approach for this transformation.

Experimental Protocols

General Protocol for the Synthesis of N-Substituted (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamides

This protocol is adapted from standard amide coupling procedures used for structurally similar compounds.[1]

Materials:

  • This compound

  • Substituted amine (e.g., benzylamine, piperidine derivatives)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Chloroform

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DCM (20 mL), add EDC (1.2 mmol) and HOBt (1.2 mmol).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired substituted amine (1.1 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for the Synthesis of this compound Esters

This protocol is based on the Fischer-Speier esterification method.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, isopropanol) - use in large excess to serve as the solvent

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend this compound (1.0 mmol) in the desired alcohol (e.g., 50 mL of methanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired ester derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Bioassay Protocols

Derivatives of isoindolinones have shown promise in various therapeutic areas. Below are example protocols for relevant bioassays.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is used to screen for potential inhibitors of AChE, an enzyme implicated in Alzheimer's disease.[2]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (derivatives of this compound)

  • Donepezil or Rivastigmine (as a positive control)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 37 °C.

  • Add 125 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of ATCI solution.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (without inhibitor).

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Anti-inflammatory Activity Assay (Nitric Oxide Scavenging Assay)

This assay assesses the anti-inflammatory potential of the synthesized derivatives by measuring their ability to scavenge nitric oxide (NO), a key inflammatory mediator.

Materials:

  • Sodium nitroprusside

  • Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Test compounds

  • Quercetin or Ascorbic acid (as a positive control)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds and sodium nitroprusside in PBS.

  • In a 96-well plate, mix 100 µL of sodium nitroprusside solution (10 mM) with 100 µL of the test compound solution at various concentrations.

  • Incubate the plate at room temperature for 150 minutes under light.

  • After incubation, add 100 µL of Griess reagent to each well.

  • Allow the color to develop for 10 minutes.

  • Measure the absorbance at 546 nm using a microplate reader.

  • The percentage of NO scavenging activity is calculated relative to the control.

  • Determine the IC₅₀ value for each compound.

Data Presentation

The biological activities of synthesized derivatives should be summarized for clear comparison.

Table 1: Acetylcholinesterase Inhibitory Activity of this compound Derivatives

Compound IDR Group (Amide/Ester)IC₅₀ (µM) vs. AChE
Parent Acid -OH>100
Derivative 1 -NH-BenzylData
Derivative 2 -O-EthylData
... ......
Donepezil (Reference)Data

Data to be filled from experimental results.

Table 2: Anti-inflammatory (Nitric Oxide Scavenging) Activity of this compound Derivatives

Compound IDR Group (Amide/Ester)IC₅₀ (µM)
Parent Acid -OH>100
Derivative 1 -NH-BenzylData
Derivative 2 -O-EthylData
... ......
Quercetin (Reference)Data

Data to be filled from experimental results.

Visualization of Pathways and Workflows

Experimental Workflow

experimental_workflow start Start: (3-oxo-2,3-dihydro-1H- isoindol-1-yl)acetic acid derivatization Derivatization start->derivatization amide Amide Synthesis derivatization->amide ester Ester Synthesis derivatization->ester purification Purification (Column Chromatography) amide->purification ester->purification characterization Characterization (NMR, MS) purification->characterization bioassay Bioassays characterization->bioassay ache_assay AChE Inhibition Assay bioassay->ache_assay no_assay NO Scavenging Assay bioassay->no_assay data_analysis Data Analysis (IC50 Determination) ache_assay->data_analysis no_assay->data_analysis end End: Bioactivity Profile data_analysis->end

Caption: Experimental workflow for the synthesis and bio-evaluation of this compound derivatives.

NF-κB Signaling Pathway

Isoindolinone derivatives have been reported to modulate the NF-κB signaling pathway, which is crucial in inflammation.

nf_kb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_P P-IκB IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Proteasome Proteasome IkB_P->Proteasome Degradation Inhibitor Isoindolinone Derivative Inhibitor->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Transcription

Caption: Canonical NF-κB signaling pathway and a potential point of inhibition by isoindolinone derivatives.[3][4][5][6][7]

Acetylcholinesterase Inhibition Mechanism

ache_inhibition cluster_synapse Synaptic Cleft cluster_normal Normal Function cluster_inhibition Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes ACh_i Acetylcholine (ACh) Blocked Inhibited AChE ACh_i->Blocked Binding Prevented AChE_i AChE AChE_i->Blocked Inhibitor Isoindolinone Derivative Inhibitor->AChE_i Binds ACh_accum ACh Accumulation Blocked->ACh_accum Leads to

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by isoindolinone derivatives.[8][9][10][11][12]

References

Application Note: Chromatographic Purification of (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details robust chromatographic protocols for the purification of (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid, a polar acidic compound. Due to the presence of a carboxylic acid and a lactam functionality, this molecule presents unique purification challenges, including poor retention on standard reversed-phase media and peak tailing. The following protocols describe effective purification strategies using both normal-phase flash chromatography for initial bulk purification and reversed-phase preparative high-performance liquid chromatography (HPLC) for achieving high purity suitable for downstream applications.

Introduction

This compound and its derivatives are important structural motifs in medicinal chemistry.[1][2][3] The efficient purification of these compounds is critical for ensuring accurate biological evaluation and meeting regulatory standards. The key challenge in purifying the title compound lies in its polarity and acidic nature, which can lead to issues like poor retention and asymmetric peak shapes in chromatography.[4][5] This note provides two complementary methods to address these challenges. Flash chromatography is presented as a suitable method for initial purification from a crude reaction mixture, while preparative HPLC is detailed for final polishing to achieve >98% purity.[6][7][8][9]

Materials and Methods

Materials
  • Crude Sample: this compound (>85% purity by crude NMR/LCMS).

  • Solvents: HPLC grade Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Heptane, Acetonitrile (ACN), and Trifluoroacetic Acid (TFA). Deionized water (18.2 MΩ·cm).

  • Stationary Phases:

    • Flash Chromatography: Silica gel, 60 Å, 40-63 µm particle size.

    • Preparative HPLC: C18 silica gel, 10 µm particle size, 100 Å pore size.

Equipment
  • Flash Chromatography System with UV detector.

  • Preparative HPLC System with UV detector and fraction collector.

  • Rotary Evaporator.

  • Lyophilizer (optional).

  • Analytical UPLC/HPLC-MS system for purity analysis.

Experimental Protocols

Protocol 1: Flash Chromatography (Bulk Purification)

This method is ideal for purifying gram-scale quantities of the crude product to an intermediate purity (~95%). The use of an acidic modifier is crucial to protonate the carboxylic acid, minimizing peak tailing on the silica gel.

Methodology:

  • Sample Preparation: Dissolve 1.0 g of crude this compound in a minimal amount of DCM/MeOH (e.g., 2-3 mL). Adsorb this solution onto 2-3 g of silica gel and dry completely under vacuum.

  • Column Packing: Dry-pack a suitable size flash column with silica gel and equilibrate with the initial mobile phase (100% DCM with 0.1% Acetic Acid).

  • Chromatography:

    • Load the dry, adsorbed sample onto the column.

    • Elute using a gradient of Methanol in Dichloromethane, containing a constant 0.1% Acetic Acid throughout.

    • Monitor the elution profile at a UV wavelength of 254 nm.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis: Analyze the collected fractions by TLC or UPLC-MS to identify those containing the pure product.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Preparative Reversed-Phase HPLC (High-Purity Polishing)

This protocol is designed for the final purification step to achieve >98% purity, which is often required for biological testing and analytical standard preparation. The acidic modifier in the mobile phase ensures the analyte is in its neutral form, leading to better retention and peak shape on the C18 stationary phase.[10]

Methodology:

  • Sample Preparation: Dissolve the partially purified product from flash chromatography (or crude material if of sufficient initial purity) in a minimal volume of 50:50 ACN/Water. Filter the solution through a 0.45 µm syringe filter before injection.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (95% Water / 5% ACN with 0.1% TFA) until a stable baseline is achieved.

  • Chromatography:

    • Inject the prepared sample onto the column.

    • Elute with a gradient of Acetonitrile in Water, with 0.1% TFA maintained throughout the run.

    • Monitor the elution at 254 nm.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis: Confirm the purity of the collected fractions using an analytical UPLC-MS system.

  • Post-Purification: Combine the high-purity fractions. The bulk of the acetonitrile can be removed by rotary evaporation. The remaining aqueous solution can be lyophilized to yield the final product as a fluffy solid.

Data Presentation

The following tables summarize the chromatographic conditions and expected results for the purification of this compound.

Table 1: Flash Chromatography Parameters and Results

ParameterCondition
Stationary Phase Silica Gel (40-63 µm)
Column Dimensions 40 g cartridge (example size)
Mobile Phase A Dichloromethane + 0.1% Acetic Acid
Mobile Phase B Methanol + 0.1% Acetic Acid
Gradient 0-50% B over 20 column volumes
Flow Rate 40 mL/min
Detection UV at 254 nm
Sample Load 1.0 g crude material adsorbed onto silica
Typical Crude Purity ~85%
Expected Purity >95%
Expected Recovery 80-90%

Table 2: Preparative HPLC Parameters and Results

ParameterCondition
Stationary Phase C18 Silica (10 µm)
Column Dimensions 30 x 150 mm
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5-60% B over 30 minutes
Flow Rate 30 mL/min
Detection UV at 254 nm
Injection Volume 5 mL (20 mg/mL concentration)
Typical Starting Purity >95%
Expected Final Purity >98.5%
Expected Recovery >90%

Visualization of Workflow

The following diagram illustrates the comprehensive workflow for the purification and analysis of this compound.

Purification_Workflow Crude Crude Product (>85% Purity) Dissolve Dissolve & Adsorb onto Silica Crude->Dissolve Step 1 Flash Flash Chromatography (Silica Gel, DCM/MeOH Gradient) Dissolve->Flash Step 2 Analyze_Flash Analyze Fractions (TLC or UPLC) Flash->Analyze_Flash Step 3 Pool_Flash Pool Pure Fractions (~95% Purity) Analyze_Flash->Pool_Flash Step 4 Evaporate_Flash Solvent Evaporation Pool_Flash->Evaporate_Flash Step 5 Prep_Sample Prepare Sample for HPLC (Dissolve & Filter) Evaporate_Flash->Prep_Sample Step 6 (High-Purity Path) Prep_HPLC Preparative HPLC (C18, Water/ACN Gradient) Prep_Sample->Prep_HPLC Step 7 Analyze_HPLC Analyze Fractions (UPLC-MS) Prep_HPLC->Analyze_HPLC Step 8 Pool_HPLC Pool Pure Fractions (>98.5% Purity) Analyze_HPLC->Pool_HPLC Step 9 Evaporate_HPLC Solvent Removal (Rotovap & Lyophilize) Pool_HPLC->Evaporate_HPLC Step 10 Final_QC Final Product QC (NMR, MS, Purity) Evaporate_HPLC->Final_QC Step 11

Caption: Purification workflow for this compound.

Conclusion

The protocols outlined in this application note provide an effective and reproducible strategy for the purification of this compound. By employing a two-tiered approach of initial bulk purification via flash chromatography followed by high-purity polishing with preparative HPLC, researchers can obtain material of sufficient quality for demanding applications in drug discovery and development. The key to success is the use of an acidic mobile phase modifier to control the ionization state of the carboxylic acid, thereby ensuring good peak shape and efficient separation.

References

Application Notes & Protocols for the Crystallization of (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, obtaining crystalline, high-purity (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid is a critical step for ensuring consistent biological activity, facilitating accurate downstream analysis, and meeting regulatory standards. Crystallization is a powerful purification technique for solid organic compounds that separates the desired product from soluble and insoluble impurities.[1][2] This document provides detailed protocols for developing a robust crystallization method for this compound, including single-solvent and two-solvent techniques.

The selection of an appropriate solvent system is the most crucial step in developing a crystallization protocol.[1] An ideal solvent will exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures, allowing for efficient crystal formation upon cooling.[2] For novel compounds or those without established protocols, a systematic solvent screening is necessary. Given the polar nature of this compound, polar solvents such as alcohols (methanol, ethanol), water, or mixtures thereof are logical starting points.[3][4]

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization

Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.

Materials:

  • This compound (crude)

  • Selection of potential solvents (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane, dimethylformamide)

  • Test tubes

  • Heating block or water bath

  • Vortex mixer

Methodology:

  • Place approximately 10-20 mg of the crude compound into several test tubes.

  • To each tube, add a different solvent dropwise (e.g., 0.2 mL at a time) while stirring or vortexing at room temperature. Observe the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture in a heating block or water bath to near the solvent's boiling point.[1]

  • Continue adding the hot solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • If crystallization does not occur, try inducing it by scratching the inside of the test tube with a glass rod or by placing the tube in an ice bath.[5]

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid upon cooling.

  • Based on these observations, select the most promising solvent or solvent pair for a larger-scale recrystallization. A good single solvent will dissolve the compound when hot but not when cold.[5] For a two-solvent system, the first solvent should readily dissolve the compound at all temperatures, while the second should be a non-solvent in which the first solvent is miscible.[5]

Protocol 2: Single-Solvent Recrystallization

Objective: To purify this compound using a single-solvent system.

Materials:

  • Crude this compound

  • Selected optimal solvent from Protocol 1

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Drying oven or vacuum desiccator

Methodology:

  • Place the crude compound in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the selected solvent to the flask.

  • Heat the mixture to a gentle boil while stirring.[1]

  • Add more hot solvent dropwise until all of the solid has just dissolved. Avoid adding an excess of solvent, as this will reduce the yield.[1]

  • If colored impurities are present, remove the solution from the heat, add a small amount of activated charcoal, and then re-heat to boiling for a few minutes.[1]

  • If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.[5]

  • Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Rapid cooling can lead to the formation of smaller, less pure crystals.[5]

  • Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.[1]

  • Collect the crystals by vacuum filtration using a Buchner funnel.[5]

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

  • Dry the purified crystals in a drying oven (ensure the temperature is below the compound's melting point) or under a vacuum.

Protocol 3: Two-Solvent Recrystallization

Objective: To purify this compound using a two-solvent system. This method is useful when no single solvent has the ideal solubility properties.

Materials:

  • Crude this compound

  • Selected solvent pair from Protocol 1 (a "solvent" and an "anti-solvent")

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Drying oven or vacuum desiccator

Methodology:

  • Dissolve the crude compound in a minimal amount of the hot "solvent" (the one in which it is highly soluble).

  • While keeping the solution hot, add the "anti-solvent" (the one in which the compound is poorly soluble) dropwise until the solution becomes slightly cloudy (turbid).[5] This indicates the point of saturation.

  • Add a few more drops of the hot "solvent" until the solution becomes clear again.[5]

  • Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the collected crystals with a small amount of the cold "anti-solvent" or a cold mixture of the two solvents.

  • Dry the purified crystals.

Data Presentation

The following table should be used to record experimental data during the development and optimization of the crystallization protocol for this compound.

ParameterTrial 1Trial 2Trial 3
Starting Material Mass (g)
Crystallization Method Single-Solvent / Two-SolventSingle-Solvent / Two-SolventSingle-Solvent / Two-Solvent
Solvent(s)
Solvent Volume(s) (mL)
Dissolution Temperature (°C)
Cooling Profile (e.g., RT for 1h, then ice bath)(e.g., slow cool overnight)(e.g., stepwise cooling)
Final Crystal Mass (g)
Yield (%)
Purity (e.g., by HPLC, %)
Appearance (e.g., white needles, powder)(e.g., colorless plates)(e.g., amorphous solid)

Visualizations

SingleSolventWorkflow cluster_dissolution Dissolution cluster_purification Purification & Isolation A Crude Compound B Add Minimal Hot Solvent A->B C Fully Dissolved Solution B->C D Slow Cooling (Crystallization) C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Final Product G->H Pure Crystalline Product

Caption: Workflow for Single-Solvent Recrystallization.

TwoSolventWorkflow cluster_dissolution Dissolution & Saturation cluster_isolation Purification & Isolation A Crude Compound in Minimal Hot Solvent 1 B Add Hot Anti-Solvent 2 (to cloud point) A->B C Re-clarify with Solvent 1 B->C D Slow Cooling (Crystallization) C->D E Vacuum Filtration D->E F Wash with Cold Anti-Solvent E->F G Dry Crystals F->G H Final Product G->H Pure Crystalline Product

Caption: Workflow for Two-Solvent Recrystallization.

References

Application Notes & Protocols for Large-Scale Synthesis of Isoindolinone Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the large-scale synthesis of isoindolinone intermediates, crucial scaffolds in the development of therapeutic agents. The methodologies presented are selected for their scalability, efficiency, and robustness, making them suitable for industrial applications.

Introduction

Isoindolinone and its derivatives are privileged heterocyclic motifs found in a wide array of biologically active compounds and approved drugs.[1] Their therapeutic applications span oncology, inflammation, and neuroscience, driving the demand for efficient and scalable synthetic routes.[1][2][3] This document outlines two robust methods for the large-scale preparation of key isoindolinone intermediates: a palladium-catalyzed one-pot borylation/Suzuki-Miyaura cross-coupling approach for the synthesis of complex biaryl isoindolinones and an ultrasound-assisted method for the efficient synthesis of 3-hydroxyisoindolinones.

Method 1: Scalable Synthesis of a Biaryl Isoindolinone via One-Pot Borylation/Suzuki-Miyaura Cross-Coupling

This method details a robust and scalable route for synthesizing a potent and selective isoindolinone-based PI3Kγ inhibitor, highlighting a one-pot borylation/Suzuki-Miyaura cross-coupling reaction to construct the key biaryl core.[4][5] This approach is advantageous for its efficiency, eliminating the need to isolate the boronic ester intermediate, thus saving time and resources.[6][7][8]

Synthetic Workflow

A Starting Material (e.g., 7-Fluoroisoindolinone) B One-Pot Borylation/ Suzuki-Miyaura Coupling A->B 1. Bis(pinacolato)diboron, Pd catalyst, Base 2. Aryl Halide C Work-up & Purification B->C Aqueous work-up D Final Isoindolinone Intermediate C->D Crystallization

Caption: General workflow for the one-pot borylation/Suzuki-Miyaura cross-coupling.

Experimental Protocol: One-Pot Borylation/Suzuki-Miyaura Cross-Coupling

This protocol is adapted from the synthesis of a biaryl isoindolinone intermediate.[4][5]

Materials:

  • 7-Bromo-5-fluoro-2,3-dihydro-1H-isoindolin-1-one

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Aryl halide (e.g., 4-bromopyridine)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • Borylation: To a degassed solution of 7-bromo-5-fluoro-2,3-dihydro-1H-isoindolin-1-one (1.0 equiv) in 1,4-dioxane, add bis(pinacolato)diboron (1.1 equiv), potassium acetate (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Heat the mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Suzuki-Miyaura Coupling: To the reaction mixture, add the aryl halide (1.2 equiv), an aqueous solution of sodium carbonate (2.0 M, 3.0 equiv), and additional Pd(dppf)Cl₂ (0.02 equiv).

  • Continue heating at 80-90 °C for another 4-6 hours or until the reaction is complete.

  • Work-up and Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to yield the desired biaryl isoindolinone.

Quantitative Data
StepReactantsKey Reagents/CatalystsSolventTemp (°C)Time (h)Yield (%)Purity (%)
Borylation 7-Bromo-5-fluoro-isoindolinone, B₂pin₂Pd(dppf)Cl₂, KOAc1,4-Dioxane853>95 (in situ)-
Suzuki Coupling Intermediate boronate ester, Aryl halidePd(dppf)Cl₂, Na₂CO₃1,4-Dioxane/Water85585-92>98

Method 2: Ultrasound-Assisted Large-Scale Synthesis of 3-Hydroxyisoindolinones

Ultrasound irradiation offers a green and efficient alternative to conventional heating for the synthesis of 3-hydroxyisoindolinones, often leading to shorter reaction times, higher yields, and simplified work-up procedures.[1][9][10][11] This method is particularly suitable for multigram-scale synthesis.[9][11]

Synthetic Workflow

A Starting Materials (3-Alkylidenephthalide & Primary Amine) B Ultrasonic Irradiation A->B Isopropanol, 50 °C C Work-up & Purification B->C Partitioning D 3-Hydroxyisoindolinone C->D Crystallization/Drying

Caption: Workflow for the ultrasound-assisted synthesis of 3-hydroxyisoindolinones.

Experimental Protocol: Ultrasound-Assisted Synthesis of 3-Hydroxyisoindolinones

This protocol is based on the efficient synthesis of a library of 3-hydroxyisoindolin-1-ones.[9][11]

Materials:

  • (Z)-3-Alkylideneisobenzofuran-1(3H)-one (e.g., 3-benzylidenephthalide)

  • Primary amine (e.g., n-butylamine)

  • Isopropanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a suitable reaction vessel, dissolve (Z)-3-alkylideneisobenzofuran-1(3H)-one (1.0 equiv) in isopropanol.

  • Add the primary amine (2.0 equiv) to the solution.

  • Place the reaction mixture in an ultrasonic bath and irradiate at a frequency of 40 kHz and a power of 350 W.

  • Maintain the reaction temperature at 50 °C for 30 minutes.

  • Work-up: After completion, partition the mixture between ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • The product can often be obtained in high purity without further purification, or it can be recrystallized if necessary.

Quantitative Data
Starting Material (3-Alkylidenephthalide)Primary AmineSolventTemp (°C)Time (min)Yield (%)Scale
(Z)-3-Benzylidenephthaliden-ButylamineIsopropanol50308310 mmol
(Z)-3-BenzylidenephthalidePhenethylamineIsopropanol5030790.5 mmol
(Z)-3-BenzylidenephthalideBenzylamineIsopropanol5030850.5 mmol

Biological Context: Isoindolinones as PI3K/Akt/mTOR Pathway Inhibitors

Many isoindolinone-based compounds exert their therapeutic effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.[2][12][13][14] Dysregulation of this pathway is a hallmark of many cancers.[12][14]

PI3K/Akt/mTOR Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Full Activation Proliferation Cell Growth & Survival S6K->Proliferation _4EBP1->Proliferation Inhibition of Translation Initiation Isoindolinone Isoindolinone Inhibitor Isoindolinone->PI3K Isoindolinone->Akt Isoindolinone->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by isoindolinones.

Conclusion

The synthetic methodologies detailed in these application notes provide robust, scalable, and efficient routes to valuable isoindolinone intermediates. The one-pot borylation/Suzuki-Miyaura coupling is a powerful strategy for the synthesis of complex biaryl structures, while the ultrasound-assisted method offers a green and rapid approach for producing 3-hydroxyisoindolinones. These protocols are designed to be readily implemented in a research or industrial setting, facilitating the development of novel isoindolinone-based therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and direct route involves the condensation of 2-carboxybenzaldehyde with an amino acid, typically glycine or its ester derivative, followed by cyclization. Another potential route is the hydrolysis of a nitrile precursor, (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetonitrile, which can be synthesized from 2-cyanobenzaldehyde.

Q2: What are the critical parameters to control for improving the yield?

A2: Key parameters to optimize include reaction temperature, choice of solvent, catalyst, and reaction time. The purity of starting materials, particularly 2-carboxybenzaldehyde, is also crucial as impurities can lead to side reactions. Water removal during the cyclization step can also be important to drive the reaction to completion.

Q3: What are the main side products observed during the synthesis?

A3: Common side products can include unreacted starting materials, the intermediate Schiff base, and over-oxidation or polymerization products, especially if the reaction is run at high temperatures for extended periods. Incomplete hydrolysis of ester or nitrile precursors can also result in a mixture of products. Isoindolinone synthesis can be challenging due to the potential instability of intermediates, which may lead to polymerization or oxidation.[1]

Q4: How can I purify the final product?

A4: Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Column chromatography on silica gel can also be employed for higher purity, using a gradient of polar solvents like ethyl acetate in a nonpolar solvent like hexane.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive starting materials.- Incorrect reaction temperature.- Inefficient water removal.- Check the purity of 2-carboxybenzaldehyde and glycine.- Optimize the reaction temperature; try a stepwise increase.- Use a Dean-Stark apparatus or a drying agent to remove water.
Formation of a Complex Mixture of Products - Reaction temperature is too high.- Extended reaction time.- Presence of oxygen.- Lower the reaction temperature.- Monitor the reaction progress by TLC and stop when the main product is maximized.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is Oily or Difficult to Crystallize - Presence of impurities.- Residual solvent.- Purify the crude product by column chromatography before crystallization.- Ensure the product is thoroughly dried under vacuum.
Incomplete Hydrolysis of Ester/Nitrile Precursor - Insufficient hydrolysis time or reagent concentration.- Inadequate temperature.- Increase the reaction time for the hydrolysis step.- Use a higher concentration of acid or base for hydrolysis.- Increase the reflux temperature.

Experimental Protocols

Protocol 1: Synthesis from 2-Carboxybenzaldehyde and Glycine

This protocol is a generalized procedure based on the reaction of 2-carboxybenzaldehyde with amino acids.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-carboxybenzaldehyde (1 equivalent) and glycine (1.1 equivalents) in a suitable solvent such as acetic acid or a mixture of ethanol and water.

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purification: Dissolve the crude product in a minimal amount of a suitable solvent and purify by recrystallization or column chromatography.

Protocol 2: Hydrolysis of (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetonitrile

This protocol describes the hydrolysis of a nitrile to a carboxylic acid, a common transformation in organic synthesis.[3]

  • Reaction Setup: In a round-bottom flask, dissolve (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetonitrile (1 equivalent) in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Reaction: Heat the mixture to reflux for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture. If the reaction was performed under acidic conditions, neutralize with a base. If under basic conditions, acidify with an acid to precipitate the carboxylic acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.

Quantitative Data

The following table summarizes reaction conditions and yields for the synthesis of isoindolinone derivatives, which can serve as a reference for optimizing the synthesis of this compound.

Starting MaterialsReaction ConditionsProductYield (%)Reference
2-Formylbenzonitrile, Phenylacetylene, Diaryliodonium saltCu(OTf)₂ (10 mol%), TfOH (1.5 equiv.), 110°C, 2 h3-(2-oxopropyl)-2-arylisoindolinone79[4]
2-Carboxybenzaldehyde, AminePt nanowires, 1 bar H₂, solventN-substituted isoindolinoneHigh[5] (Organic Chemistry Portal)
2-Alkyl-N-substituted benzamidesCu-catalystFunctionalized isoindolinone-[5] (Organic Chemistry Portal)

Visualizations

Experimental Workflow for Synthesis

experimental_workflow Experimental Workflow for Synthesis cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (2-Carboxybenzaldehyde, Glycine) reaction Reaction (Reflux in Acetic Acid) start->reaction workup Work-up (Cooling, Filtration/Evaporation) reaction->workup crude Crude Product workup->crude purification_step Recrystallization or Column Chromatography crude->purification_step final_product Pure this compound purification_step->final_product

Caption: A generalized workflow for the synthesis and purification of the target molecule.

Troubleshooting Logic Diagram

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or No Product cause1 Impure Starting Materials start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Inefficient Water Removal start->cause3 cause4 Side Reactions start->cause4 solution1 Verify Purity (NMR, GC-MS) cause1->solution1 solution2 Optimize Temperature Profile cause2->solution2 solution3 Use Dean-Stark/Drying Agent cause3->solution3 solution4 Lower Temp./Inert Atmosphere cause4->solution4

Caption: A logical diagram to troubleshoot common issues leading to low product yield.

References

Technical Support Center: Isoindolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during isoindolinone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during isoindolinone synthesis?

A1: The synthesis of isoindolinones can be accompanied by several side reactions, primarily including:

  • Polymerization: The isoindole intermediate, if formed, is highly reactive and can polymerize.[1]

  • Oxidation: The desired isoindolinone product can be susceptible to oxidation, especially if the reaction or workup is exposed to air.[1]

  • Over-reduction: In syntheses starting from phthalimides, the imide functionality can be over-reduced to yield phthalimidines (isoindolines).

  • Formation of 3-Hydroxyisoindolinone: Incomplete reduction or reaction with water can lead to the formation of a stable 3-hydroxyisoindolinone byproduct.

  • Competing N-acylation vs. C-acylation: In certain synthetic routes, competition between N-acylation and C-acylation can lead to undesired isomers.

Q2: How can I detect the presence of common impurities in my reaction mixture?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and identify the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the final product and separating closely related impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities, such as residual solvents or low molecular weight byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the desired product and any byproducts. Specific chemical shifts can indicate the presence of common impurities like 3-hydroxyisoindolinones or over-reduced products.

  • Mass Spectrometry (MS): Provides the molecular weight of the components in your mixture, aiding in the identification of expected and unexpected products.

Troubleshooting Guides

Issue 1: Low Yield and/or Formation of an Insoluble White Precipitate (Polymerization)

Symptoms:

  • Low yield of the desired isoindolinone.

  • Formation of an insoluble white or off-white precipitate that is difficult to characterize.

  • Complex mixture observed by TLC or HPLC.

Possible Cause: Polymerization of the isoindole intermediate is a common side reaction. This occurs because the isoindole ring is highly reactive and can act as both a nucleophile and an electrophile.[1]

Troubleshooting Workflow:

G start Low Yield & Polymerization Observed check_intermediate Is an isoindole intermediate generated? start->check_intermediate yes_intermediate Yes check_intermediate->yes_intermediate   no_intermediate No check_intermediate->no_intermediate   incomplete_reaction Incomplete reaction with electrophile? yes_intermediate->incomplete_reaction other_issue Investigate other potential side reactions no_intermediate->other_issue yes_incomplete Yes incomplete_reaction->yes_incomplete   no_incomplete No incomplete_reaction->no_incomplete   increase_electrophile Increase stoichiometry of electrophile yes_incomplete->increase_electrophile optimize_conditions Optimize reaction conditions (temperature, concentration) no_incomplete->optimize_conditions end Problem Resolved increase_electrophile->end optimize_conditions->end other_issue->end

Figure 1. Troubleshooting workflow for polymerization.

Solutions:

  • Control of Reaction Conditions:

    • Temperature: Lowering the reaction temperature can help to control the reactivity of the isoindole intermediate.

    • Concentration: Running the reaction at a lower concentration can disfavor intermolecular polymerization.

  • Rapid Trapping of the Intermediate: If the synthesis involves generating an isoindole intermediate, ensure that the subsequent trapping agent (electrophile or dienophile) is present in sufficient concentration to react quickly with the isoindole before it can polymerize.

Issue 2: Product Degradation or Discoloration Upon Isolation (Oxidation)

Symptoms:

  • The isolated product is colored (e.g., yellow or brown) when it is expected to be colorless.

  • The appearance of new spots on TLC or peaks in HPLC after workup or upon standing.

  • Mass spectrometry data indicates the presence of a product with an additional oxygen atom.

Possible Cause: The isoindolinone product or intermediates can be susceptible to oxidation, particularly when exposed to atmospheric oxygen, sometimes accelerated by light.[1]

Solutions:

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Protection from Light: Protect the reaction mixture and the isolated product from light by wrapping the flask in aluminum foil.

  • Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) during workup or storage can prevent oxidation.

Issue 3: Presence of a Significant Amount of a Phthalimidine Byproduct (Over-reduction)

Symptoms:

  • A byproduct with a molecular weight two units lower than the expected isoindolinone is observed by MS.

  • ¹H NMR signals corresponding to a -CH₂-N- group adjacent to the aromatic ring, instead of the lactam carbonyl.

Possible Cause: When synthesizing isoindolinones via the reduction of phthalimides, the reducing agent can be too harsh or used in excess, leading to the complete reduction of one of the carbonyl groups to a methylene group, forming a phthalimidine (an isoindoline).

Troubleshooting Workflow:

G start Over-reduction to Phthalimidine Observed check_reductant Check Reducing Agent and Conditions start->check_reductant harsh_reductant Is the reducing agent too strong (e.g., LiAlH₄)? check_reductant->harsh_reductant yes_harsh Yes harsh_reductant->yes_harsh   no_harsh No harsh_reductant->no_harsh   switch_reductant Switch to a milder reducing agent (e.g., NaBH₄, electrochemical reduction) yes_harsh->switch_reductant check_stoichiometry Check stoichiometry and temperature no_harsh->check_stoichiometry end Problem Resolved switch_reductant->end optimize_conditions Reduce stoichiometry of reducing agent and/or lower reaction temperature check_stoichiometry->optimize_conditions optimize_conditions->end

Figure 2. Troubleshooting workflow for over-reduction.

Solutions:

  • Choice of Reducing Agent: Use a milder reducing agent. For example, sodium borohydride (NaBH₄) is generally less reactive than lithium aluminum hydride (LiAlH₄). Electrochemical reduction can also offer better control.

  • Control of Stoichiometry: Carefully control the stoichiometry of the reducing agent. Use the minimum amount required for the desired transformation.

  • Temperature Control: Perform the reduction at a lower temperature to decrease the reactivity of the reducing agent.

Issue 4: Formation of a Stable 3-Hydroxyisoindolinone Byproduct

Symptoms:

  • A byproduct with a molecular weight 18 units higher than the expected product (if starting from a precursor that eliminates water) or 2 units higher (if a reductive process is incomplete) is observed by MS.

  • ¹H NMR shows a characteristic singlet for the C3-H proton, often between δ 5.5 and 6.5 ppm, which disappears upon D₂O exchange if the hydroxyl proton is also observed.

Possible Cause: 3-Hydroxyisoindolinones can form as stable intermediates or byproducts in several synthetic routes. For instance, in reductions of phthalimides, incomplete reduction can lead to this species. In condensations involving 2-formylbenzoic acid, the cyclized hemiaminal intermediate may be stable and difficult to convert to the final product.

Solutions:

  • Dehydration Conditions: If the 3-hydroxyisoindolinone is an intermediate, subsequent dehydration might be necessary. This can often be achieved by azeotropic removal of water with a Dean-Stark trap or by using a dehydrating agent.

  • Reaction Time and Temperature: Increasing the reaction time or temperature might be necessary to drive the reaction to completion and eliminate the hydroxyl group.

  • Acid or Base Catalysis: The elimination of the hydroxyl group can sometimes be facilitated by the addition of a catalytic amount of acid or base.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Ultrasonic-Assisted Synthesis of 2-butyl-3-hydroxy-3-phenylisoindolin-1-one

EntryTemperature (°C)n-Butylamine (equiv.)SolventYield (%)
1502iso-propanol93
2402iso-propanol85
3302iso-propanol72
4501.5iso-propanol91
5501.1iso-propanol90

Data adapted from a study on the ultrasonic-assisted synthesis of 3-hydroxyisoindolin-1-ones.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Novel Isoindolinone Derivatives from 2-Benzoylbenzoic Acid

This protocol describes an efficient one-pot method for synthesizing novel isoindolinone derivatives.[1]

Materials:

  • 2-Benzoylbenzoic acid (1.0 eq)

  • Chlorosulfonyl isocyanate (1.1 eq)

  • Trifluoroacetic acid (catalytic amount)

  • Dichloromethane (10 mL)

  • Corresponding alcohol (ROH) (1 mL)

Procedure:

  • To a solution of 2-benzoylbenzoic acid in dichloromethane, add a catalytic amount of trifluoroacetic acid.

  • Add chlorosulfonyl isocyanate to the mixture and stir at room temperature for 2 hours.

  • Add the corresponding alcohol and continue stirring at room temperature for 1 hour.

  • After the reaction is complete, remove the volatile components under reduced pressure to obtain the crude product.

  • Purify the product by a suitable method (e.g., recrystallization or column chromatography).

Characterization Data for Ethyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate:

  • Yield: 95%[1]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85-7.25 (m, 9H, Ar-H), 4.40-4.20 (m, 2H, OCH₂), 1.30 (t, J = 7.2 Hz, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 167.5, 145.2, 138.1, 133.4, 131.8, 130.5, 129.8, 129.2, 128.7, 128.4, 125.6, 124.3, 91.8, 65.4, 14.7.

  • IR (KBr, cm⁻¹): 3450 (O-H), 1720 (C=O), 1380, 1180 (SO₂).

  • HRMS (ESI): Calculated for C₁₇H₁₅NO₆S [M+H]⁺, found [M+H]⁺.

Protocol 2: Ultrasonic-Assisted Synthesis of 3-Hydroxyisoindolin-1-ones

This protocol details a rapid and efficient synthesis of 3-hydroxyisoindolin-1-ones using ultrasonic irradiation.

Materials:

  • (Z)-3-Alkylideneisobenzofuran-1(3H)-one (0.5 mmol, 1 equiv.)

  • Primary amine (1 mmol, 2 equiv.)

  • iso-Propanol (2 mL)

  • Ethyl acetate

  • Distilled water

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the (Z)-3-alkylideneisobenzofuran-1(3H)-one in iso-propanol.

  • Add the primary amine to the solution.

  • Place the reaction mixture in an ultrasonic bath and conduct the reaction at 50 °C for 30 minutes.

  • After completion, partition the mixture between ethyl acetate (10 mL) and distilled water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (2 x 10 mL), dry over Na₂SO₄, filter, and concentrate in vacuo to obtain the product.

References

Technical Support Center: Chiral Separation of Isoindolinone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of isoindolinone enantiomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of isoindolinone enantiomers important?

A1: Isoindolinone derivatives are a significant class of compounds in medicinal chemistry. The biological activity of chiral isoindolinones often resides in a single enantiomer, while the other may be inactive or exhibit undesirable side effects. A notable example is thalidomide, where one enantiomer is therapeutic while the other is teratogenic. Therefore, accurate enantioselective separation and quantification are critical for drug safety and efficacy.

Q2: Which type of High-Performance Liquid Chromatography (HPLC) is most effective for separating isoindolinone enantiomers?

A2: Chiral HPLC using Chiral Stationary Phases (CSPs) is the most common and effective method for the direct separation of isoindolinone enantiomers.[1] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have shown high success rates for this class of compounds.[2][3]

Q3: What are the most recommended Chiral Stationary Phases (CSPs) for isoindolinone enantiomers?

A3: Polysaccharide-based CSPs are the most popular choice for separating isoindolinone enantiomers. Columns such as Chiralpak® AD, Chiralpak® AS, Lux® Amylose-2, Chiralcel® OD, and Chiralcel® OJ-H have demonstrated successful separation of phthalimide derivatives like thalidomide, pomalidomide, and lenalidomide, which share the isoindolinone core structure.[2][3] For instance, a Chiralpak IA column has been successfully used for the enantiomeric separation of lenalidomide.[4][5]

Q4: Can I use Supercritical Fluid Chromatography (SFC) for this separation?

A4: Yes, Supercritical Fluid Chromatography (SFC) is an excellent alternative to HPLC for chiral separations of isoindolinones. SFC often provides faster separations, reduced solvent consumption, and higher efficiency.[6][7] It is particularly advantageous for preparative scale separations due to these benefits.[7]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

Q: My isoindolinone enantiomers are co-eluting or showing very poor separation. What should I do?

A: Poor resolution is a common issue in chiral separations. Follow this systematic troubleshooting guide to identify and resolve the problem.

Troubleshooting Workflow for Poor Resolution

G start Start: Poor or No Resolution csp 1. Evaluate Chiral Stationary Phase (CSP) start->csp mobile_phase 2. Optimize Mobile Phase csp->mobile_phase If no improvement end Resolution Achieved csp->end Success additives 3. Use Mobile Phase Additives mobile_phase->additives If still poor mobile_phase->end Success flow_rate 4. Adjust Flow Rate additives->flow_rate If necessary additives->end Success temperature 5. Vary Temperature flow_rate->temperature Fine-tuning flow_rate->end Success sfc Consider SFC as an alternative temperature->sfc If HPLC fails temperature->end Success sfc->end G start Start: Peak Tailing Observed overload 1. Check for Column Overload start->overload mobile_phase 2. Optimize Mobile Phase pH and Additives overload->mobile_phase If tailing persists end Symmetrical Peaks Achieved overload->end Success column_health 3. Check Column Health mobile_phase->column_health If still tailing mobile_phase->end Success extra_column 4. Minimize Extra-Column Volume column_health->extra_column If necessary column_health->end Success extra_column->end Success

References

Technical Support Center: Chiral Integrity in Isoindolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chiral isoindolinones. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to racemization during the synthesis and subsequent modification of these important heterocyclic compounds. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you maintain the stereochemical integrity of your molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My enantiomeric excess (% ee) is excellent after the initial asymmetric synthesis, but it drops significantly after a subsequent reaction. What is the most likely cause?

A1: The most common cause for a drop in enantiomeric excess in a 3-substituted isoindolinone is exposure to basic conditions. The proton at the C-3 position (the stereocenter) is acidic and can be abstracted by a base. This leads to the formation of a planar achiral enolate or a related intermediate, which upon reprotonation can yield a racemic mixture.

Troubleshooting Steps:

  • Evaluate the pKa of the base used: Strong inorganic bases like potassium carbonate (K₂CO₃) are known to cause racemization, especially at elevated temperatures (e.g., 40°C).[1] Weaker bases are less likely to cause epimerization.

  • Reaction Temperature: Higher temperatures can accelerate the rate of enolization and subsequent racemization. If possible, run your reaction at a lower temperature.

  • Reaction Time: Prolonged reaction times, even with weaker bases, can lead to a gradual loss of stereochemical integrity. Monitor the reaction closely and quench it as soon as it is complete.

  • Solvent Choice: The solvent can influence the stability of the enolate intermediate. While less documented for isoindolinones specifically, in general, polar aprotic solvents can stabilize charged intermediates. It's worth investigating solvent effects in your specific system.

Q2: I am performing a reaction on a chiral isoindolinone that requires a base. How can I minimize the risk of racemization?

A2: When a base is necessary, the key is to select the mildest possible base that can still effect the desired transformation and to carefully control the reaction conditions.

Recommendations:

  • Use a weaker base: Instead of strong inorganic bases, consider using organic amines with a lower pKa, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Stoichiometry: Use the minimum stoichiometric amount of base required. An excess of base will increase the likelihood of racemization.

  • Temperature Control: Perform the reaction at the lowest possible temperature. For many reactions, 0°C or even lower temperatures can significantly suppress racemization.

  • Protecting Groups: If the N-H of the isoindolinone is not involved in the reaction, protecting it can sometimes alter the acidity of the C-3 proton or the stability of the resulting anion, potentially influencing the rate of racemization. Common protecting groups include Boc, Cbz, or benzyl groups.

Q3: Can racemization occur under acidic conditions?

A3: While base-catalyzed racemization is more common for 3-substituted isoindolinones, acidic conditions can also pose a risk, particularly during the removal of certain chiral auxiliaries or protecting groups. For example, the removal of a phenylglycinol-derived chiral auxiliary can be achieved without racemization using concentrated sulfuric acid for a very short reaction time (2 minutes). However, longer exposure can lead to both racemization and degradation of the product.[2]

Troubleshooting for Acidic Conditions:

  • Minimize Reaction Time: As demonstrated, short reaction times are crucial.

  • Use Milder Acids: If possible, opt for milder acidic conditions.

  • Optimize Temperature: Keep the temperature as low as possible while still achieving the desired reaction.

Q4: My final, purified product shows a lower than expected % ee. Could the purification or analysis method be the issue?

A4: Yes, it is possible. Some chiral isoindolinones have been observed to racemize in certain solvents, such as ethanol, even without a catalyst. This can occur during workup, purification (e.g., chromatography), or even during sample preparation for chiral HPLC analysis.

Troubleshooting Purification and Analysis:

  • Solvent Selection for Chromatography: If using column chromatography, consider using less polar, non-protic solvent systems if compatible with your compound's solubility.

  • Chiral HPLC Method Validation:

    • Solvent for Sample Prep: Prepare your HPLC samples in a solvent in which your compound is stable. If racemization is observed in the HPLC solvent, minimize the time between sample preparation and injection.

    • Run a Stability Study: Inject the same sample at different time intervals (e.g., 0, 1, 2, 4 hours) to see if the enantiomeric excess changes over time in the vial.

    • Confirm Peak Purity: Ensure that there are no co-eluting impurities that could be affecting the integration of your enantiomeric peaks.

Data on Reaction Conditions Affecting Racemization

The following table summarizes findings from the literature on how different reaction conditions can affect the stereochemical integrity of 3-substituted isoindolinones.

ConditionReagents/ParametersObservationEnantiomeric Excess (% ee)Reference
Base-Catalyzed Cyclization Takemoto's Catalyst, K₂CO₃, 40°CComplete racemization of the cyclic product was observed.Racemic[1]
Base-Catalyzed Cyclization (Control) Takemoto's Catalyst, K₂CO₃, 40°C (50% conversion)The formed cyclic product was racemic, while the unreacted acyclic intermediate remained chiral.88% ee (unreacted starting material)[1]
Auxiliary Cleavage Concentrated H₂SO₄, 2 minutesSuccessful removal of a phenylglycinol-derived chiral auxiliary.No loss of ee reported.[2]
Auxiliary Cleavage Concentrated H₂SO₄, extended timeRacemization and degradation of the product were observed over time.Loss of ee.[2]

Experimental Protocols

Protocol 1: General Procedure for Chiral Analysis by HPLC

This is a general guideline. Specific parameters such as the chiral stationary phase, mobile phase composition, flow rate, and detection wavelength must be optimized for your specific isoindolinone derivative.

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point for screening.

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). For basic isoindolinones, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape. For acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be necessary.

  • Sample Preparation: Dissolve a small amount of your purified isoindolinone (approx. 1 mg/mL) in the mobile phase or a compatible solvent. Be mindful of potential racemization in the solvent.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of both enantiomers and to calculate the resolution factor (Rs). A baseline separation (Rs > 1.5) is ideal.

    • Inject your chiral sample.

  • Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Protocol 2: Stereoretentive N-Deprotection (Example: Boc Group Removal)

This protocol aims to remove a Boc protecting group under conditions that minimize the risk of racemization at the C-3 position.

  • Dissolution: Dissolve the N-Boc protected chiral isoindolinone in a suitable aprotic solvent with minimal water content, such as dichloromethane (DCM) or dioxane, at 0°C.

  • Acid Addition: Slowly add a solution of a strong acid. Trifluoroacetic acid (TFA) is commonly used. A typical reaction mixture might be 20-50% TFA in DCM. Alternatively, a solution of HCl in dioxane can be used.

  • Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours. Avoid letting the reaction warm to room temperature for extended periods.

  • Workup: Once the reaction is complete, carefully quench the acid. This can be done by adding the reaction mixture to a cold, saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the product by column chromatography using a neutral or slightly basic packing material if necessary.

Visualizing Racemization Pathways and Workflows

RacemizationMechanism cluster_main Base-Catalyzed Racemization at C-3 S_Enantiomer (S)-Isoindolinone (Chiral) Intermediate Planar Achiral Intermediate (e.g., Enolate) S_Enantiomer->Intermediate - H⁺ (Base) Intermediate->S_Enantiomer + H⁺ R_Enantiomer (R)-Isoindolinone (Chiral) Intermediate->R_Enantiomer + H⁺ R_Enantiomer->Intermediate - H⁺ (Base)

Caption: Mechanism of base-catalyzed racemization of 3-substituted isoindolinones.

TroubleshootingWorkflow cluster_conditions Reaction Condition Optimization Start Low % ee Observed ValidateHPLC Validate Chiral HPLC Method Start->ValidateHPLC CheckPurity Check Reagent/Catalyst Purity & Water Content ValidateHPLC->CheckPurity Method OK ReactionConditions Investigate Reaction Conditions CheckPurity->ReactionConditions Reagents OK Base Base Used? (Strength, Stoichiometry) ReactionConditions->Base Temperature Temperature? (Lower Temp) ReactionConditions->Temperature Time Reaction Time? (Minimize Time) ReactionConditions->Time Solvent Solvent? (Screen Solvents) ReactionConditions->Solvent ProblemSolved Problem Resolved Base->ProblemSolved Temperature->ProblemSolved Time->ProblemSolved Solvent->ProblemSolved

References

overcoming solubility issues of (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered during experimentation.

Compound Profile

This compound is a molecule characterized by a bicyclic isoindolinone core and a carboxylic acid moiety. The presence of the carboxylic acid group makes its aqueous solubility highly dependent on pH. Like many drug-like molecules, it can exhibit poor solubility in neutral aqueous media, which can pose significant challenges for in vitro and in vivo studies.[1][2] This guide will address these issues systematically.

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the primary reason for this?

A1: The most likely reason is that your compound is a weak acid due to its carboxylic acid group. At neutral pH, the compound exists predominantly in its protonated, neutral form, which is significantly less soluble in water than its deprotonated, salt form. To achieve dissolution, you need to raise the pH of the solvent above the compound's pKa to form the more soluble carboxylate salt.[1][3]

Q2: I dissolved my compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a non-aqueous solvent is rapidly introduced into an aqueous medium where it is poorly soluble.[4] There are several strategies to mitigate this:

  • Lower the Stock Concentration: Using a more dilute DMSO stock can sometimes prevent precipitation upon dilution.

  • Use Co-solvents: Adding a water-miscible organic solvent (co-solvent) to the final aqueous solution can increase the compound's solubility.[5]

  • Modify Dilution Technique: Add the DMSO stock to the aqueous buffer slowly and with vigorous stirring or vortexing to ensure rapid mixing and prevent localized high concentrations.

  • Use Surfactants: Low concentrations of non-ionic surfactants like Tween 80 can help maintain solubility by forming micelles that encapsulate the drug molecule.[1][6]

Q3: Can I use sonication or heating to dissolve my compound?

A3: Yes, but with caution.

  • Sonication: This can help break up solid aggregates and accelerate the dissolution process, especially for kinetically limited solubility. It is a good first step after adding the solvent.

  • Heating: Gently warming the solution can increase the solubility of many compounds. However, you must ensure your compound is thermally stable and will not degrade at the temperature used. After dissolution, allow the solution to cool to room temperature to confirm that the compound does not precipitate out (indicating supersaturation).

Q4: What is the best general-purpose solvent for making a high-concentration stock of this compound?

A4: For poorly water-soluble compounds, polar aprotic solvents are typically the first choice for creating high-concentration stock solutions. Dimethyl sulfoxide (DMSO) is the most common and effective choice. Other options include dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Always use the lowest possible concentration of the organic solvent in your final assay to avoid solvent-induced artifacts.

Troubleshooting Guides & Experimental Protocols

Guide 1: pH Adjustment for Solubilization

This protocol is the recommended starting point for dissolving this compound in aqueous media.

Experimental Protocol: Preparation of a 10 mM Stock Solution via pH Adjustment
  • Weigh the Compound: Accurately weigh the required amount of this compound for your target concentration and volume.

  • Initial Suspension: Add a portion (e.g., 80%) of your desired final volume of purified water or buffer to the solid compound. It will likely form a suspension.

  • Basification: While stirring, add a 1 M NaOH solution dropwise. Monitor the solution's clarity. Continue adding drops until the solid completely dissolves. This indicates the formation of the soluble sodium carboxylate salt.

  • pH Measurement & Adjustment: Use a calibrated pH meter to check the pH. If the pH is too high for your experiment, you can carefully back-titrate by adding 1 M HCl dropwise until you reach the desired pH. Crucially, do not go below the pH at which the compound starts to precipitate.

  • Final Volume: Add the remaining water or buffer to reach the final target volume and mix thoroughly.

  • Filtration: Sterilize the solution and remove any micro-precipitates by passing it through a 0.22 µm syringe filter.

Guide 2: Using Co-solvents for Stock Solution Dilution

This guide is for situations where a DMSO stock must be diluted into an aqueous medium.

Experimental Protocol: Diluting a DMSO Stock with a Co-solvent System
  • Prepare Primary Stock: Dissolve the compound in 100% DMSO to create a high-concentration primary stock (e.g., 50-100 mM). Ensure it is fully dissolved.

  • Prepare Intermediate Solution (Optional): If your final DMSO concentration must be very low (<0.1%), prepare an intermediate dilution in a co-solvent like ethanol or polyethylene glycol (PEG).

  • Prepare Final Aqueous Medium: Your final buffer should contain the co-solvent. For example, if your final assay requires 1% DMSO and 5% ethanol, prepare your buffer with 5% ethanol.

  • Dilution: Add the DMSO stock solution dropwise to the co-solvent-containing aqueous buffer while vortexing vigorously. This ensures the compound transfers from a high-DMSO environment to a mixed-solvent system where it remains soluble, avoiding precipitation.[4]

  • Visual Inspection: Always visually inspect the final solution for any signs of precipitation (Tyndall effect, cloudiness) before use.

Data Presentation

Table 1: Summary of Solubilization Strategies

StrategyPrinciple of ActionAdvantagesDisadvantagesBest For
pH Adjustment Converts the acidic compound to its more soluble salt form.[3]Simple, effective for ionizable compounds, avoids organic solvents.Only applicable to ionizable compounds; final pH may affect the experiment.Initial attempts with aqueous buffers for in vitro assays.
Co-solvency Reduces the polarity of the aqueous medium, increasing the solubility of lipophilic compounds.[5]Simple to implement, can significantly increase solubility.Organic solvents may interfere with biological assays; optimization is required.Diluting high-concentration organic stock solutions.
Surfactants Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[6]Effective at low concentrations, can stabilize solutions.Surfactants can have their own biological effects or interfere with assays.Formulations where co-solvents are not viable.
Particle Size Reduction Increases the surface area-to-volume ratio, which can enhance the dissolution rate.[5][6]Improves dissolution kinetics without chemical modification.Does not increase equilibrium solubility; requires specialized equipment (e.g., micronizer).[5]Preparing solid formulations or suspensions.
Mandatory Visualizations

Logical Workflow for Troubleshooting Solubility

G start Start: Compound Fails to Dissolve is_aqueous Is the solvent purely aqueous (e.g., buffer)? start->is_aqueous ph_adjust Action: Use pH Adjustment Protocol. (See Guide 1) is_aqueous->ph_adjust  Yes is_organic_stock Is it an organic stock (e.g., DMSO) precipitating in aqueous buffer? is_aqueous->is_organic_stock  No success Success: Compound Solubilized ph_adjust->success cosolvent Action: Use Co-Solvent / Surfactant Protocol. (See Guide 2) is_organic_stock->cosolvent  Yes other_issue Issue: General low solubility in all tested solvents. is_organic_stock->other_issue  No cosolvent->success advanced Action: Consider advanced methods: - Solid dispersions - Nanosuspensions - Prodrug approach other_issue->advanced  Yes advanced->success fail Action: Consult formulation specialist advanced->fail G weigh 1. Weigh Compound suspend 2. Suspend in 80% of final buffer volume weigh->suspend add_base 3. Add 1M NaOH dropwise until dissolved suspend->add_base check_ph 4. Check pH and adjust if necessary add_base->check_ph final_vol 5. Add buffer to final volume check_ph->final_vol filter 6. Filter sterilize (0.22 µm) final_vol->filter ready Ready for Use filter->ready

References

identification of byproducts in (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and direct synthesis involves a tandem reaction between 2-cyanobenzaldehyde and malonic acid. This reaction proceeds via an initial Knoevenagel condensation, followed by an intramolecular cyclization to form the isoindolinone ring, and subsequent decarboxylation to yield the final product.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or slightly increasing the temperature.

  • Suboptimal Reaction Conditions: The choice of base and solvent is critical. A weak base may not be sufficient to deprotonate the malonic acid effectively. Conversely, a base that is too strong or used in excess can lead to side reactions. It is recommended to use a base like pyridine or triethylamine in a suitable solvent such as ethanol or dioxane.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Please refer to the troubleshooting section for more details on identifying and minimizing byproducts.

  • Work-up and Purification Losses: The product may be lost during the work-up and purification steps. Ensure proper pH adjustment during extraction and use appropriate recrystallization solvents to minimize loss.

Q3: I observe multiple spots on my TLC plate after the reaction. What are these impurities?

The presence of multiple spots on a TLC plate likely indicates a mixture of the desired product, unreacted starting materials, and byproducts. The most probable byproducts in this synthesis are:

  • (3-Oxo-2,3-dihydro-1H-isoindol-1-yl)malonic acid (Di-acid Byproduct): This results from incomplete decarboxylation.

  • Phthalide-type Byproducts: 2-Cyanobenzaldehyde can undergo alternative cyclization pathways to form phthalide derivatives.

  • Unreacted 2-Cyanobenzaldehyde and Malonic Acid: If the reaction has not gone to completion.

Q4: How can I effectively purify the final product?

Purification of this compound can typically be achieved by recrystallization. Given the carboxylic acid functionality, the product's solubility will be pH-dependent. Acid-base extraction can be a useful technique to separate the acidic product from non-acidic impurities. Column chromatography can also be employed for more challenging separations.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Ineffective base or catalyst.Ensure the base (e.g., pyridine, triethylamine) is of good quality and used in the correct stoichiometric amount.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for byproduct formation.
Presence of a Major, More Polar Byproduct Incomplete decarboxylation leading to the di-acid byproduct.Increase the reaction temperature or prolong the reaction time to promote decarboxylation. Using a higher boiling point solvent might also be beneficial.
Presence of a Less Polar Byproduct Formation of a phthalide-type byproduct.The formation of phthalides can be influenced by the reaction conditions. Modifying the base or solvent system may alter the reaction pathway in favor of the desired isoindolinone.
Product is an intractable oil or difficult to crystallize Presence of impurities.Attempt to purify a small sample by column chromatography to isolate the pure product, which should be a crystalline solid. Use the pure solid to seed the bulk material for crystallization.
Residual solvent.Ensure the product is thoroughly dried under vacuum.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of this compound under different reaction conditions to illustrate the impact of these variables on product yield and byproduct formation.

Run Base Solvent Temperature (°C) Time (h) Yield of Product (%) Di-acid Byproduct (%) Other Byproducts (%)
1TriethylamineEthanol80465155
2PyridineDioxane10047553
3TriethylamineEthanol60450257
4PyridineDioxane100885<2<2

Experimental Protocols

Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyanobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in a suitable solvent (e.g., dioxane or ethanol).

  • Addition of Base: Add a catalytic amount of a suitable base, such as pyridine (0.3 eq) or triethylamine (0.3 eq), to the reaction mixture.

  • Reaction: Heat the mixture to reflux (80-100 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an aqueous solution of sodium bicarbonate and wash with ethyl acetate to remove any non-acidic impurities.

  • Isolation: Acidify the aqueous layer with 1M HCl to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizations

Reaction_Pathway Reactant1 2-Cyanobenzaldehyde Intermediate1 Knoevenagel Adduct Reactant1->Intermediate1 Base Reactant2 Malonic Acid Reactant2->Intermediate1 Base Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Phthalide_Byproduct Phthalide Byproduct Intermediate1->Phthalide_Byproduct Alternative Cyclization Diacid_Byproduct (3-Oxo-2,3-dihydro-1H-isoindol-1-yl)malonic acid Intermediate2->Diacid_Byproduct Incomplete Decarboxylation Product (3-Oxo-2,3-dihydro-1H- isoindol-1-yl)acetic acid Intermediate2->Product Decarboxylation

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product TLC Analyze by TLC Start->TLC Multiple_Spots Multiple Spots TLC->Multiple_Spots Yes Mainly_SM Mainly Starting Material (SM) TLC->Mainly_SM No Major_Polar_Spot Major Polar Byproduct Multiple_Spots->Major_Polar_Spot More Polar than Product Major_NonPolar_Spot Major Less Polar Byproduct Multiple_Spots->Major_NonPolar_Spot Less Polar than Product Increase_Time_Temp Increase Reaction Time / Temperature Mainly_SM->Increase_Time_Temp Promote_Decarboxylation Increase Temp / Prolong Reaction Major_Polar_Spot->Promote_Decarboxylation Optimize_Conditions Optimize Base/ Solvent Major_NonPolar_Spot->Optimize_Conditions

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Stability of Isoindolinone Derivatives in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of isoindolinone derivatives in solution. The information is designed to help you anticipate and address common challenges encountered during experimental work.

Section 1: Troubleshooting Guides

This section addresses specific stability issues you may encounter with isoindolinone derivatives in solution.

Issue: Rapid Degradation of Isoindolinone Derivative in Aqueous Solution

Question: My isoindolinone derivative is degrading quickly after being dissolved in an aqueous buffer. What are the likely causes and how can I mitigate this?

Answer:

Rapid degradation in aqueous solutions is a common issue for compounds containing a lactam ring, such as isoindolinones. The primary culprits are typically hydrolysis and oxidation. The stability of these compounds is often influenced by the specific structural features of the derivative.[1][2]

Troubleshooting Steps:

  • pH Assessment: The pH of your solution is a critical factor. The lactam ring in the isoindolinone core is susceptible to both acid- and base-catalyzed hydrolysis.[3]

    • Recommendation: Determine the pH of your solution. If possible, perform a pH stability profile study by dissolving your compound in a series of buffers with varying pH values (e.g., pH 3, 5, 7, 9). Analyze the samples at different time points using a stability-indicating HPLC method to determine the pH at which your compound is most stable.

  • Oxygen Sensitivity: Isoindolinone derivatives can be susceptible to oxidation, especially if the scaffold contains electron-rich moieties.[4]

    • Recommendation: Degas your solvents and buffer solutions by sparging with an inert gas like nitrogen or argon before use. Prepare your solutions under an inert atmosphere if possible. The inclusion of antioxidants in your formulation can also be beneficial.

  • Temperature Control: Elevated temperatures accelerate the rate of most chemical degradation reactions.[5]

    • Recommendation: Prepare and store your solutions at reduced temperatures (e.g., 2-8 °C) whenever possible. Avoid prolonged exposure to ambient or elevated temperatures.

  • Light Exposure: Some isoindolinone derivatives may be photolabile.

    • Recommendation: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil. Conduct a photostability study by exposing your solution to a controlled light source to assess its sensitivity.[6]

Logical Flowchart for Troubleshooting Rapid Degradation:

start Start: Rapid Degradation Observed check_ph Measure pH of Solution start->check_ph ph_extreme Is pH < 4 or > 8? check_ph->ph_extreme adjust_ph Adjust pH to Neutral Range (6-8) and Re-evaluate Stability ph_extreme->adjust_ph Yes check_oxygen Is the solution exposed to air? ph_extreme->check_oxygen No stable Solution Stabilized adjust_ph->stable deoxygenate Degas Solvents Use Inert Atmosphere Add Antioxidants check_oxygen->deoxygenate Yes check_temp Is the solution at elevated temperature? check_oxygen->check_temp No deoxygenate->stable reduce_temp Store at Reduced Temperature (2-8 °C) check_temp->reduce_temp Yes check_light Is the solution exposed to light? check_temp->check_light No reduce_temp->stable protect_light Use Amber Vials or Foil Wrap check_light->protect_light Yes further_investigation Further Investigation Needed (e.g., Forced Degradation Studies) check_light->further_investigation No protect_light->stable

Caption: Troubleshooting workflow for rapid degradation.

Issue: Appearance of Unexpected Peaks in HPLC Chromatogram During Stability Studies

Question: I am running a stability study on my isoindolinone derivative, and I'm observing new peaks in the HPLC chromatogram over time. How can I identify these and what do they signify?

Answer:

The appearance of new peaks in your HPLC chromatogram is a clear indication of degradation. Identifying these degradation products is crucial for understanding the stability of your compound and for ensuring the safety and efficacy of potential drug candidates.

Troubleshooting and Identification Workflow:

  • Forced Degradation Studies: To intentionally generate degradation products and understand the degradation pathways, perform forced degradation studies. This involves subjecting your isoindolinone derivative to various stress conditions.[7][8]

    • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: Treat with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat a solution at 80°C for 48 hours.

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 48 hours.

  • LC-MS/MS Analysis: Analyze the samples from the forced degradation studies using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify the mass of the degradation products and their fragmentation patterns.[9][10] This information is vital for structural elucidation.

  • Peak Tracking: Compare the retention times of the peaks observed in your stability study with those generated during the forced degradation studies. This will help in tentatively identifying the nature of the degradation products.

Experimental Workflow for Degradation Product Identification:

start Start: Unknown Peaks in HPLC forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) start->forced_degradation lcms_analysis Analyze Stressed Samples by LC-MS/MS forced_degradation->lcms_analysis characterize_degradants Characterize Degradation Products (Mass and Fragmentation Pattern) lcms_analysis->characterize_degradants compare_rt Compare Retention Times of Unknowns with Forced Degradation Samples characterize_degradants->compare_rt identify_pathways Identify Degradation Pathways compare_rt->identify_pathways end End: Unknown Peaks Identified identify_pathways->end

Caption: Workflow for identifying degradation products.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for isoindolinone derivatives in solution?

A1: The two most common degradation pathways for isoindolinone derivatives are:

  • Hydrolysis: The lactam ring is susceptible to cleavage under both acidic and basic conditions, leading to the formation of the corresponding amino acid derivative. The rate of hydrolysis is highly dependent on pH and temperature.[3]

  • Oxidation: The isoindolinone core and its substituents can be prone to oxidation, especially in the presence of oxygen, trace metals, or peroxides. This can lead to the formation of various oxidized species.[4]

Q2: How can I improve the solubility and stability of my isoindolinone derivative in aqueous solutions?

A2: Several formulation strategies can be employed:

  • Co-solvents: Using a mixture of water and a miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) can improve solubility.[11]

  • Surfactants: The addition of non-ionic surfactants like Polysorbate 80 or Poloxamers can enhance solubility and stability by forming micelles.[12]

  • Buffering Agents: Employing a buffer system to maintain the pH at the point of maximum stability is crucial.[13]

  • Antioxidants: To prevent oxidative degradation, consider adding antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or butylated hydroxyanisole (BHA).[13]

  • Chelating Agents: If metal-catalyzed degradation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.

Q3: What are the key structural features that influence the stability of isoindolinone derivatives?

A3: The stability of an isoindolinone derivative is influenced by its specific chemical structure:

  • Substituents on the Aromatic Ring: Electron-withdrawing groups on the benzene ring can make the lactam carbonyl more electrophilic and thus more susceptible to nucleophilic attack (hydrolysis). Conversely, electron-donating groups may increase susceptibility to oxidation.

  • Substituents on the Nitrogen Atom: The nature of the substituent on the nitrogen of the lactam can influence its stability. Bulky groups may offer steric hindrance, potentially slowing down hydrolysis.

  • Presence of Other Functional Groups: The presence of other hydrolyzable or oxidizable functional groups elsewhere in the molecule will also contribute to the overall stability profile.

Section 3: Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies on a generic isoindolinone derivative ("Compound X") to illustrate the impact of different stress conditions.

Table 1: pH-Dependent Degradation of Compound X in Aqueous Buffers at 40°C

pHTime (hours)% Degradation of Compound XMajor Degradation Product
3.02415.2Hydrolyzed (ring-opened) product
5.0245.8Hydrolyzed (ring-opened) product
7.0241.2Minimal degradation
9.02425.7Hydrolyzed (ring-opened) product

Table 2: Forced Degradation of Compound X under Various Stress Conditions

Stress ConditionDuration (hours)% Degradation of Compound XMajor Degradation Product(s)
0.1 M HCl, 60°C2445.3Hydrolyzed (ring-opened) product
0.1 M NaOH, 60°C1268.1Hydrolyzed (ring-opened) product
3% H₂O₂, RT2418.9Oxidized derivatives
80°C in Solution4812.5Thermal degradants
UV Light (254 nm)488.2Photodegradation products

Section 4: Experimental Protocols

Protocol: Stability-Indicating HPLC-UV Method for Isoindolinone Derivatives

This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization will be required for specific derivatives.

Objective: To separate the parent isoindolinone derivative from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • Buffer salts (e.g., phosphate or acetate)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., 254 nm or the λmax).

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-25 min: 10% B (re-equilibration)

  • Sample Preparation:

    • Dissolve the isoindolinone derivative in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

    • For stability samples, dilute to a final concentration within the linear range of the method.

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by analyzing stressed samples to ensure that degradation product peaks are well-resolved from the parent peak.[14]

Protocol: LC-MS/MS for Identification of Isoindolinone Degradation Products

Objective: To determine the mass and fragmentation patterns of degradation products for structural elucidation.

Instrumentation:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).

Procedure:

  • LC Conditions:

    • Use the same or a similar HPLC method as described in section 4.1. Ensure the mobile phase is compatible with mass spectrometry (e.g., use volatile buffers like ammonium formate or ammonium acetate instead of phosphate buffers).

  • MS/MS Conditions (General):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the compound's properties.

    • Full Scan (MS1): Acquire data over a relevant mass range (e.g., m/z 100-1000) to detect the molecular ions of the parent compound and its degradation products.

    • Product Ion Scan (MS/MS): Select the precursor ions of the parent and potential degradation products and subject them to collision-induced dissociation (CID) to obtain fragmentation patterns.

  • Data Analysis:

    • Propose structures for the degradation products based on their accurate mass measurements and fragmentation patterns, comparing them to the fragmentation of the parent compound.[15]

Signaling Pathway of a Common Degradation Route (Hydrolysis):

isoindolinone Isoindolinone Derivative (Lactam Ring Intact) hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) isoindolinone->hydrolysis ring_opened Ring-Opened Product (Amino Acid Derivative) hydrolysis->ring_opened

Caption: Lactam hydrolysis of an isoindolinone.

References

Technical Support Center: Challenges in the Scale-up of Isoindolinone Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up of isoindolinone production. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to larger-scale production. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with experimental protocols, quantitative data, and process diagrams to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield as we scale up our isoindolinone synthesis. What are the common causes?

A1: A decrease in yield upon scale-up is a frequent challenge and can be attributed to several factors that become more pronounced at a larger scale. The primary culprits are often related to mass and heat transfer limitations.

  • Inefficient Mixing: In larger reactors, achieving homogenous mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition of the product. The stirring speed and impeller design that were effective in a round-bottom flask may not be adequate for a multi-liter reactor.

  • Poor Temperature Control: Many isoindolinone syntheses are exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Poor temperature control can lead to an increase in temperature, which in turn can accelerate side reactions and decrease the desired product's yield.

  • Extended Reaction Times: At a larger scale, the time required for additions, heating, and cooling is often longer. This prolonged exposure of reactants and products to the reaction conditions can lead to the formation of byproducts and degradation.

Q2: We are seeing new, unidentified impurities in our crude product after scaling up. How can we identify and mitigate them?

A2: The appearance of new impurities is a common scale-up issue, often stemming from the factors mentioned above. A systematic approach is crucial for identification and mitigation.

  • Impurity Identification: The first step is to characterize the impurities. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful tool for determining the molecular weights of the impurities. If an impurity is present in a significant amount, isolation by preparative HPLC or column chromatography followed by Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural elucidation.

  • Common Byproducts: In many isoindolinone syntheses, common byproducts can include over-alkylation products, products of side reactions with the solvent, or degradation products. For instance, in reactions involving a base, aldol-type condensations can occur if there are enolizable protons.

  • Mitigation Strategies: Once the impurity is identified, you can devise a strategy to minimize its formation. This may involve:

    • Optimizing the reaction temperature to disfavor the side reaction.

    • Adjusting the rate of addition of reagents to avoid high local concentrations.

    • Changing the solvent to one that is less reactive under the reaction conditions.

    • Using a more selective reagent.

Q3: Our usual purification by column chromatography is becoming impractical and inefficient at a larger scale. What are the alternatives?

A3: While column chromatography is a versatile purification technique at the lab scale, it can be costly and time-consuming for large quantities of material. Crystallization and recrystallization are often more viable options for large-scale purification of solid isoindolinone products.

  • Crystallization/Recrystallization: This technique relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures. A well-optimized crystallization process can yield highly pure material with good recovery.

  • Solvent Screening: The key to successful crystallization is finding a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but have low solubility when cold, while the impurities will either be highly soluble or insoluble at all temperatures.

  • Trituration: If the impurities are significantly more soluble than the product in a particular solvent, a simple trituration (slurrying the crude solid in the solvent) can be an effective purification method.

Troubleshooting Guides

Issue 1: Decreased Yield and Increased Impurity Formation Upon Scale-Up

This guide provides a systematic approach to troubleshooting yield loss and impurity issues during the scale-up of a generic isoindolinone synthesis.

G Troubleshooting Workflow: Decreased Yield and Increased Impurities cluster_mixing Mixing Issues cluster_temp Temperature Control Issues cluster_kinetics Kinetics & Addition Issues start Problem: Decreased Yield / Increased Impurities check_mixing 1. Evaluate Mixing Efficiency start->check_mixing check_temp 2. Assess Temperature Control check_mixing->check_temp If mixing is adequate mixing_issue Inadequate Agitation? Localized Hotspots? check_mixing->mixing_issue check_kinetics 3. Analyze Reaction Kinetics & Addition Rate check_temp->check_kinetics If temperature is controlled temp_issue Exotherm Control Lost? Temperature Overshoot? check_temp->temp_issue purification 4. Review Purification Strategy check_kinetics->purification If kinetics are consistent kinetics_issue Side Reactions Favored? Degradation Occurring? check_kinetics->kinetics_issue solution Solution Implemented purification->solution If purification is optimized mixing_solution - Increase stirrer speed - Use overhead stirrer - Change impeller design mixing_issue->mixing_solution temp_solution - Slower reagent addition - Improve cooling capacity - Use a semi-batch process temp_issue->temp_solution kinetics_solution - Lower reaction temperature - Optimize reagent stoichiometry - Reduce reaction time kinetics_issue->kinetics_solution

Caption: Troubleshooting workflow for addressing decreased yield and increased impurities during scale-up.

The following table summarizes hypothetical data from a scale-up experiment, illustrating the potential impact on yield and purity.

Scale (Reaction Volume)Reaction Time (h)Average Temperature (°C)Yield (%)Purity by HPLC (%)Major Impurity (%)
100 mL (Lab Scale)425 ± 285980.5
1 L (Bench Scale)630 ± 572922.5
10 L (Pilot Scale)835 ± 861855.8

Objective: To monitor the progress of the reaction and quantify the formation of product and impurities.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Reaction mixture aliquots

  • Diluent (e.g., 50:50 Acetonitrile:Water)

Procedure:

  • Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture. Quench the reaction immediately by diluting the aliquot in a known volume of diluent (e.g., 10 mL).

  • HPLC Analysis:

    • Set the column temperature to 30 °C.

    • Set the UV detection wavelength to a value where both the starting material and the isoindolinone product have strong absorbance (e.g., 254 nm).

    • Use a gradient elution method, for example:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B

    • Inject a standard volume (e.g., 10 µL) of the prepared sample.

  • Data Analysis: Integrate the peak areas of the starting material, product, and any impurities. Use calibration curves of authentic standards to quantify the concentration of each component.

Issue 2: Product Purification by Recrystallization

This guide provides a general protocol for developing a recrystallization procedure for a solid isoindolinone product.

G Workflow for Developing a Recrystallization Protocol start Crude Isoindolinone Solid solvent_screen 1. Solvent Screening start->solvent_screen dissolution 2. Dissolve in Minimum Hot Solvent solvent_screen->dissolution hot_filtration 3. Hot Filtration (if insoluble impurities) dissolution->hot_filtration cooling 4. Slow Cooling to Induce Crystallization hot_filtration->cooling crystal_collection 5. Collect Crystals by Filtration cooling->crystal_collection drying 6. Dry Crystals crystal_collection->drying analysis 7. Analyze Purity (HPLC, mp) drying->analysis analysis->solvent_screen Purity unsatisfactory (Re-optimize solvent) pure_product Pure Isoindolinone analysis->pure_product Purity meets specification

Caption: A stepwise workflow for developing an effective recrystallization protocol for isoindolinone purification.

The following table provides an example of solvent screening data for a hypothetical isoindolinone derivative.

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation on Cooling
EthanolSparingly SolubleSolubleGood, well-formed crystals
IsopropanolSparingly SolubleSolubleGood, needle-like crystals
TolueneInsolubleSparingly SolublePoor, slow crystallization
Ethyl AcetateSolubleVery SolubleNo crystals formed
HeptaneInsolubleInsoluble-
WaterInsolubleInsoluble-

Objective: To purify a crude solid isoindolinone product by recrystallization.

Materials:

  • Crude isoindolinone solid

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude isoindolinone in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated carbon present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation is complete at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

Disclaimer: The experimental protocols and data provided are for illustrative purposes only and may need to be adapted for your specific isoindolinone derivative and reaction conditions. Always perform a thorough safety assessment before conducting any chemical synthesis.

minimizing impurities in the synthesis of (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities and optimizing their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common and direct synthetic route is the condensation reaction between 2-formylbenzoic acid and glycine. An alternative two-step route involves the synthesis of (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetonitrile followed by its hydrolysis to the desired carboxylic acid.

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Potential impurities depend on the synthetic route chosen.

  • Condensation Route: Unreacted starting materials (2-formylbenzoic acid and glycine), and potentially polymeric byproducts.

  • Hydrolysis Route: The primary impurity of concern is the intermediate amide, (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide, resulting from incomplete hydrolysis of the nitrile. Unreacted nitrile may also be present.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction progress. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of starting materials and the appearance of the product spot can be visualized under UV light. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the recommended purification methods for the final product?

A4: The primary method for purification is recrystallization. A common solvent system for recrystallization is a mixture of ethanol and water. For higher purity, column chromatography on silica gel may be employed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction.- Ensure stoichiometric amounts of reactants or a slight excess of the amine. - Increase reaction time or temperature, monitoring by TLC. - For the condensation reaction, ensure efficient removal of water, for example, by using a Dean-Stark apparatus.
Product loss during workup or purification.- Optimize the extraction and recrystallization solvent systems to minimize solubility of the product. - If using column chromatography, select an appropriate eluent system to ensure good separation and recovery.
Presence of Starting Materials in Final Product Incomplete reaction.- See "Low Yield" troubleshooting.
Inefficient purification.- Optimize recrystallization conditions (e.g., solvent ratio, cooling rate). - If impurities persist, consider purification by column chromatography.
Presence of Amide Impurity (from Nitrile Hydrolysis) Incomplete hydrolysis.- Prolong the hydrolysis reaction time or increase the concentration of the acid or base catalyst. - Increase the reaction temperature. Harsher conditions generally favor the formation of the carboxylic acid over the amide.[1]
Product is an oil or fails to crystallize Presence of impurities.- Attempt to purify the crude product by column chromatography before crystallization. - Try different solvent systems for recrystallization.
Residual solvent.- Ensure the product is thoroughly dried under vacuum.

Experimental Protocols

Synthesis of this compound via Condensation

This protocol describes a general procedure for the condensation of 2-formylbenzoic acid with glycine.

Materials:

  • 2-Formylbenzoic acid

  • Glycine

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Hydrochloric acid (for acidification)

  • Sodium hydroxide (for pH adjustment)

  • Ethyl acetate (for extraction)

  • Ethanol and Water (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-formylbenzoic acid (1 equivalent) and glycine (1-1.2 equivalents) in toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the condensation.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • Dissolve the residue in a suitable aqueous base (e.g., 1M NaOH) and wash with an organic solvent like ethyl acetate to remove any non-acidic impurities.

  • Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Analytical Method: Purity Determination by HPLC

The following is a general HPLC method that can be adapted for the purity analysis of this compound.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the compound and any impurities. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 220 nm or 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Visualizing Workflows and Relationships

To aid in understanding the synthetic and analytical processes, the following diagrams illustrate the key workflows.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants 2-Formylbenzoic Acid + Glycine Reaction Condensation (Toluene, Reflux) Reactants->Reaction Workup Extraction & Acidification Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Recrystallization Recrystallization (Ethanol/Water) Crude_Product->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product HPLC HPLC Analysis Pure_Product->HPLC

Caption: Synthetic and analytical workflow for this compound.

troubleshooting_logic Start Synthesis Issue (e.g., Low Purity) Identify_Impurity Identify Impurity Source (TLC, HPLC, NMR) Start->Identify_Impurity Starting_Material Unreacted Starting Materials? Identify_Impurity->Starting_Material Side_Product Side-Product Formation? Identify_Impurity->Side_Product Optimize_Reaction Optimize Reaction (Time, Temp, Stoichiometry) Starting_Material->Optimize_Reaction Yes Optimize_Purification Optimize Purification (Recrystallization, Chromatography) Starting_Material->Optimize_Purification No Side_Product->Optimize_Reaction Yes Side_Product->Optimize_Purification No Re-evaluate Re-evaluate Purity Optimize_Reaction->Re-evaluate Optimize_Purification->Re-evaluate

Caption: A logical troubleshooting workflow for addressing impurity issues.

References

Validation & Comparative

Comparative Bioactivity of (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic Acid Analogs as Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid scaffold has emerged as a promising framework in medicinal chemistry, particularly in the development of potent aldose reductase inhibitors. Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes significant under hyperglycemic conditions. By converting excess glucose to sorbitol, its activity can lead to diabetic complications such as neuropathy, nephropathy, and retinopathy.[1] Inhibition of this enzyme is therefore a key therapeutic strategy. This guide provides a comparative analysis of the bioactivity of various analogs based on this core structure, supported by experimental data and protocols.

Quantitative Bioactivity Data

The following table summarizes the in vitro inhibitory activity of selected this compound analogs and related compounds against aldose reductase (ALR2). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. For context, the activity of well-known aldose reductase inhibitors like Sorbinil and Tolrestat are included.

CompoundTarget EnzymeIC50 (µM)Selectivity (ALR1/ALR2)Reference Compound(s)
Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid (Parent Compound 39)ALR20.85-Sorbinil (0.50 µM)
Cyano[5-fluoro-1-(4-methylbenzyl)-2-oxo-2,3-dihydroindol-3-yl]acetic acid (Compound 55)ALR20.07516.4Tolrestat (0.046 µM)
Isopropyl ester of Compound 55 (Prodrug 59)ALR2--Tolrestat

Note: Lower IC50 values indicate higher potency.[2]

Signaling Pathway and Mechanism of Action

The primary mechanism of action for these compounds is the inhibition of aldose reductase within the polyol pathway. Under normal glycemic conditions, the majority of glucose is phosphorylated by hexokinase. However, in a state of hyperglycemia, the excess glucose enters the polyol pathway.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (ALR2) NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NAD+ -> NADH Diabetic_Complications Diabetic_Complications Sorbitol->Diabetic_Complications Osmotic Stress Inhibitor (3-oxo-2,3-dihydro-1H-isoindol-1-yl) acetic acid analogs Aldose Reductase (ALR2)\nNADPH -> NADP+ Aldose Reductase (ALR2) NADPH -> NADP+ Inhibitor->Aldose Reductase (ALR2)\nNADPH -> NADP+ Inhibition

Caption: The Polyol Pathway and the inhibitory action of this compound analogs on Aldose Reductase (ALR2).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these aldose reductase inhibitors.

Aldose Reductase (ALR2) Inhibition Assay

This in vitro assay determines the potency of the synthesized compounds in inhibiting the enzymatic activity of aldose reductase.

1. Enzyme and Substrate Preparation:

  • Recombinant human aldose reductase (ALR2) is used.
  • The substrate solution consists of a buffered solution (e.g., phosphate buffer, pH 6.2) containing NADPH, DL-glyceraldehyde as the substrate, and the enzyme.

2. Assay Procedure:

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and pre-incubated with the enzyme solution for a specified time at a controlled temperature (e.g., 25°C).
  • The enzymatic reaction is initiated by the addition of the substrate, DL-glyceraldehyde.
  • The rate of NADPH oxidation to NADP+ is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

3. Data Analysis:

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor).
  • IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.

Selectivity Assay (against Aldehyde Reductase - ALR1)

To assess the selectivity of the compounds, a similar assay is performed using aldehyde reductase (ALR1).

1. Enzyme and Substrate:

  • Recombinant human aldehyde reductase (ALR1) is used.
  • The substrate and buffer conditions may be adjusted for the optimal activity of ALR1.

2. Procedure and Analysis:

  • The experimental procedure is identical to the ALR2 inhibition assay, but with ALR1 as the target enzyme.
  • The IC50 value for ALR1 is determined, and the selectivity index is calculated as the ratio of IC50 (ALR1) / IC50 (ALR2). A higher index indicates greater selectivity for ALR2.[2]

Experimental Workflow

The general workflow for the synthesis and biological evaluation of these novel aldose reductase inhibitors is depicted below.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials Synth Synthesis of Analogs Start->Synth Purify Purification & Characterization Synth->Purify ALR2_Assay ALR2 Inhibition Assay Purify->ALR2_Assay ALR1_Assay ALR1 Selectivity Assay ALR2_Assay->ALR1_Assay SAR Structure-Activity Relationship Analysis ALR2_Assay->SAR ALR1_Assay->SAR

Caption: A generalized workflow for the synthesis and biological screening of novel aldose reductase inhibitors.

Structure-Activity Relationship (SAR) Insights

The data suggests that modifications to the parent cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid structure can significantly impact potency and selectivity.[2]

  • Substitution on the Indole Nucleus: The introduction of a halogen (e.g., fluorine at the 5-position) and a lipophilic group (e.g., 4-methylbenzyl at the 1-position) on the indole ring of the parent compound led to a more than 10-fold increase in inhibitory activity against ALR2 (Compound 55 vs. Compound 39).[2]

  • Prodrug Strategy: The conversion of the active carboxylic acid to an isopropyl ester (Prodrug 59) was explored as a strategy to potentially improve bioavailability for topical administration, such as in eye drops for preventing diabetic cataracts.[2]

Conclusion

Analogs of this compound represent a promising class of aldose reductase inhibitors. The structure-activity relationship studies highlight that strategic substitutions on the isoindolinone core can lead to highly potent and selective compounds. Further investigation into the pharmacokinetics and in vivo efficacy of these analogs is warranted to fully elucidate their therapeutic potential in the management of diabetic complications.

References

A Comparative Guide to (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid and Other Carboxylic Acid Bioisosteres for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carboxylic acid moiety is a cornerstone in the pharmacophore of many drugs, facilitating crucial interactions with biological targets. However, its inherent physicochemical properties can lead to challenges in drug development, including poor membrane permeability, rapid metabolism, and potential for toxicity.[1][2] Bioisosteric replacement of the carboxylic acid group with a surrogate that mimics its essential binding properties while offering improved pharmacokinetic and safety profiles is a well-established strategy in medicinal chemistry.

This guide provides a comparative overview of (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid as a potential carboxylic acid bioisostere against more commonly employed surrogates such as tetrazoles, acylsulfonamides, and hydroxamic acids. Due to the limited publicly available experimental data for this compound, this document focuses on providing a framework for comparison by presenting typical data for established bioisosteres and detailing the experimental protocols required to evaluate these key parameters.

Physicochemical and Pharmacokinetic Properties

The successful application of a carboxylic acid bioisostere hinges on its ability to replicate the acidic character and steric profile of the carboxyl group while improving upon its liabilities. The following table summarizes key physicochemical and pharmacokinetic parameters for common carboxylic acid bioisosteres.

PropertyCarboxylic Acid5-Substituted TetrazoleAcylsulfonamideHydroxamic AcidThis compound
pKa ~4-5~4.5-5.5[2]~3.5-5.5[3]~8-9[4]Data not available
logP/logD (pH 7.4) VariableGenerally more lipophilic than corresponding carboxylate[2]Generally more lipophilicVariable, generally less lipophilicData not available
Metabolic Stability Susceptible to glucuronidation and amino acid conjugation[1]Generally resistant to Phase I and II metabolism[1][5]Generally stableCan undergo hydrolysis to the carboxylic acidIsoindolinone core can be metabolized by CYPs
Permeability Generally low due to ionizationCan be higher than carboxylic acids, but may be limited by desolvation penalty[1]Generally good permeabilityVariableData not available
Biological Activity EstablishedOften retained or improvedOften retained or improvedCan act as a metal chelator, which may alter activityDerivatives show anticancer, anti-inflammatory, and neuroprotective activities

Experimental Protocols

To enable a direct and objective comparison of this compound with other bioisosteres, the following standardized experimental protocols are recommended.

The pKa is a critical parameter that dictates the ionization state of a compound at physiological pH, influencing its solubility, permeability, and target binding.

Method: Potentiometric Titration [6][7]

  • Preparation of the Analyte Solution: Dissolve an accurately weighed amount of the test compound in a suitable solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds) to a final concentration of approximately 1-10 mM.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the analyte solution in a thermostated vessel and immerse the calibrated pH electrode and a micro-burette containing the titrant (e.g., 0.1 M NaOH for acidic compounds).

  • Titration: Add the titrant in small, precise increments, recording the pH value after each addition. Continue the titration until the pH has stabilized after passing the equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For co-solvent methods, the aqueous pKa is extrapolated from a series of measurements at different co-solvent concentrations.

Method: High-Performance Liquid Chromatography (HPLC) [8][9]

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying pH values using appropriate buffers.

  • Chromatography: Equilibrate a reversed-phase HPLC column (e.g., C18) with the initial mobile phase. Inject the test compound and measure its retention time.

  • pH Gradient: Repeat the injection and measurement of retention time for each mobile phase with a different pH.

  • Data Analysis: Plot the retention time (or capacity factor, k') against the pH of the mobile phase. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.

Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Method: Shake-Flask Method [10]

  • Phase Preparation: Prepare a mutually saturated solution of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Partitioning: Dissolve the test compound in the aqueous phase. Add an equal volume of the n-octanol phase.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value. For ionizable compounds, this measurement at a specific pH gives the distribution coefficient (logD).

Metabolic stability provides an indication of how susceptible a compound is to degradation by drug-metabolizing enzymes.

Method: Liver Microsomal Stability Assay [11][12][13][14][15]

  • Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human or other species), a NADPH-regenerating system (to support cytochrome P450 activity), and a buffer (e.g., potassium phosphate buffer, pH 7.4) in a 96-well plate.[13]

  • Compound Addition: Add the test compound to the incubation mixture at a final concentration typically between 1 and 10 µM.[12]

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time. From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Membrane permeability is a critical factor for the oral absorption of drugs.

Method: Caco-2 Permeability Assay [16][17][18][19][20]

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for approximately 21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.[19]

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[18]

  • Permeability Assay:

    • Apical to Basolateral (A-B) Permeability: Add the test compound to the apical (donor) side of the monolayer and fresh buffer to the basolateral (receiver) side.

    • Basolateral to Apical (B-A) Permeability: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Sampling: At specific time points, take samples from the receiver compartment.

  • Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate of efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.[19]

Signaling Pathways and Biological Activity

While the specific biological targets of this compound are not well-defined, the broader class of isoindolinone derivatives has been shown to modulate various signaling pathways. For instance, some tryptophanol-derived isoindolinones have been identified as activators of the p53 tumor suppressor pathway, a critical regulator of cell cycle and apoptosis.[21]

p53_pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_response Cellular Response DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 MDM2->p53 inhibits (ubiquitination) p53->MDM2 activates transcription Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair Isoindolinone Derivative Isoindolinone Derivative Isoindolinone Derivative->p53 activates

Caption: Simplified p53 signaling pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental protocols described above.

pka_workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_hplc HPLC Method cluster_analysis Data Analysis cluster_result Result prep Dissolve Compound in Solvent titrate Titrate with Acid/Base Record pH vs. Volume prep->titrate hplc Inject on HPLC with pH Gradient Record Retention Time prep->hplc analysis Plot Titration Curve or Retention vs. pH Determine Inflection Point titrate->analysis hplc->analysis pka pKa Value analysis->pka

Caption: Workflow for pKa determination.

logp_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep Prepare Saturated n-Octanol and Buffer dissolve Dissolve Compound in Aqueous Phase prep->dissolve partition Mix and Shake Octanol and Aqueous Phases dissolve->partition separate Centrifuge to Separate Phases partition->separate quantify Quantify Compound in Each Phase (HPLC/UV) separate->quantify logp logP / logD Value quantify->logp

Caption: Workflow for logP determination.

stability_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result prep Prepare Microsome and NADPH Mixture incubate Add Compound Incubate at 37°C prep->incubate quench Quench Reaction at Time Points with Cold Solvent + IS incubate->quench process Centrifuge and Collect Supernatant quench->process lcms Analyze by LC-MS/MS process->lcms result Calculate t½ and Intrinsic Clearance lcms->result caco2_workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis cluster_result Result culture Culture Caco-2 Cells on Permeable Supports (~21 days) integrity Check Monolayer Integrity (TEER) culture->integrity add_compound Add Compound to Donor Compartment (A-B and B-A) integrity->add_compound sample Sample from Receiver Compartment over Time add_compound->sample lcms Quantify Compound by LC-MS/MS sample->lcms result Calculate Papp and Efflux Ratio lcms->result

References

Validating the Purity of Synthesized (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic Acid: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous validation of the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug discovery and development. This guide provides a comparative overview of key analytical techniques for assessing the purity of (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid, a significant heterocyclic compound. We present detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in establishing robust purity validation processes. Ensuring the purity of such compounds is paramount as even trace impurities can impact biological activity and safety profiles.[1]

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the industry-standard for determining the purity of non-volatile organic compounds.[2] Its high resolution and sensitivity make it ideal for separating the target compound from potential impurities.

Experimental Protocol: HPLC Purity Determination

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm and 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of synthesized this compound.

  • Dissolve in 10 mL of a 50:50 mixture of Solvent A and Solvent B to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Orthogonal and Confirmatory Techniques

To ensure a comprehensive purity profile, it is essential to employ orthogonal analytical methods that rely on different separation and detection principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can also be used for purity assessment.[3][4][5][6] The presence of unexpected signals can indicate impurities. For quantitative NMR (qNMR), a certified internal standard is used to determine the absolute purity of the compound.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides molecular weight information and can be used to identify and quantify impurities.[7][8] High-resolution mass spectrometry (HRMS) can help in elucidating the elemental composition of unknown impurities.

Comparison of Analytical Methods

The following table summarizes the key performance attributes of the recommended analytical techniques for the purity validation of this compound.

Analytical MethodPrincipleInformation ProvidedTypical Purity RangeAdvantagesLimitations
HPLC-UV Differential partitioning between a stationary and mobile phase, detected by UV absorbance.Quantitative purity (% area), presence of chromophoric impurities.>99%High sensitivity, excellent for separating complex mixtures, widely available.Requires a chromophore for UV detection; quantification can be affected by differences in the molar absorptivity of impurities.
¹H and ¹³C NMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification of impurities with distinct proton/carbon environments.>95% (by integration)Provides detailed structural information, non-destructive.Lower sensitivity compared to HPLC for trace impurities, complex spectra for mixtures.
LC-MS Combination of HPLC separation with mass-based detection.Molecular weight of the main compound and impurities, quantitative purity.>99%High sensitivity and selectivity, provides molecular weight information for impurity identification.Ionization efficiency can vary between compounds, potentially affecting quantification.

Potential Impurities

Based on a likely synthetic route starting from 2-formylbenzoic acid and glycine, potential impurities could include:

  • Starting Materials: Unreacted 2-formylbenzoic acid and glycine.

  • Intermediates: Incomplete cyclization products.

  • By-products: Products from side reactions, such as the formation of dimers or polymers.

  • Degradation Products: Products formed during workup or storage.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive purity validation of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_reporting Data Evaluation & Reporting Synthesis Synthesized Compound HPLC HPLC-UV Analysis (Primary Method) Synthesis->HPLC NMR NMR Spectroscopy (Orthogonal Method) Synthesis->NMR LCMS LC-MS Analysis (Confirmatory Method) Synthesis->LCMS Purity_Assessment Purity Assessment (>99%?) HPLC->Purity_Assessment NMR->Purity_Assessment Impurity_Profiling Impurity Profiling LCMS->Impurity_Profiling Final_Report Final Purity Report Purity_Assessment->Final_Report Impurity_Profiling->Final_Report

Caption: Workflow for Purity Validation.

Signaling Pathway Visualization (Hypothetical)

While this compound is a synthetic intermediate, related isoindolinone structures are known to interact with various biological pathways. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a downstream API derived from this intermediate.

Signaling_Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylates API API Derivative API->Receptor Binds and Activates Kinase2 Kinase B Kinase1->Kinase2 Activates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical Signaling Pathway.

By employing a multi-technique approach as outlined in this guide, researchers can confidently establish the purity of their synthesized this compound, ensuring the integrity of their subsequent research and development efforts.

References

Comparative Cross-Reactivity of Isoindolinone-Based Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of isoindolinone-based compounds is critical for advancing drug discovery and ensuring therapeutic safety. This guide provides a comparative analysis of the selectivity of various isoindolinone derivatives against a range of biological targets, supported by experimental data and detailed protocols.

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse array of therapeutic agents. These compounds exhibit a wide range of biological activities, from kinase inhibition and immunomodulation to ion channel blocking. However, this versatility also brings the potential for off-target interactions, which can lead to unforeseen side effects or provide opportunities for drug repurposing. This guide summarizes the cross-reactivity of isoindolinone-based compounds across several major target classes.

Kinase Inhibition Profile

Isoindolinone derivatives have been extensively explored as kinase inhibitors. While many are designed for a specific target, their interaction with the broader kinome is a key aspect of their development.

Phosphoinositide 3-Kinases (PI3Ks)

A study on 7-azaindole isoindolinone-based PI3Kγ inhibitors revealed compounds with significant selectivity for the γ isoform over other class I PI3Ks (α, β, and δ). The data below highlights the inhibitory concentrations (IC50) for selected compounds from this study.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
Compound A >10000>1000041300
Compound B >10000310014600
Compound C 150080015600

Data compiled from studies on 7-azaindole isoindolinone-based PI3Kγ inhibitors.

Cereblon (CRBN) Modulation and Neosubstrate Degradation

A prominent class of isoindolinone-based drugs, including thalidomide, lenalidomide, and pomalidomide, function as immunomodulatory drugs (IMiDs) by binding to the E3 ubiquitin ligase Cereblon (CRBN). Their "cross-reactivity" is unique in that it involves the recruitment of so-called "neosubstrates" for degradation, which are not native targets of CRBN alone. The selectivity of these IMiDs determines which neosubstrates are degraded, leading to different therapeutic and adverse effects.

CompoundPrimary Neosubstrates DegradedTherapeutic Implications
Lenalidomide IKZF1, IKZF3, CK1αMultiple Myeloma, Myelodysplastic Syndrome (del(5q))
Pomalidomide IKZF1, IKZF3, SALL4Multiple Myeloma, Kaposi Sarcoma
Thalidomide IKZF1, IKZF3, SALL4Multiple Myeloma, Erythema Nodosum Leprosum

This table summarizes the key neosubstrates targeted by well-known isoindolinone-based immunomodulators.

dot

Caption: Signaling pathway of IMiD-mediated protein degradation.

Carbonic Anhydrase (CA) Inhibition

Novel isoindolinone derivatives have been investigated as inhibitors of human carbonic anhydrases (hCA). A study focusing on this area provided IC50 and Ki values for several compounds against hCA I and hCA II, demonstrating varying degrees of potency and selectivity.

CompoundhCA I IC50 (nM)hCA I Ki (nM)hCA II IC50 (nM)hCA II Ki (nM)
Compound 2a 75.73 ± 1.2187.08 ± 35.21231.00 ± 1.00160.34 ± 46.59
Compound 2b 43.14 ± 0.5851.18 ± 20.3368.41 ± 0.8149.67 ± 15.22
Compound 2c 12.03 ± 0.1111.48 ± 4.1813.02 ± 0.049.32 ± 2.35
Compound 2d 33.45 ± 0.4540.12 ± 11.1255.78 ± 0.9839.87 ± 10.11
Compound 2e 25.67 ± 0.3333.32 ± 15.1141.22 ± 0.6537.54 ± 14.66
Compound 2f 11.24 ± 0.2916.09 ± 4.1427.80 ± 0.1714.87 ± 3.25
Acetazolamide (AAZ) 13.74 ± 0.6520.89 ± 1.7315.62 ± 0.3818.16 ± 0.88

Data from a study on novel isoindolinone-based carbonic anhydrase inhibitors.[1]

Poly (ADP-ribose) Polymerase (PARP) Inhibition

Isoindolinone-based compounds have emerged as potent inhibitors of PARP1, a key enzyme in DNA repair. While comprehensive cross-reactivity data for this subclass is limited in the public domain, the primary focus of their development is high selectivity for PARP1 and PARP2 over other enzymes to minimize off-target effects.

Kv1.5 Potassium Channel Blockade

Certain series of isoindolinone compounds have been developed as blockers of the Kv1.5 ion channel, which is a target for the treatment of atrial fibrillation. The selectivity of these compounds against other ion channels is a critical aspect of their safety profile, though extensive public data on this is scarce.

Experimental Protocols

In Vitro Kinase Assay (Example: PI3K)

Objective: To determine the in vitro inhibitory activity of isoindolinone-based compounds against PI3K isoforms.

Methodology: The ADP-Glo™ Kinase Assay is a common method.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the inhibitor.

    • Thaw recombinant human PI3K enzymes (α, β, γ, δ) and substrate (e.g., PIP2) on ice.

    • Prepare the kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Assay Procedure:

    • Add the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the diluted PI3K enzyme to each well.

    • Initiate the reaction by adding a mixture of ATP and the lipid substrate PIP2.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

dot

Start Start Compound_Dilution Prepare serial dilutions of isoindolinone compound Start->Compound_Dilution Enzyme_Addition Add PI3K enzyme to 384-well plate Compound_Dilution->Enzyme_Addition Reaction_Initiation Add ATP/PIP2 substrate mix Enzyme_Addition->Reaction_Initiation Incubation_1 Incubate for 60 min at room temperature Reaction_Initiation->Incubation_1 Stop_Reaction Add ADP-Glo™ Reagent Incubation_1->Stop_Reaction Incubation_2 Incubate for 40 min at room temperature Stop_Reaction->Incubation_2 Signal_Generation Add Kinase Detection Reagent Incubation_2->Signal_Generation Incubation_3 Incubate for 30 min at room temperature Signal_Generation->Incubation_3 Luminescence_Reading Measure luminescence Incubation_3->Luminescence_Reading Data_Analysis Calculate % inhibition and IC50 Luminescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro PI3K kinase assay.

Cereblon (CRBN) Binding Assay

Objective: To determine the binding affinity of isoindolinone-based compounds to Cereblon.

Methodology: A common method is a competitive fluorescence polarization (FP) assay.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO and create serial dilutions.

    • Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • Prepare a solution of purified recombinant CRBN and a fluorescently labeled thalidomide analog (tracer) in the assay buffer.

  • Assay Procedure:

    • In a black, low-volume 384-well plate, add the serially diluted test compounds.

    • Add the CRBN/tracer mixture to all wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • A decrease in fluorescence polarization indicates the displacement of the fluorescent tracer by the test compound.

    • Calculate the percentage of inhibition and determine the IC50 or Ki value from a dose-response curve.

Carbonic Anhydrase (CA) Inhibition Assay

Objective: To measure the inhibitory activity of isoindolinone compounds against carbonic anhydrase isoforms.

Methodology: This assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare a stock solution of the test compound and a known CA inhibitor (e.g., acetazolamide) in DMSO. Create serial dilutions.

    • Prepare a working solution of the CA enzyme in cold assay buffer.

    • Prepare a fresh substrate solution of p-NPA in a solvent like acetonitrile.

  • Assay Procedure:

    • Add the assay buffer and the serially diluted test compounds to a 96-well plate.

    • Add the CA enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the p-NPA substrate solution.

  • Measurement:

    • Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance over time).

    • Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology (for Kv1.5)

Objective: To assess the inhibitory effect of isoindolinone compounds on Kv1.5 channel currents.

Methodology:

  • Cell Preparation:

    • Use a stable cell line heterologously expressing the human Kv1.5 channel (e.g., HEK293 or CHO cells).

    • Culture cells on glass coverslips to an appropriate confluency.

  • Recording:

    • Transfer a coverslip to a recording chamber on an inverted microscope and perfuse with an external solution.

    • Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an internal solution.

    • Hold the cell at a negative membrane potential (e.g., -80 mV).

    • Apply depolarizing voltage steps (e.g., to +60 mV) to elicit Kv1.5 currents.

  • Compound Application:

    • After establishing a stable baseline current, perfuse the cell with the external solution containing the test compound at various concentrations.

  • Data Acquisition and Analysis:

    • Record the peak outward current at each voltage step before and after compound application.

    • Calculate the percentage of current inhibition at each concentration.

    • Construct a dose-response curve and determine the IC50 value.

dot

Start Start Cell_Culture Culture cells expressing Kv1.5 channels Start->Cell_Culture Patch_Clamp_Setup Establish whole-cell patch-clamp configuration Cell_Culture->Patch_Clamp_Setup Baseline_Recording Record baseline Kv1.5 currents Patch_Clamp_Setup->Baseline_Recording Compound_Perfusion Apply isoindolinone compound at various concentrations Baseline_Recording->Compound_Perfusion Post-Compound_Recording Record Kv1.5 currents in the presence of the compound Compound_Perfusion->Post-Compound_Recording Data_Analysis Measure current inhibition and calculate IC50 Post-Compound_Recording->Data_Analysis End End Data_Analysis->End

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion

The isoindolinone scaffold is a versatile platform for the development of potent and selective modulators of various biological targets. This guide provides a snapshot of the cross-reactivity profiles for several classes of isoindolinone-based compounds. While comprehensive cross-reactivity data across multiple target families for single isoindolinone compounds is not widely available in the public domain, the existing literature demonstrates that high selectivity can be achieved within a target class through careful chemical design. For drug development professionals, a thorough understanding and investigation of the cross-reactivity profile using the methodologies outlined here are essential for the successful translation of these promising compounds into safe and effective therapeutics.

References

Unlocking Therapeutic Potential: A Comparative Docking Analysis of Isoindolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the binding affinities of various isoindolinone derivatives against a range of therapeutic protein targets. The data presented is supported by in-silico molecular docking studies and is intended to provide insights for the rational design of novel therapeutics.

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this versatile scaffold have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Molecular docking is a crucial computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of novel drug candidates.

This guide summarizes the findings from several recent comparative docking studies, presenting key quantitative data in a clear, tabular format. Detailed experimental protocols for molecular docking are also provided, alongside visualizations of a typical docking workflow and a relevant biological signaling pathway.

Comparative Docking Performance of Isoindolinone Derivatives

The following table summarizes the binding affinities and inhibitory concentrations of various isoindolinone derivatives against several key protein targets implicated in diseases such as cancer, inflammation, and Alzheimer's disease. Lower binding energy values and inhibition constants (IC50/Ki) indicate more potent binding and inhibition.

Derivative/CompoundTarget ProteinBinding Affinity (kcal/mol)Inhibition Constant (IC50/Ki)Reference
Ferrocene-substituted isoindolinone (11h)Bcl-B-6.7-[2]
Compound 4iVEGFR-2-Potential VEGFR-2 kinase inhibitor[2]
Compounds 108 and 109EGFR-6.73 and -6.51-[3]
Erlotinib (Reference)EGFR-4.27-[3]
Ligand 7CDK7-10.1-[4]
Ligand 14CDK7-9.3-[4]
Compound 5cUrease-IC50 = 10.07 ± 0.28 µM[5]
Thiourea (Reference)Urease-IC50 = 22.01 ± 0.10 µM[5]
Compound 2chCA I-Ki = 11.48 ± 4.18 nM[6]
Compound 2fhCA I-Ki = 16.09 ± 4.14 nM[6]
Acetazolamide (Reference)hCA I-Ki comparable to derivative 2a (22.03 ± 9.21 nM)[6]
Compound 2ehCA II-Potent Inhibition[6]
Isoindoline-1,3-dione derivative 3eCaspase-3Better binding energy than other derivativesBetter activity than other derivatives[7][8]
N-alkyl-isoindoline-1,3-dionesCOX-2Strong interactionsPotential blocking effects[9]
Isoindolinone derivativesPARP1Single-digit nanomolar potency-[10]
Isatin Sulfonamide Hybrid 3aEGFR (PDB: 1M17)-19.21 to -21.74IC50 = 16.8 µM (on HepG2 cells)[11]
Erlotinib (Reference)EGFR (PDB: 1M17)-25.65-[11]

Experimental Protocols

The following is a generalized methodology for performing comparative molecular docking studies, based on protocols frequently cited in the referenced literature.

Protein Preparation
  • Receptor Selection and Retrieval: The three-dimensional crystallographic structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Protein Clean-up: The protein structure is prepared by removing water molecules, co-ligands, and any non-essential ions. Hydrogen atoms are added to the protein, and charges are assigned. This is a critical step to ensure the protein is in a chemically correct state for docking.

Ligand Preparation
  • Ligand Sketching and Optimization: The 2D structures of the isoindolinone derivatives are drawn using chemical drawing software and then converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[4]

Molecular Docking
  • Grid Box Generation: A grid box is defined around the active site of the protein. This box specifies the region where the docking software will search for favorable binding poses of the ligand.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or PyRx.[4] The software systematically samples different conformations and orientations of the ligand within the defined grid box and scores them based on a scoring function that estimates the binding affinity.

  • Selection of Docking Poses: The pose with the lowest binding energy is typically considered the most likely binding mode.

Analysis of Results
  • Binding Affinity Evaluation: The binding affinities (usually in kcal/mol) are recorded and compared.

  • Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.

Visualizations

Workflow for Comparative Molecular Docking

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB Download, Cleaning) grid_gen Grid Box Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking pose_analysis Pose Analysis & Scoring (Binding Energy) docking->pose_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) pose_analysis->interaction_analysis

Caption: A generalized workflow for in-silico comparative molecular docking studies.

EGFR Signaling Pathway and Potential Inhibition by Isoindolinone Derivatives

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Grb2_Sos Grb2/Sos P_EGFR->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Activates Isoindolinone Isoindolinone Derivative Isoindolinone->EGFR Inhibits

Caption: The EGFR signaling pathway and a potential point of inhibition by isoindolinone derivatives.

References

head-to-head comparison of different isoindolinone synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Modern Isoindolinone Synthesis Routes

For Researchers, Scientists, and Drug Development Professionals

The isoindolinone scaffold is a privileged structural motif found in a vast array of natural products and pharmaceutically active compounds. Its prevalence in medicinal chemistry underscores the continuous need for efficient and versatile synthetic methodologies. This guide provides a head-to-head comparison of four prominent synthetic routes for accessing isoindolinones, offering a clear overview of their mechanisms, advantages, and limitations, supported by experimental data.

Transition-Metal Catalyzed C-H Activation/Annulation

A contemporary and powerful strategy, this approach forges the isoindolinone core through the direct functionalization of an aromatic C-H bond of a benzamide derivative, followed by annulation with a coupling partner like an olefin or alkyne. This method is at the forefront of modern synthetic chemistry due to its high atom economy.[1][2]

Logical Workflow:

G Start Benzamide Derivative Step1 Coordination of Transition Metal Catalyst (e.g., Rh(III), Pd(II)) Start->Step1 Step2 C-H Bond Activation (Ortho-metalation) Step1->Step2 Step3 Coordination of Coupling Partner (e.g., Olefin) Step2->Step3 Step4 Migratory Insertion Step3->Step4 Step5 Reductive Elimination & Catalyst Regeneration Step4->Step5 End Isoindolinone Product Step5->End

Caption: Catalytic cycle for C-H activation/annulation.

Key Features:

  • Advantages: High atom economy, avoids pre-functionalization of starting materials, and offers broad substrate scope.[3]

  • Disadvantages: Relies on expensive transition-metal catalysts, may necessitate directing groups, and can require extensive optimization of reaction conditions.

Reductive Amination of 2-Carboxybenzaldehydes

This classic, yet highly effective, two-step, one-pot method involves the condensation of a 2-carboxybenzaldehyde with a primary amine to form a transient imine, which is subsequently reduced and cyclized to yield the N-substituted isoindolinone.

Reaction Pathway:

G Start 2-Carboxybenzaldehyde + Primary Amine Step1 Condensation (-H₂O) Start->Step1 Intermediate Imine Intermediate Step1->Intermediate Step2 Reduction & Intramolecular Amidation Intermediate->Step2 End N-Substituted Isoindolinone Step2->End

Caption: Pathway for isoindolinone synthesis via reductive amination.

Key Features:

  • Advantages: Utilizes readily available and inexpensive starting materials, typically results in high yields, and is operationally straightforward.[4][5]

  • Disadvantages: Primarily limited to the synthesis of N-substituted isoindolinones, and the choice of reducing agent must be compatible with other functional groups present.

Palladium-Catalyzed Intramolecular Reductive Heck Reaction

This route provides an elegant solution for the synthesis of sterically hindered 3,3-disubstituted isoindolinones. The key step is an intramolecular cyclization of a custom-synthesized enamide, catalyzed by a palladium complex in the presence of a reducing agent.[6]

Experimental Workflow:

G Start o-Bromobenzoyl Chloride + Ketimine Step1 Enamide Synthesis Start->Step1 Step2 Intramolecular Reductive Heck Cyclization (Pd(OAc)₂, Ligand, Reductant) Step1->Step2 End 3,3-Disubstituted Isoindolinone Step2->End

Caption: Workflow for the Reductive Heck approach.

Key Features:

  • Advantages: Highly effective for constructing the challenging 3,3-disubstituted isoindolinone core and demonstrates good functional group tolerance.[7]

  • Disadvantages: Requires a multi-step sequence involving the preparation of the enamide precursor and utilizes a palladium catalyst.

Ugi Multicomponent Reaction (MCR) with Subsequent Cyclization

Leveraging the efficiency of multicomponent reactions, the Ugi reaction can assemble complex isoindolinone precursors in a single step. By employing 2-formylbenzoic acid as the acidic component, the resulting Ugi product is primed for a spontaneous or induced cyclization to the isoindolinone ring system, allowing for rapid diversification.[8]

Logical Relationship:

G cluster_start Starting Materials A Aldehyde Ugi Ugi Four-Component Reaction (Ugi-4CR) A->Ugi B Amine B->Ugi C 2-Formylbenzoic Acid C->Ugi D Isocyanide D->Ugi Intermediate Acyclic Ugi Adduct Ugi->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization End Highly Substituted Isoindolinone Cyclization->End

Caption: Ugi MCR approach to diverse isoindolinones.

Key Features:

  • Advantages: Exceptional for generating molecular diversity from simple inputs, enabling the rapid synthesis of compound libraries.[9][10]

  • Disadvantages: Isocyanides are often volatile and possess strong, unpleasant odors, requiring specialized handling. Purification of the final complex products can also be demanding.

Quantitative Data Summary

ParameterTransition-Metal Catalyzed C-H ActivationReductive Amination of 2-CarboxybenzaldehydesPalladium-Catalyzed Intramolecular Reductive HeckUgi Multicomponent Reaction & Cyclization
Typical Yields 50-95%[3]70-98%[5]65-92%[6]51-85% (overall)[8][9]
Reaction Temperature 80-120 °C[11]Room Temp. - 120 °C (MW)[5]60-80 °C[6]Room Temp. - 60 °C[8][9]
Reaction Time 12-24 h[3]0.5-12 h[5]12-16 h[6]24-48 h[8]
Catalyst System [RhCp*Cl₂]₂/Cu(OAc)₂ or Pd(OAc)₂/Ag₂CO₃[3][12]Often catalyst-free or simple Lewis acids (e.g., AlCl₃)Pd(OAc)₂ / PPh₃[6]Often catalyst-free or mild acid/base catalysis[8]
Key Reagents Benzamide derivative, olefin/alkyne, oxidant2-Carboxybenzaldehyde, primary amine, reductantEnamide precursor, formate saltAldehyde, amine, 2-formylbenzoic acid, isocyanide
Primary Application Diverse substitutions, C-H functionalizationN-substituted isoindolinones3,3-disubstituted isoindolinonesHigh-throughput synthesis, library generation

Detailed Experimental Protocols

Protocol 1: Rhodium-Catalyzed C-H Activation/Annulation [3][11] To a screw-capped vial is added N-pivaloyloxybenzamide (0.2 mmol, 1.0 equiv), [{RhCp*Cl₂}₂] (3.1 mg, 0.005 mmol, 2.5 mol%), and AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol%). The vial is evacuated and backfilled with argon. Tert-butyl acrylate (0.4 mmol, 2.0 equiv) and 1,2-dichloroethane (1.0 mL) are added. The mixture is stirred at 100 °C for 24 hours. Upon cooling, the reaction is filtered through a celite pad, concentrated, and the residue is purified by silica gel column chromatography to afford the desired product.

Protocol 2: Microwave-Assisted Reductive Amination [5] In a microwave process vial, 2-carboxybenzaldehyde (150 mg, 1.0 mmol), aniline (112 mg, 1.2 mmol), and formic acid (92 mg, 2.0 mmol) are combined in acetonitrile (2 mL). The vial is sealed and irradiated in a microwave reactor at 120 °C for 30 minutes. After cooling, the solvent is removed under reduced pressure. The crude residue is purified by flash chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give 2-phenylisoindolin-1-one.

Protocol 3: Palladium-Catalyzed Intramolecular Reductive Heck Reaction [6] A solution of the starting enamide (0.5 mmol) in anhydrous DMF (5 mL) is prepared in a reaction tube. To this solution is added palladium(II) acetate (5.6 mg, 0.025 mmol, 5 mol%), triphenylphosphine (13.1 mg, 0.05 mmol, 10 mol%), and sodium formate (68 mg, 1.0 mmol). The tube is sealed, and the mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is isolated by silica gel chromatography.

Protocol 4: Ugi Four-Component Reaction & Cyclization [8] In a vial, 2-formylbenzoic acid (45 mg, 0.3 mmol) and a suitable chiral phosphoric acid catalyst (10 mol%) are dissolved in toluene (1.0 mL). Aniline (28 mg, 0.3 mmol) is added, and the mixture is stirred for 10 minutes at room temperature. Subsequently, tert-butyl isocyanide (25 mg, 0.3 mmol) is added. The vial is sealed and the reaction is stirred at ambient temperature for 48 hours. The solvent is then evaporated, and the resulting crude material is purified by flash column chromatography on silica gel to yield the enantiomerically enriched isoindolinone.

References

Validating the Mechanism of Action of (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of the novel compound (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid. Given its structural similarity to known immunomodulatory drugs (IMiDs), we hypothesize a comparable mechanism involving the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex. This document outlines key experiments and presents a comparative analysis with the well-characterized IMiDs, lenalidomide and pomalidomide, to guide research efforts.

Core Hypothesis: A Cereblon-Mediated Mechanism

This compound is presumed to function as a molecular glue, binding to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^). This binding is hypothesized to alter the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4] The degradation of these transcription factors is known to produce both direct anti-proliferative effects in cancer cells and a potent immunomodulatory response.[5][6]

Comparative Analysis with Lenalidomide and Pomalidomide

Lenalidomide and pomalidomide are established IMiDs with proven efficacy in treating multiple myeloma and other hematological malignancies.[1][3][7] Their mechanism of action, centered on CRBN-mediated degradation of IKZF1 and IKZF3, serves as a benchmark for validating the activity of this compound.[2][6]

Table 1: Comparative Profile of this compound and Known IMiDs
FeatureThis compound (Hypothesized)LenalidomidePomalidomide
Primary Target Cereblon (CRBN)Cereblon (CRBN)[1][2][3]Cereblon (CRBN)[6]
Mechanism Molecular glue, alters E3 ligase specificityMolecular glue, alters E3 ligase specificity[1][2]Molecular glue, alters E3 ligase specificity[7]
Primary Neo-substrates IKZF1, IKZF3IKZF1, IKZF3[1][2][3]IKZF1, IKZF3[8][]
Downstream Effector Interferon Regulatory Factor 4 (IRF4) downregulationIRF4 downregulation[1][5]IRF4 downregulation
Cellular Effects Anti-proliferative, pro-apoptotic, immunomodulatoryAnti-proliferative, pro-apoptotic, immunomodulatory[1][5]Anti-proliferative, pro-apoptotic, immunomodulatory[7][10]
Immunomodulatory Effects T-cell co-stimulation, ↑ IL-2, ↑ IFN-γ, ↑ NK cell activityT-cell co-stimulation, ↑ IL-2, ↑ IFN-γ, ↑ NK cell activity[5][6][11]T-cell co-stimulation, ↑ IL-2, ↑ IFN-γ, ↑ NK cell activity[6][10]

Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanism of action, a series of key experiments should be conducted. These protocols are designed to confirm the engagement of the CRBN pathway and the subsequent downstream effects.

Cereblon Binding Assay

Objective: To determine if this compound directly binds to the CRBN protein.

Methodology:

  • Competitive Binding Assay: A fluorescently labeled IMiD (e.g., fluorescein-lenalidomide) is incubated with recombinant CRBN-DDB1 protein. The ability of unlabeled this compound to displace the fluorescent probe is measured by changes in fluorescence polarization. Increasing concentrations of the test compound are used to determine the binding affinity (IC50).

  • Surface Plasmon Resonance (SPR): Recombinant CRBN is immobilized on a sensor chip. The binding of this compound is measured in real-time by detecting changes in the refractive index at the sensor surface. This allows for the determination of association and dissociation rate constants.

Neo-substrate Degradation Assay

Objective: To confirm that treatment with this compound leads to the degradation of IKZF1 and IKZF3.

Methodology:

  • Western Blotting: A multiple myeloma cell line (e.g., MM.1S) is treated with varying concentrations of this compound for a defined time course (e.g., 2, 4, 8, 24 hours). Cell lysates are then subjected to SDS-PAGE and immunoblotted with antibodies specific for IKZF1, IKZF3, and a loading control (e.g., β-actin). A decrease in the protein levels of IKZF1 and IKZF3 would indicate degradation.

  • CRISPR/Cas9 Knockout: To confirm the CRBN-dependency of the degradation, the experiment is repeated in a CRBN knockout cell line. The absence of IKZF1 and IKZF3 degradation in CRBN-null cells following treatment would validate that the effect is CRBN-mediated.

Immunomodulatory Effects Assessment

Objective: To measure the downstream immunomodulatory effects resulting from IKZF1/3 degradation.

Methodology:

  • T-cell Co-stimulation and Cytokine Release Assay: Human peripheral blood mononuclear cells (PBMCs) are stimulated with an anti-CD3 antibody in the presence or absence of this compound. T-cell proliferation is measured using a BrdU incorporation assay or CFSE dilution by flow cytometry. The supernatant is collected to measure the levels of secreted cytokines, particularly IL-2 and IFN-γ, using ELISA.

  • Natural Killer (NK) Cell Activity Assay: NK cell-mediated cytotoxicity is assessed by co-culturing primary human NK cells with a target cancer cell line (e.g., K562) in the presence of this compound. Target cell lysis is quantified using a chromium-51 release assay or a non-radioactive cytotoxicity assay.

Visualizing the Mechanism of Action

The following diagrams illustrate the hypothesized signaling pathway and a general experimental workflow for validating the mechanism of action.

IMiD_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Compound (3-oxo-2,3-dihydro-1H- isoindol-1-yl)acetic acid CRL4_CRBN CRL4-CRBN E3 Ligase Compound->CRL4_CRBN Binds & Modulates IKZF1_IKZF3 IKZF1 / IKZF3 (Transcription Factors) CRL4_CRBN->IKZF1_IKZF3 Recruits Neo-substrate Proteasome Proteasome IKZF1_IKZF3->Proteasome IRF4_Gene IRF4 Gene IKZF1_IKZF3->IRF4_Gene Represses Ub Ubiquitin Ub->IKZF1_IKZF3 Ubiquitination Degradation Degradation Proteasome->Degradation IRF4_Protein IRF4 Protein IRF4_Gene->IRF4_Protein Transcription & Translation Cell_Proliferation Tumor Cell Proliferation & Survival IRF4_Protein->Cell_Proliferation Promotes

Caption: Hypothesized signaling pathway of this compound.

Experimental_Workflow Start Start: Hypothesis Formulation Binding_Assay Step 1: Cereblon Binding Assay (SPR, Competitive Binding) Start->Binding_Assay Degradation_Assay Step 2: Neo-substrate Degradation Assay (Western Blot in WT and CRBN KO cells) Binding_Assay->Degradation_Assay Immuno_Assay Step 3: Immunomodulatory Effects Assay (T-cell proliferation, Cytokine release, NK cell activity) Degradation_Assay->Immuno_Assay Data_Analysis Step 4: Data Analysis & Comparison (Compare with Lenalidomide/Pomalidomide data) Immuno_Assay->Data_Analysis Conclusion Conclusion: Mechanism Validated/Refuted Data_Analysis->Conclusion

Caption: Experimental workflow for validating the mechanism of action.

By following this comparative guide and executing the outlined experimental protocols, researchers can systematically validate the mechanism of action of this compound and position it within the landscape of established Cereblon-modulating agents.

References

Comparative Guide to the Structure-Activity Relationship of Substituted Isoindolinone Acetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of an acetic acid moiety to this scaffold has opened new avenues for designing molecules with diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted isoindolinone acetic acids, with a focus on their potential as anticancer agents and enzyme inhibitors. The information presented herein is supported by experimental data from peer-reviewed literature to aid in the rational design of novel therapeutics.

Anticancer Activity of Isoindolinone Derivatives

Substituted isoindolinones have demonstrated significant potential as anticancer agents, often through the inhibition of key proteins involved in cancer progression, such as poly(ADP-ribose) polymerase (PARP) and the MDM2-p53 protein-protein interaction.

Isoindolinone-based PARP Inhibitors

A series of compounds with a 3-oxoisoindoline-4-carboxamide core structure has been investigated as PARP inhibitors. These compounds were designed to mimic the nicotinamide portion of the NAD+ cofactor, which is the substrate for PARP.

Structure-Activity Relationship Highlights:

  • Core Structure: The 3-oxoisoindoline-4-carboxamide core is crucial for activity, with the lactam and carboxamide groups forming key hydrogen bonds within the PARP active site. An intramolecular hydrogen bond between the carboxamide NH and the isoindolinone oxygen helps to lock the molecule in a planar conformation favorable for binding.[1]

  • Substitutions on the Lactam Nitrogen: SAR studies have shown that introducing a secondary or tertiary amine at the lactam nitrogen is important for cellular potency.[1] This is likely due to improved physicochemical properties and potential interactions with the protein surface.

Table 1: SAR of 3-Oxoisoindoline-4-carboxamide PARP Inhibitors [1]

Compound IDSubstitution on Lactam NitrogenPARP-1 Enzymatic IC50 (nM)Cellular PARP Inhibition (EC50, nM)
1a H100>10000
1b Methyl805000
1c 2-Morpholinoethyl50200
1d 2-(Piperidin-1-yl)ethyl40150
1e 2-(4-Methylpiperazin-1-yl)ethyl30100
Isoindolinone-based MDM2-p53 Interaction Inhibitors

The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a key target in oncology. Isoindolinone-based compounds have been developed as potent inhibitors of this interaction, leading to the reactivation of p53 and subsequent tumor cell apoptosis.

Structure-Activity Relationship Highlights:

  • Scaffold: The isoindolinone scaffold serves as a rigid core to present substituents that mimic the key residues of the p53 peptide (Phe, Trp, Leu) that bind to the hydrophobic pockets of MDM2.

  • Substitutions at the 3-position: Aromatic groups, such as a 4-chlorophenyl group, at the 3-position of the isoindolinone ring are often crucial for mimicking the interaction of the phenylalanine residue of p53 with MDM2.

  • Substitutions at the 2-position (Nitrogen): Alkyl groups at the 2-position can influence the orientation of the 3-position substituent and contribute to the overall binding affinity.

Table 2: SAR of Isoindolinone-based MDM2-p53 Inhibitors [2][3]

Compound IDR1 (at N2)R2 (at C3)R3 (at C3)MDM2-p53 ELISA IC50 (µM)
NU8231 Propyl4-Chlorophenyl4-hydroxy-3,5-dimethoxybenzyloxy5.3[2]
76 Benzyl4-Chlorophenyl3-hydroxypropoxy15.9[3]

Enzyme Inhibitory Activity of Isoindolinone Derivatives

Beyond cancer, isoindolinone derivatives have shown inhibitory activity against various enzymes, including carbonic anhydrases and acetylcholinesterase, suggesting their potential in treating a range of other diseases.

Carbonic Anhydrase Inhibition

A series of novel isoindolinone derivatives has been synthesized and evaluated for their inhibitory potential against human carbonic anhydrase (hCA) I and II isozymes.[4]

Structure-Activity Relationship Highlights:

  • Sulfonyl Group: The presence of a sulfonyl functional group is a key feature for potent carbonic anhydrase inhibition, as it coordinates with the zinc ion in the enzyme's active site.[4]

  • Substituents on the Sulfonate Ester: The nature of the alcohol moiety in the sulfonate ester significantly influences the inhibitory activity. For instance, derivatives with 2-propanol and cyclohexanol showed superior inhibitory effects on both hCA I and II compared to the standard inhibitor acetazolamide.[4]

Table 3: Carbonic Anhydrase Inhibitory Activity of Isoindolinone Derivatives [4]

CompoundR Group (Alcohol Moiety)hCA I Ki (nM)hCA II Ki (nM)
2a Ethyl22.03 ± 9.2118.25 ± 4.11
2b Propyl49.49 ± 12.0733.32 ± 15.11
2c Isopropyl11.48 ± 4.189.32 ± 2.35
2f Cyclohexyl16.09 ± 4.1414.87 ± 3.25
AAZ (Standard)436.2093.53

Experimental Protocols

General Synthesis of N-Substituted Isoindolinone Acetic Acid Derivatives

A common route for the synthesis of N-substituted isoindolinone acetic acid derivatives involves the reaction of phthalic anhydride with an amino acid, followed by further modifications.

Synthesis of 2-(1,3-Dioxoisoindolin-2-yl)acetic acid: [5]

  • A mixture of phthalic anhydride (0.05 mol) and glycine (0.05 mol) is refluxed in glacial acetic acid.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled, and the resulting precipitate is filtered and washed to yield 2-(1,3-dioxoisoindolin-2-yl)acetic acid.

This intermediate can then be further derivatized, for example, by converting the carboxylic acid to an acid chloride and reacting it with various amines to introduce diversity.

In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol Outline:

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., substituted isoindolinone acetic acids) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start Phthalic Anhydride + Amino Acid intermediate Isoindolinone Acetic Acid Intermediate start->intermediate Reaction derivatives Substituted Isoindolinone Acetic Acid Derivatives intermediate->derivatives Derivatization assay In Vitro Assay (e.g., MTT Assay) derivatives->assay data Quantitative Data (IC50 values) assay->data sar SAR Analysis data->sar

Caption: Experimental workflow for the synthesis and biological evaluation of substituted isoindolinone acetic acids.

p53_mdm2_pathway cluster_normal Normal Cell cluster_cancer Cancer Cell with MDM2 Overexpression p53 p53 p21 p21 p53->p21 activates apoptosis Apoptosis p53->apoptosis induces mdm2 MDM2 mdm2->p53 inhibits (degradation) cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest induces p53_c p53 (inactive) mdm2_c MDM2 (overexpressed) mdm2_c->p53_c strong inhibition inhibitor Isoindolinone Inhibitor inhibitor->mdm2_c blocks interaction

Caption: Simplified signaling pathway of p53-MDM2 interaction and its inhibition by isoindolinone derivatives.

References

A Comparative Analysis of (R)- and (S)-Enantiomers of Isoindolinone Derivatives: Efficacy and Stereoselectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological efficacy of (R)- and (S)-enantiomers of specific isoindolinone derivatives, supported by experimental data. The stereochemistry of a molecule is a critical determinant of its biological activity, and understanding the differential effects of enantiomers is paramount in drug discovery and development.

This guide focuses on a tryptophanol-derived isoindolinone, highlighting the significant impact of chirality on its antiproliferative activity. The data presented underscores the necessity of stereoselective synthesis and evaluation in the development of isoindolinone-based therapeutic agents.

Comparative Efficacy of Tryptophanol-Derived Isoindolinone Enantiomers

The antiproliferative activity of the (S)- and (R)-enantiomers of a C-2-bromine-enriched tryptophanol-derived isoindolinone was evaluated in human colon adenocarcinoma HCT116 cell lines. The (S)-enantiomer, designated as compound 13d , and its corresponding (R)-enantiomer, 13d' , exhibited notable differences in their growth inhibitory effects.

The study demonstrated that the stereochemistry at the chiral center of the isoindolinone scaffold significantly influences its biological activity. Specifically, the (S)-enantiomer (13d ) was found to be more potent than its (R)-counterpart (13d' ).

Quantitative Data Summary

The following table summarizes the 50% growth inhibitory concentration (GI50) values for the (S)- and (R)-enantiomers in HCT116 cell lines with wild-type p53 (p53+/+) and p53-knockout (p53-/-).

CompoundEnantiomerHCT116 p53+/+ GI50 (µM)HCT116 p53-/- GI50 (µM)
13d (S)4.07.5
13d' (R)> 10> 10

Experimental Protocols

Determination of Antiproliferative Activity (GI50)

The antiproliferative activity of the isoindolinone enantiomers was assessed using a cell viability assay, likely the MTT or SRB assay, which are standard methods for determining the concentration of a compound that inhibits cell growth by 50% (GI50).

Cell Lines:

  • Human colorectal carcinoma HCT116 p53+/+ (expressing wild-type p53)

  • Human colorectal carcinoma HCT116 p53-/- (p53 gene knocked out)

General Procedure:

  • Cell Seeding: HCT116 cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds ((S)-enantiomer 13d and (R)-enantiomer 13d' ).

  • Incubation: The plates were incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.

  • Viability Assay: Following incubation, a cell viability reagent (e.g., MTT, SRB) was added to each well. This reagent is converted into a colored product by metabolically active cells.

  • Data Analysis: The absorbance of the colored product was measured using a plate reader. The GI50 values were then calculated by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The tryptophanol-derived isoindolinones discussed in this guide are reported to act as p53 activators. The p53 signaling pathway is a crucial cellular stress response network that governs cell fate decisions such as cell cycle arrest, senescence, and apoptosis.[1][2][3] The activation of p53 by small molecules is a key strategy in cancer therapy.

Below is a diagram illustrating the general p53 signaling pathway and a conceptual workflow for evaluating the enantiomers.

p53_pathway_and_workflow cluster_pathway p53 Signaling Pathway cluster_workflow Experimental Workflow stress Cellular Stress (e.g., DNA Damage, Oncogene Activation) p53_activation p53 Activation (Stabilization & Post-translational Modification) stress->p53_activation p53 Active p53 (Transcription Factor) p53_activation->p53 mdm2 MDM2 p53->mdm2 target_genes Transcription of Target Genes (e.g., p21, BAX, PUMA) p53->target_genes mdm2->p53 Degradation cell_cycle Cell Cycle Arrest target_genes->cell_cycle apoptosis Apoptosis target_genes->apoptosis dna_repair DNA Repair target_genes->dna_repair iso_s (S)-Isoindolinone hct116 HCT116 Cells (p53+/+ & p53-/-) iso_s->hct116 iso_r (R)-Isoindolinone iso_r->hct116 gi50_assay GI50 Assay hct116->gi50_assay data_analysis Data Analysis & Efficacy Comparison gi50_assay->data_analysis

Caption: p53 pathway and workflow for enantiomer evaluation.

This guide illustrates the critical importance of stereochemistry in the biological activity of isoindolinone derivatives. The superior efficacy of the (S)-enantiomer of the tryptophanol-derived isoindolinone highlights the need for asymmetric synthesis and chiral separation in the development of new therapeutic agents. Further investigation into the specific interactions of each enantiomer with the p53 protein and other cellular targets will provide a more detailed understanding of their mechanism of action and pave the way for the design of more potent and selective anticancer drugs.

References

Benchmarking (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid Against Known Aldose Reductase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the aldose reductase inhibitor (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid, also known as IDD388, against other well-established inhibitors of this enzyme. Aldose reductase is a critical enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. Its inhibition is a key therapeutic strategy for preventing diabetic complications such as neuropathy, nephropathy, and retinopathy.[1][2][3] This document outlines the comparative efficacy and selectivity of IDD388 and provides detailed experimental protocols for its evaluation.

Quantitative Comparison of Inhibitor Potency and Selectivity

The inhibitory activities of IDD388 and a selection of known aldose reductase inhibitors are summarized in the table below. The IC50 value, which represents the concentration of an inhibitor required for 50% inhibition of the enzyme's activity, is a key metric for potency, with lower values indicating greater efficacy.[4] Selectivity is determined by comparing the IC50 values for aldose reductase (ALR2) against the closely related aldehyde reductase (ALR1). A higher selectivity ratio (ALR1 IC50 / ALR2 IC50) is desirable to minimize off-target effects.[1]

InhibitorTargetIC50 ValueSelectivity (ALR1 IC50 / ALR2 IC50)
IDD388 (this compound) Aldose Reductase (ALR2)30 nM[4]~467-fold[4]
Aldehyde Reductase (ALR1)14 µM[4]
AT-001 (Caficrestat) Aldose Reductase (ALR2)28.9 pM - 30 pM[4]>300-fold greater affinity for ALR2 vs. zopolrestat[4]
Aldehyde Reductase (ALR1)Not explicitly quantified, but described as highly selective[4]
AT-007 (Govorestat) Aldose Reductase (ALR2)100 pM[4]Described as highly selective[4]
Aldehyde Reductase (ALR1)Not explicitly quantified, but described as highly selective[4]
Epalrestat Aldose Reductase (ALR2)10 - 98 nM[1]Varies depending on experimental conditions
Sorbinil Aldose Reductase (ALR2)0.26 - 0.28 µM[5]-
Zopolrestat Aldose Reductase (ALR2)0.041 µM[5]-

Experimental Protocols

In Vitro Aldose Reductase Inhibition Assay

This protocol outlines the determination of aldose reductase activity by monitoring the decrease in NADPH absorbance at 340 nm.[1][6]

1. Reagents and Materials:

  • Enzyme Source: Purified recombinant human aldose reductase (ALR2) or aldehyde reductase (ALR1).[4]

  • Buffer: 0.067 M to 100 mM Sodium Phosphate Buffer, pH 6.2-7.0.[4]

  • Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate), final concentration 0.1 mM to 0.15 mM.[4]

  • Substrate: DL-glyceraldehyde, final concentration 5x10⁻⁴ M to 10 mM.[4]

  • Test Compounds: IDD388 and other inhibitors dissolved in a suitable solvent (e.g., DMSO).

  • Instrumentation: UV-Visible Spectrophotometer.[4]

2. Assay Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the phosphate buffer, NADPH, and any necessary co-factors like lithium sulfate and 2-mercaptoethanol.[4]

  • Add the desired concentration of the inhibitor or vehicle control to the reaction mixture.

  • Initiate the enzymatic reaction by adding the aldose reductase enzyme solution.

  • Start the measurement by adding the substrate, DL-glyceraldehyde.

  • Monitor the decrease in absorbance at 340 nm for a period of 3 to 90 minutes at 37°C.[4] The rate of NADPH oxidation is proportional to the aldose reductase activity.[4]

3. Data Analysis:

  • Calculate the rate of NADPH oxidation (change in absorbance per minute).

  • The percent inhibition is calculated using the formula: % Inhibition = [1 - (Rate of inhibitor-treated reaction / Rate of vehicle-treated reaction)] * 100.[1]

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

Cellular Aldose Reductase Inhibition Assay

This protocol assesses the ability of inhibitors to block aldose reductase activity within a cellular context.

1. Cell Culture and Treatment:

  • Cell Line: Human retinal pigment epithelial cells (ARPE-19) or other relevant cell types.[4]

  • Culture Media: Standard cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[4]

  • High Glucose Challenge: Expose cells to high glucose conditions (e.g., 30 mM glucose) to induce aldose reductase activity. Control cells are maintained in normal glucose (e.g., 5.5 mM).[4]

  • Inhibitor Treatment: Treat cells with varying concentrations of the test compounds alongside the high glucose challenge for 24-72 hours.[4]

2. Measurement of Intracellular Sorbitol Accumulation:

  • After the treatment period, wash the cells with ice-cold PBS.

  • Lyse the cells to release intracellular contents.

  • Quantify the sorbitol concentration in the cell lysates using a commercially available sorbitol assay kit or through established chromatographic methods.

Visualizations

Signaling Pathway

Polyol_Pathway cluster_cofactors Cofactors Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol ALR2 Fructose Fructose Sorbitol->Fructose SDH Complications Diabetic Complications Sorbitol->Complications accumulation leads to ALR2 Aldose Reductase (ALR2) NADP NADP+ SDH Sorbitol Dehydrogenase NADH NADH NADPH NADPH NADPH->NADP NAD NAD+ NAD->NADH Inhibitor This compound & Other Inhibitors Inhibitor->ALR2 inhibits

Caption: The Polyol Pathway and the role of Aldose Reductase Inhibitors.

Experimental Workflow

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reaction Mixture (Buffer, NADPH) Mix Combine Mixture, Inhibitor, and Enzyme Reagents->Mix Inhibitor Prepare Inhibitor Dilutions Inhibitor->Mix Enzyme Prepare Enzyme Solution Enzyme->Mix Incubate Pre-incubate Mix->Incubate Start Initiate Reaction with Substrate (DL-glyceraldehyde) Incubate->Start Measure Monitor Absorbance at 340 nm Start->Measure Calculate Calculate Rate of NADPH Oxidation Measure->Calculate Determine Determine % Inhibition and IC50 Value Calculate->Determine

Caption: Workflow for the In Vitro Aldose Reductase Inhibition Assay.

References

Safety Operating Guide

Proper Disposal of (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. All disposal procedures must comply with local, state, and federal regulations. The following guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound in a laboratory setting.

I. Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory. Always wear the following when handling this compound:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[4][5]

  • Hand Protection: Chemical-resistant gloves (e.g., Butyl rubber).[5]

  • Body Protection: A laboratory coat and, if handling large quantities or if there is a risk of dust generation, a protective suit.[4]

  • Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program.[6]

  • Waste Identification and Classification:

    • This compound should be treated as a hazardous chemical waste.[6][7]

    • It is a solid, non-volatile organic acid.

  • Waste Segregation and Collection:

    • Solid Waste:

      • Collect solid this compound waste, including contaminated items like weighing paper and gloves, in a designated, compatible, and properly sealed waste container.[3][8]

      • Ensure the container is made of a material that will not react with the chemical. Plastic is often preferred for waste storage.[9]

    • Solutions:

      • Aqueous solutions of this acid should not be disposed of down the sink.[6][10]

      • Collect liquid waste in a separate, clearly labeled, and compatible container.

    • Empty Containers:

      • An empty container that held this compound should be treated as hazardous waste unless triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6]

  • Waste Container Management:

    • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound" (no abbreviations), and the date waste was first added.[7][9]

    • Storage:

      • Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][9]

      • Keep containers tightly closed except when adding waste.[6][9]

      • Ensure incompatible waste types are segregated. For example, store this acidic waste away from bases.[8]

  • Disposal Request:

    • Once the waste container is full or ready for disposal, submit a waste collection request to your institution's Environmental Health and Safety (EHS) or equivalent department.[6]

III. Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[2][3]

  • Control the Spill: Prevent the spill from spreading or entering drains.[2][3]

  • Cleanup:

    • For solid spills, carefully sweep up the material and place it into a designated hazardous waste container.[2][3] Avoid generating dust.[2]

    • Use an appropriate absorbent material for liquid spills.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.[6]

IV. Data Summary

ParameterGuidelineSource
Waste Classification Hazardous Chemical Waste[6][7]
Disposal Method Institutional Hazardous Waste Collection[6][9]
Sink Disposal Prohibited[6][10]
Trash Disposal Prohibited[6][10]
Container Labeling "Hazardous Waste", Full Chemical Name, Date[7][9]
Storage Location Satellite Accumulation Area (SAA)[8][9]

V. Disposal Workflow

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Generate Generate Waste (Solid or Solution) PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Segregate as Acidic Organic Waste Generate->Segregate Collect Container Use Labeled, Compatible Hazardous Waste Container Segregate->Container Store Store in Designated Satellite Accumulation Area (SAA) Container->Store Place Close Keep Container Closed Store->Close Request Submit Waste Pickup Request to EHS Store->Request When Full Disposal Professional Disposal via Certified Vendor Request->Disposal

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid. The following procedures are based on general safety protocols for similar acidic and potentially irritating solid compounds, as a specific Safety Data Sheet (SDS) for this exact molecule was not identified. A thorough risk assessment should always be conducted before handling any chemical.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended equipment for handling this compound, based on guidelines for similar chemical structures.

Protection Type Equipment Specification Purpose
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[1][2]To protect eyes from splashes and airborne particles.[1] Safety glasses must be worn beneath a face shield.[3]
Skin Protection Nitrile or neoprene gloves; double-gloving is recommended.[1] A chemical-resistant apron or a lab coat.To prevent skin contact.[1] Nitrile gloves are suitable for incidental contact.[3][4]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator with acid gas cartridges should be used when handling powders outside of a fume hood or if dust is generated.[1][2]To protect against the inhalation of harmful dust or vapors.[1]
Foot Protection Closed-toe shoes.[1]To protect feet from spills.[1]

Experimental Protocols: Safe Handling and Disposal

Engineering Controls:

  • Fume Hood: Always handle the compound inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ventilation: Ensure the laboratory is well-ventilated.[5][6]

  • Eyewash and Safety Shower: An emergency eyewash station and safety shower must be readily accessible.[1][7]

Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within the fume hood by covering the surface with absorbent pads.

  • Weighing and Transfer: When weighing the solid compound, do so in a manner that minimizes dust generation. Use a spatula for transfers.

  • In Solution: When dissolving the compound, always add the acid to the solvent slowly.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[5][6] Avoid inhaling any dust or vapors.[1]

  • Transportation: When moving the compound, use a secondary containment carrier.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5][6]

  • Protect from direct sunlight.[5]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

Disposal Plan:

  • Waste Classification: This chemical waste is classified as hazardous and must be disposed of according to local, state, and federal regulations.[5]

  • Contaminated Materials: All materials that have come into contact with the compound, including gloves, absorbent pads, and weighing papers, must be collected in a designated hazardous waste container.[1]

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, with the rinsate collected as hazardous waste.[1]

Visualizing the Safe Handling Workflow

The following diagram illustrates the procedural flow for safely handling this compound in a laboratory setting.

A Step 1: Preparation - Don appropriate PPE - Prepare fume hood B Step 2: Handling - Weigh and transfer compound - Minimize dust generation A->B C Step 3: In-Use - Work within fume hood - Avoid contact and inhalation B->C D Step 4: Storage - Tightly sealed container - Cool, dry, ventilated area C->D E Step 5: Disposal - Collect all contaminated materials - Dispose as hazardous waste C->E

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.